Product packaging for Ro 10-5824 dihydrochloride(Cat. No.:CAS No. 189744-94-3)

Ro 10-5824 dihydrochloride

Katalognummer: B1662600
CAS-Nummer: 189744-94-3
Molekulargewicht: 353.3 g/mol
InChI-Schlüssel: UZHMRJRDYCRKIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Selective dopamine D4 receptor partial agonist (EC50 = 205 nM) that binds with high affinity (Ki = 5.2 nM). Displays 250-fold selectivity over D3 receptors and > 1000-fold selectivity over D2, D1 and D5 receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22Cl2N4 B1662600 Ro 10-5824 dihydrochloride CAS No. 189744-94-3

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHMRJRDYCRKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189744-94-3
Record name RO-10-5824 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-10-5824 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF8VEB9K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Ro 10-5824 Dihydrochloride (B599025)

Abstract

Ro 10-5824 dihydrochloride is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor (D4R). Its mechanism of action is centered on its high-affinity binding to the D4R, a G protein-coupled receptor (GPCR) belonging to the D2-like family. By preferentially activating the D4 receptor, Ro 10-5824 modulates downstream signaling cascades, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and influencing other effectors such as the MAPK/ERK and Akt pathways. This selective activation has been shown to impact cognitive functions, particularly novelty seeking and executive function, without significant effects on general locomotion. This document provides a comprehensive overview of the binding kinetics, signaling pathways, and experimental methodologies used to characterize the mechanism of action of Ro 10-5824.

Core Mechanism of Action: Selective Dopamine D4 Receptor Partial Agonism

Ro 10-5824 is characterized as a selective partial agonist of the dopamine D4 receptor.[1][2][3][4] The D4 receptor, like other D2-like receptors, couples to inhibitory G proteins (Gαi/o).[3][5][6] As a partial agonist, Ro 10-5824 binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. This property allows it to function as a modulator, either activating the receptor in the absence of the endogenous ligand or competing with and reducing the maximal effect of a full agonist.

The primary mechanism involves:

  • Binding: Ro 10-5824 binds with high affinity and selectivity to the orthosteric binding site of the dopamine D4 receptor.[1][2][7]

  • G Protein Coupling: Upon binding, it induces a conformational change in the receptor that facilitates the coupling and activation of Gαi/o proteins.[5][6]

  • Downstream Signaling: The activated Gαi/o protein inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6] It also influences other signaling pathways, including the phosphorylation and activation of ERK 1/2 (MAPK) and Akt (PKB).[8]

Data Presentation: Quantitative Pharmacological Data

The pharmacological profile of Ro 10-5824 has been quantified through various in vitro assays. The following table summarizes the key quantitative data regarding its binding affinity and functional potency.

ParameterValueReceptor/AssaySource
Binding Affinity (Ki) 5.2 ± 0.9 nMHuman Dopamine D4 Receptor[1][7]
Functional Potency (EC50) 205 ± 67 nM³⁵S-GTPγS Binding Assay[1][2]
473 nMβ-arrestin Recruitment Assay[6]
2.7 nMcAMP Inhibition Assay[6]
Maximal Effect (Emax) 36 ± 4% (above basal)³⁵S-GTPγS Binding Assay[1]
22.5%β-arrestin Recruitment Assay[6]
61.9%cAMP Inhibition Assay[6]
Selectivity 250-fold vs. D3Dopamine Receptor Binding[1][2]
>1000-fold vs. D1, D2, D5Dopamine Receptor Binding[1][2]

Signaling Pathways

Ro 10-5824 initiates a cascade of intracellular events upon binding to the D4 receptor. The primary pathway is through Gαi/o protein activation, which inhibits adenylyl cyclase. Additionally, studies have demonstrated its ability to modulate the MAPK/ERK and Akt signaling pathways, which are crucial for regulating cellular processes like gene expression and cell survival. There is also evidence of negative cross-talk, where D4R activation by Ro 10-5824 can inhibit signaling from adrenergic receptors.[8]

Ro105824_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D4R Dopamine D4 Receptor AdrenergicR Adrenergic Receptor (α1B/β1) D4R->AdrenergicR Inhibits (Cross-talk) G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts MAPK_pathway Raf-MEK-ERK (MAPK Pathway) AdrenergicR->MAPK_pathway Activates Akt_pathway PI3K-Akt (Akt Pathway) AdrenergicR->Akt_pathway Ro105824 Ro 10-5824 Ro105824->D4R Binds G_protein->AC Inhibits G_protein->MAPK_pathway Activates G_protein->Akt_pathway Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Adrenergic_agonist Adrenergic Agonist Adrenergic_agonist->AdrenergicR Binds

Caption: Signaling pathway of Ro 10-5824 via the D4 receptor.

Experimental Protocols

The characterization of Ro 10-5824's mechanism of action relies on a suite of established in vitro and in vivo experimental protocols.

In Vitro: ³⁵S-GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.

Objective: To determine the potency (EC50) and efficacy (Emax) of Ro 10-5824 in stimulating G protein activation at the D4 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human dopamine D4.4 receptor.[7]

  • Assay Buffer: Membranes are incubated in an assay buffer typically containing HEPES, NaCl, MgCl₂, GDP, and saponin.

  • Incubation: Membranes are incubated with varying concentrations of Ro 10-5824 and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Reaction Termination: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free [³⁵S]GTPγS.

  • Quantification: The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to activated G proteins, is measured using liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to calculate EC50 and Emax values.[1]

GTPgS_Workflow prep 1. Prepare Membranes (CHO-D4.4 Cells) mix 2. Incubate Membranes with Ro 10-5824 (various conc.) + [³⁵S]GTPγS + GDP prep->mix filter 3. Terminate Reaction by Rapid Filtration mix->filter count 4. Measure Radioactivity (Scintillation Counting) filter->count analyze 5. Analyze Data (Non-linear Regression) count->analyze results EC50 & Emax Values analyze->results NOR_Workflow habituation 1. Habituation Phase (Mouse explores empty arena) drug 2. Drug Administration (Ro 10-5824 or Vehicle) habituation->drug familiarization 3. Familiarization (T1) (Mouse explores two identical objects) drug->familiarization interval 4. Retention Interval (Return to home cage) familiarization->interval test 5. Test Phase (T2) (Explore one familiar and one novel object) interval->test analysis 6. Data Analysis (Calculate Discrimination Index) test->analysis

References

An In-depth Technical Guide to the Selectivity Profile of Ro 10-5824 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a high-affinity, selective partial agonist for the dopamine (B1211576) D4 receptor. Its distinct pharmacological profile makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor, particularly in the central nervous system. This technical guide provides a comprehensive overview of the selectivity and functional activity of Ro 10-5824, including detailed experimental methodologies and a visual representation of its primary signaling pathway.

Core Selectivity and Potency

Ro 10-5824 exhibits a high binding affinity for the human dopamine D4 receptor, with a reported inhibitor constant (Ki) of 5.2 nM.[1] The compound demonstrates significant selectivity for the D4 receptor over other dopamine receptor subtypes.

Data Presentation: Receptor Binding Affinity and Functional Potency
Target ReceptorBinding Affinity (Ki)Selectivity vs. D4Functional Activity (EC50)Assay Type
Dopamine D45.2 nM[1]-205 nM[1]³⁵S-GTPγS Binding
Dopamine D1>5200 nM>1000-fold[1]-Radioligand Binding
Dopamine D2>5200 nM>1000-fold[1]-Radioligand Binding
Dopamine D3~1300 nM250-fold[1]-Radioligand Binding
Dopamine D5>5200 nM>1000-fold[1]-Radioligand Binding

Off-Target Profile

While highly selective for the dopamine D4 receptor, Ro 10-5824 has been shown to interact with other receptor systems, most notably adrenergic receptors.

Adrenergic Receptor Interactions

Studies have demonstrated that Ro 10-5824 can functionally interact with α1B and β1 adrenergic receptors. In cells co-expressing D4 and α1B or β1 receptors, activation of the D4 receptor by Ro 10-5824 can inhibit signaling pathways mediated by these adrenergic receptors.[2] Furthermore, the presence of Ro 10-5824 has been observed to decrease the binding affinity of agonists to the α1B receptor, suggesting a potential allosteric interaction.[2]

A comprehensive screening against a wider panel of receptors, ion channels, and transporters would be beneficial for a complete understanding of the off-target profile of Ro 10-5824.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Dopamine Receptor Affinity

Objective: To determine the binding affinity (Ki) of Ro 10-5824 for dopamine D1, D2, D3, D4, and D5 receptors.

Materials:

  • Cell Membranes: Membranes from cell lines stably expressing the respective human dopamine receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligand: A specific high-affinity radiolabeled ligand for each receptor subtype. For the D4 receptor, [³H]-spiperone is a commonly used radioligand.

  • Test Compound: Ro 10-5824 dihydrochloride.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand for the respective receptor (e.g., haloperidol (B65202) for D2-like receptors).

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of cultured cells expressing the target receptor. The final membrane pellet is resuspended in assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (Ro 10-5824). Control wells for total binding (no competitor) and non-specific binding (high concentration of a non-labeled ligand) are included.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of Ro 10-5824 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

³⁵S-GTPγS Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of Ro 10-5824 as a partial agonist at the dopamine D4 receptor.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human dopamine D4 receptor.

  • Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Test Compound: this compound.

  • GDP: Guanosine diphosphate, to regulate the basal binding of [³⁵S]GTPγS.

  • Assay Buffer: A buffer containing Tris-HCl, MgCl₂, NaCl, and EDTA.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the D4 receptor are prepared.

  • Assay Setup: In a 96-well plate, cell membranes are incubated with varying concentrations of Ro 10-5824 in the assay buffer containing GDP.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins in the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of Ro 10-5824 that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined by fitting the concentration-response data to a sigmoidal curve. The maximal stimulation (Emax) relative to a full agonist is also determined to characterize the partial agonist activity.

Mandatory Visualizations

Signaling Pathway of Dopamine D4 Receptor

D4_Signaling_Pathway Ro105824 Ro 10-5824 (Partial Agonist) D4R Dopamine D4 Receptor Ro105824->D4R Binds to G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Dopamine D4 receptor signaling pathway upon partial agonism by Ro 10-5824.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing D4 Receptor start->prep setup Set up 96-well Plate: - Membranes - Radioligand - Ro 10-5824 (Varying Conc.) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end Functional_Assay_Workflow start Start prep Prepare Cell Membranes Expressing D4 Receptor start->prep setup Incubate Membranes with Ro 10-5824 (Varying Conc.) and GDP prep->setup initiate Add [³⁵S]GTPγS to Initiate Reaction setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate by Rapid Filtration incubate->terminate wash Wash Filters with Ice-Cold Buffer terminate->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Determine EC50 - Determine Emax count->analyze end End analyze->end

References

Technical Guide: Dopamine D4 Receptor Binding Affinity of Ro 10-5824 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ro 10-5824 dihydrochloride (B599025) is a well-characterized pharmacological tool recognized for its selective partial agonism at the dopamine (B1211576) D4 receptor. Its high affinity and significant selectivity over other dopamine receptor subtypes make it a valuable compound for investigating the physiological and pathological roles of the D4 receptor, particularly in the context of cognitive function and neuropsychiatric disorders. This document provides a comprehensive technical overview of the binding characteristics of Ro 10-5824, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Binding and Functional Profile

Ro 10-5824 demonstrates high-affinity binding to the human dopamine D4 receptor. Its partial agonist activity is confirmed through functional assays that measure G-protein activation. The quantitative data, including binding affinity (Ki), functional potency (EC50), and receptor selectivity, are summarized below.

ParameterReceptor/AssayValueSpeciesReference
Binding Affinity (Ki) Dopamine D45.2 ± 0.9 nMHuman[1][2]
Functional Potency (EC50) ³⁵S-GTPγS Binding205 ± 67 nMHuman[1]
Intrinsic Activity ³⁵S-GTPγS Binding36 ± 4%Human[1]
Selectivity vs. D3 Dopamine D3~250-foldHuman[1]
Selectivity vs. D1, D2, D5 Dopamine D1, D2, D5>1000-foldHuman[1]

Experimental Methodologies

The characterization of a compound's receptor binding affinity is primarily achieved through radioligand competition binding assays. Functional activity is subsequently confirmed using assays that measure downstream signaling events, such as GTPγS binding.

This protocol outlines a standard procedure for determining the inhibitor constant (Ki) of a test compound (Ro 10-5824) at the dopamine D4 receptor.

Objective: To quantify the binding affinity of Ro 10-5824 for the human dopamine D4 receptor expressed in a recombinant cell line by measuring its ability to compete with a specific high-affinity radioligand.

Materials:

  • Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293), recombinantly expressing the human dopamine D4 receptor.

  • Membrane Preparation: Homogenized cell membranes from the expressing cell line.

  • Radioligand: A high-affinity D4 receptor antagonist, typically [³H]-Spiperone or [³H]-N-methylspiperone.

  • Test Compound: Ro 10-5824 dihydrochloride, dissolved to create a range of serial dilutions.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent D2-like antagonist, such as haloperidol (B65202) or clozapine, to saturate all receptors.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate ions (e.g., MgCl₂, NaCl).

  • Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter, and scintillation cocktail.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the D4 receptor. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in fresh assay buffer. Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Assay Setup: Perform the assay in a 96-well plate. To each well, add:

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • Varying concentrations of the test compound, Ro 10-5824.

    • A fixed amount of the membrane preparation.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control compound instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the Ro 10-5824 concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Ro 10-5824 that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the activation of G-proteins following receptor stimulation. As a Gαi/o-coupled receptor, D4 activation by an agonist like Ro 10-5824 facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activated state. The EC50 value derived from this assay indicates the compound's potency for initiating G-protein signaling, while the maximal stimulation relative to a full agonist reveals its intrinsic activity.[1]

Visualized Diagrams: Signaling and Workflows

The dopamine D4 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs).[3] Its primary signaling mechanism involves coupling to inhibitory Gαi/o proteins.[4] Activation of the D4 receptor by an agonist such as Ro 10-5824 leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[3] Additionally, the dissociated Gβγ subunits can modulate the activity of other effectors, including G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][6]

Dopamine D4 receptor canonical signaling pathway.

The workflow for a competitive radioligand binding assay involves several distinct stages, from preparing the biological materials to the final analysis of the data to derive the affinity constant (Ki).

Radioligand_Assay_Workflow prep 1. Membrane Preparation (Cells expressing D4R) incubation 2. Incubation - D4R Membranes - [³H]-Radioligand (L) - Competitor (Ro 10-5824) prep->incubation filtration 3. Rapid Filtration (Separates bound vs. free ligand) incubation->filtration quant 4. Scintillation Counting (Measures bound radioactivity) filtration->quant analysis 5. Data Analysis (Non-linear regression) quant->analysis ic50 Determine IC50 analysis->ic50 ki Calculate Ki via Cheng-Prusoff Equation ic50->ki

Workflow for a competitive radioligand binding assay.

References

Technical Guide: Ro 10-5824 Dihydrochloride and the Dopamine D4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Ro 10-5824 dihydrochloride (B599025) for the dopamine (B1211576) D4 receptor. It includes a summary of its quantitative binding data, a detailed experimental protocol for a representative binding assay, and visualizations of the D4 receptor signaling pathway and the experimental workflow.

Core Data Presentation

Ro 10-5824 dihydrochloride is a selective partial agonist for the dopamine D4 receptor.[1][2][3][4] Its binding affinity is characterized by a low nanomolar Ki value, indicating a high affinity for the D4 receptor. The compound exhibits significant selectivity for the D4 receptor over other dopamine receptor subtypes.

CompoundParameterValueReceptorSelectivity
This compoundKi5.2 nMHuman Dopamine D4>250-fold vs. D3; >1000-fold vs. D1, D2, D5[2]
EC50205 nMHuman Dopamine D4(Functional Assay: [35S]GTPγS binding)[5]

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[6] Upon activation by an agonist such as dopamine or Ro 10-5824, the receptor couples to inhibitory G proteins (Gαi/o).[7][8][9] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6] Additionally, the βγ subunits of the dissociated G protein can modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R D4 Receptor G_protein Gαi/oβγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP GIRK->K_ion_out K+ Efflux Agonist Ro 10-5824 (Agonist) Agonist->D4R Binds ATP ATP ATP->AC Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Modulates K_ion_in->GIRK K_ion_out->Cellular_Response Leads to

Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols

The determination of the Ki value for this compound at the D4 receptor is typically performed using a competitive radioligand binding assay. The following protocol is a representative example based on standard methodologies.

Objective: To determine the binding affinity (Ki) of a test compound (Ro 10-5824) for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity D4 receptor radioligand, such as [3H]-spiperone or another suitable ligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known D4 receptor ligand (e.g., unlabeled haloperidol (B65202) or clozapine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human D4 receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL.

  • Binding Assay:

    • Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of the test compound (Ro 10-5824).

    • Incubate all samples at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the Ki value of a compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Cell_Culture Cell Culture (D4 Expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand +/- Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Compound) Reagent_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Inhibition Curve (IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Radioligand Binding Assay Workflow.

References

Technical Guide: Functional Characterization of Ro 10-5824 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the functional activity of Ro 10-5824 dihydrochloride (B599025), a selective partial agonist for the dopamine (B1211576) D4 receptor. The focus is on its half-maximal effective concentration (EC50) values in various in vitro functional assays, the experimental methodologies used to determine these values, and the underlying signaling pathways.

Quantitative Data Summary

The functional potency of Ro 10-5824 dihydrochloride has been quantified in several key assays that measure different aspects of G protein-coupled receptor (GPCR) activation. The following table summarizes the available quantitative data for this compound.

Assay TypeReceptorEC50 (nM)Emax (% of basal/control)Binding Affinity (Ki, nM)Reference
³⁵S-GTPγS BindingHuman D4205 ± 6736 ± 4% above basal5.2 ± 0.9[1]

Signaling Pathways of the Dopamine D4 Receptor

Ro 10-5824 exerts its effects by acting as a partial agonist at the dopamine D4 receptor, which is a member of the D2-like family of dopamine receptors.[2][3][4] These receptors are primarily coupled to the Gαi/o family of G proteins.[5] Activation of the D4 receptor by an agonist like Ro 10-5824 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Beyond the canonical Gαi/o pathway, D4 receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[7][8] Additionally, D2-like receptor stimulation can lead to the modulation of ion channels, specifically by increasing potassium currents and suppressing calcium currents.[9]

G_protein_signaling cluster_membrane Plasma Membrane D4R Dopamine D4 Receptor G_protein Gαi/o-βγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ro105824 Ro 10-5824 Ro105824->D4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Dopamine D4 Receptor Gαi/o Signaling Pathway

Experimental Protocols

The determination of the EC50 value of Ro 10-5824 relies on specific functional assays. Below are the detailed methodologies for the key experiments cited.

³⁵S-GTPγS Binding Assay

This assay measures the functional activation of a G protein-coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, ³⁵S-GTPγS, to the Gα subunit upon receptor stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of Ro 10-5824 in stimulating G protein activation at the human dopamine D4 receptor.

Materials:

  • Cell membranes prepared from CHO-K1 cells stably expressing the human dopamine D4 receptor.

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • [³⁵S]GTPγS (radioligand).

  • Scintillation cocktail.

Procedure:

  • Cell membranes are thawed on ice and diluted in assay buffer to the desired concentration.

  • A serial dilution of Ro 10-5824 is prepared.

  • The reaction is set up in microtiter plates by adding the cell membranes, GDP, and varying concentrations of Ro 10-5824 or vehicle control.

  • The plates are incubated to allow the ligand to bind to the receptor.

  • [³⁵S]GTPγS is added to each well to initiate the binding reaction.

  • The plates are incubated at 30°C with gentle shaking to allow for the exchange of GDP for [³⁵S]GTPγS on the activated Gα subunits.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • The filters are dried, and a scintillation cocktail is added.

  • The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data is analyzed using non-linear regression to determine the EC50 and Emax values. The EC50 is the concentration of Ro 10-5824 that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding.

GTPgS_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing D4R) start->prep_membranes prep_ligand Prepare Serial Dilution of Ro 10-5824 start->prep_ligand incubate_ligand Incubate Membranes with Ro 10-5824 and GDP prep_membranes->incubate_ligand prep_ligand->incubate_ligand add_gtp Add [³⁵S]GTPγS to Initiate Reaction incubate_ligand->add_gtp incubate_gtp Incubate at 30°C add_gtp->incubate_gtp filtration Rapid Filtration to Separate Bound/Unbound incubate_gtp->filtration wash Wash Filters filtration->wash scintillation Add Scintillation Cocktail & Quantify Radioactivity wash->scintillation analysis Data Analysis: Non-linear Regression scintillation->analysis end Determine EC50 & Emax analysis->end

Workflow for a ³⁵S-GTPγS Binding Assay
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, which is a key event in receptor desensitization and an alternative signaling pathway.

Objective: To determine the potency (EC50) and efficacy (Emax) of Ro 10-5824 in promoting the interaction between the dopamine D4 receptor and β-arrestin.

Materials:

  • CHO-K1 cells stably co-expressing the human dopamine D4 receptor and a β-arrestin fusion protein (e.g., DiscoverX PathHunter).

  • Cell culture medium (e.g., Ham's F12 with 10% FBS).

  • This compound.

  • Dopamine (as a reference full agonist).

  • Assay plates and detection reagents specific to the technology used (e.g., chemiluminescent substrate).

Procedure:

  • Cells are seeded into microtiter plates and cultured to allow for adherence.

  • The growth medium is replaced with a serum-free medium prior to the assay.

  • A serial dilution of Ro 10-5824 is prepared. Dopamine is also prepared as a positive control.

  • The test compounds (Ro 10-5824) and controls are added to the cells.

  • The plates are incubated to allow for receptor activation and β-arrestin recruitment.

  • The detection reagents are added according to the manufacturer's protocol.

  • The signal (e.g., chemiluminescence) is measured using a plate reader.

  • The data is normalized to the response of the full agonist (dopamine) and analyzed using non-linear regression to calculate the EC50 and Emax values.

Conclusion

This compound is a well-characterized selective partial agonist of the dopamine D4 receptor. Its functional potency, highlighted by an EC50 of 205 nM in the ³⁵S-GTPγS binding assay, demonstrates its ability to effectively engage and activate the Gαi/o signaling pathway. The detailed protocols provided herein serve as a guide for the consistent and reproducible functional characterization of this and similar compounds, which is essential for research in neuropharmacology and drug development.

References

Ro 10-5824 Dihydrochloride as a Partial Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts targeting the dopamine D4 receptor.

Core Concepts: Partial Agonism at the Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is primarily coupled to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

As a partial agonist, Ro 10-5824 binds to the D4 receptor and elicits a response that is lower than that of a full agonist, such as dopamine. This property allows it to act as a modulator of dopaminergic signaling, potentially stabilizing the system by preventing both excessive stimulation and complete blockade of the receptor. This nuanced mechanism of action makes it a valuable tool for investigating the physiological roles of the D4 receptor and a promising lead compound for therapeutic development.

Quantitative Data

The following tables summarize the key quantitative parameters of Ro 10-5824 dihydrochloride's interaction with dopamine receptors.

Table 1: Binding Affinity and Selectivity

ParameterValueReceptor Subtype(s)Notes
Ki 5.2 nMHuman Dopamine D4High affinity for the target receptor.[1][3]
Selectivity vs. D3 250-foldHuman Dopamine D3Demonstrates significant selectivity over the D3 receptor.[1][3]
Selectivity vs. D1, D2, D5 >1000-foldHuman Dopamine D1, D2, D5Exhibits high selectivity against other dopamine receptor subtypes.[1][3]

Table 2: In Vitro Functional Activity

AssayParameterValueReceptor SubtypeNotes
[³⁵S]GTPγS Binding EC₅₀205 nMHuman Dopamine D4Demonstrates potency in activating G-protein signaling.[1][3]
[³⁵S]GTPγS Binding Maximal Induction36% above basalHuman Dopamine D4Confirms partial agonist activity, with a maximal response significantly lower than a full agonist.[1]

Table 3: In Vivo Behavioral and Electrophysiological Effects

Experimental ModelDosageEffectNotes
C57BL/6J Mice 10.0 mg/kgIncreased time spent exploring a novel object.Suggests a role in modulating novelty-seeking behavior.[4]
Common Marmosets 3 mg/kgIncreased success rate in the Object Retrieval Detour (ORD) task.Indicates improvement in executive function and cognitive flexibility.[5]
Common Marmosets 1 and 3 mg/kgIncreased baseline gamma band activity in the frontal cortex.Suggests a mechanism for enhancing cognitive function through modulation of neural oscillations.[5]
C57BL/6J Mice & Common Marmosets VariousNo effect on spontaneous locomotion.Highlights a specific effect on cognitive and exploratory behaviors without general motor stimulation.[1][5]

Signaling Pathways

Ro 10-5824, as a partial agonist at the dopamine D4 receptor, modulates downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Additionally, evidence suggests the involvement of the MAPK/ERK and Akt/PKB signaling pathways.

G_protein_signaling cluster_membrane Cell Membrane cluster_g_protein G-protein (Gi/o) D4R Dopamine D4 Receptor G_alpha α D4R->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits G_beta_gamma βγ Ro105824 Ro 10-5824 Ro105824->D4R Binds and partially activates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates MAPK_Akt_signaling Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor Ro105824->D4R G_beta_gamma Gβγ D4R->G_beta_gamma Releases PI3K PI3K G_beta_gamma->PI3K Activates MAPK_pathway MAPK/ERK Pathway G_beta_gamma->MAPK_pathway Modulates Akt Akt/PKB PI3K->Akt Activates Cellular_Responses Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) Akt->Cellular_Responses MAPK_pathway->Cellular_Responses GTPgS_Workflow Membrane_Prep Prepare cell membranes expressing Dopamine D4 receptors. Incubation Incubate membranes with Ro 10-5824, GDP, and [³⁵S]GTPγS in assay buffer. Membrane_Prep->Incubation Termination Terminate the reaction by rapid filtration through glass fiber filters. Incubation->Termination Washing Wash filters to remove unbound [³⁵S]GTPγS. Termination->Washing Quantification Quantify bound [³⁵S]GTPγS using liquid scintillation counting. Washing->Quantification Analysis Analyze data to determine EC₅₀ and Emax values. Quantification->Analysis

References

The Discovery and Synthesis of Ro 10-5824 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro pharmacological characterization of Ro 10-5824 dihydrochloride. Detailed synthetic protocols, quantitative binding and functional assay data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience.

Introduction

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain associated with cognition, emotion, and memory. Its unique expression pattern and genetic polymorphisms have linked it to conditions such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). The development of selective D4 receptor ligands is therefore of significant interest for the potential treatment of these disorders. Ro 10-5824 emerged from a discovery program at Hoffmann-La Roche aimed at identifying novel compounds with high affinity and selectivity for the dopamine D4 receptor.

Discovery and Synthesis

The synthesis of Ro 10-5824, chemically known as 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine, was first disclosed in the international patent application WO 1997/013759. The synthetic route involves a multi-step process culminating in the formation of the final compound, which is subsequently converted to its dihydrochloride salt.

Synthesis of Ro 10-5824

The synthesis of the free base of Ro 10-5824 is achieved through the reaction of 4-Amino-5-chloromethyl-2-methylpyrimidine hydrochloride with 4-phenyl-1,2,3,6-tetrahydropyridine (B82000).

Experimental Protocol: Synthesis of 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine

A solution of 4-phenyl-1,2,3,6-tetrahydropyridine (0.3 g, 1.88 mmol) in 15 ml of ethanol (B145695) is prepared. To this, 4-Amino-5-chloromethyl-2-methylpyrimidine hydrochloride (0.37 g, 1.88 mmol) and potassium carbonate (0.52 g, 3.76 mmol) are added. The reaction mixture is heated at reflux for 2 hours. After cooling to room temperature, the solvent is removed by evaporation. The resulting residue is partitioned between ethyl acetate (B1210297) and water. The organic phase is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a dichloromethane/methanol (95:5) eluent to yield 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine as a white solid (0.3 g, 54% yield), with a melting point of 155-156 °C.

Formation of this compound

The dihydrochloride salt is prepared by treating the free base with ethereal hydrogen chloride.

Experimental Protocol: Synthesis of this compound

5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine (0.28 g, 1 mmol) is dissolved in a suitable solvent. A solution of ethereal hydrogen chloride is added until precipitation is complete. The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.

In Vitro Pharmacology

The pharmacological profile of Ro 10-5824 has been extensively characterized through radioligand binding and functional assays. These studies have demonstrated its high affinity and selectivity for the dopamine D4 receptor, as well as its partial agonist activity.

Receptor Binding Affinity

The affinity of Ro 10-5824 for various dopamine receptor subtypes was determined using radioligand displacement assays. The key findings from these studies are summarized in the table below.

Receptor SubtypeRadioligandKi (nM)
Dopamine D4[3H]-Spiperone5.2
Dopamine D3->1300 (250-fold selectivity over D4)
Dopamine D2->5200 (>1000-fold selectivity over D4)
Dopamine D1->5200 (>1000-fold selectivity over D4)
Dopamine D5->5200 (>1000-fold selectivity over D4)

Table 1: Binding Affinity of Ro 10-5824 for Dopamine Receptor Subtypes [1][2]

Experimental Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Incubation: Membranes are incubated with the radioligand (e.g., [3H]-Spiperone) and varying concentrations of Ro 10-5824 in a final volume of 250 µL.

  • Equilibrium: The incubation is carried out for 60 minutes at room temperature to reach equilibrium.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: Filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Activity

The functional activity of Ro 10-5824 at the dopamine D4 receptor was assessed using a [35S]GTPγS binding assay, which measures G-protein activation upon receptor agonism.

AssayParameterValue
[35S]GTPγS BindingEC50205 nM
[35S]GTPγS Binding% Maximal Stimulation (relative to dopamine)36%

Table 2: Functional Activity of Ro 10-5824 at the Dopamine D4 Receptor [2]

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Membranes from cells expressing the human dopamine D4 receptor are used.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Incubation: Membranes (10-20 µg protein) are incubated with varying concentrations of Ro 10-5824, GDP (10 µM), and [35S]GTPγS (0.1 nM) in a final volume of 200 µL.

  • Time and Temperature: The incubation is carried out for 60 minutes at 30°C.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: Filters are washed with ice-cold buffer.

  • Quantification: Bound [35S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: The EC50 and maximal stimulation (Emax) values are determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathway and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is a Gi/o-coupled receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated G-protein. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor Ro105824->D4R Binds G_protein Gi/o Protein (αβγ) D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Dopamine D4 Receptor Signaling Pathway

Radioligand Displacement Assay Workflow

The following diagram illustrates the workflow for determining the binding affinity of Ro 10-5824 using a radioligand displacement assay.

radioligand_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare D4 Receptor Membranes incubate Incubate Membranes, Radioligand, and Ro 10-5824 prep_membranes->incubate prep_ligands Prepare Radioligand and Ro 10-5824 dilutions prep_ligands->incubate filtrate Rapid Filtration incubate->filtrate wash Wash to remove unbound ligand filtrate->wash count Liquid Scintillation Counting wash->count analyze Calculate Ki from IC50 (Cheng-Prusoff) count->analyze

Caption: Radioligand Displacement Assay Workflow

[35S]GTPγS Binding Assay Workflow

This diagram outlines the key steps in the [35S]GTPγS binding assay to measure the functional agonism of Ro 10-5824.

gtp_gamma_s_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare D4 Receptor Membranes incubate Incubate Membranes with Reagents at 30°C prep_membranes->incubate prep_reagents Prepare Ro 10-5824, GDP, and [35S]GTPγS prep_reagents->incubate filtrate Rapid Filtration incubate->filtrate wash Wash filters filtrate->wash count Scintillation Counting wash->count analyze Determine EC50 and Emax count->analyze

Caption: [35S]GTPγS Binding Assay Workflow

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in the central nervous system. Its high affinity, selectivity, and partial agonist activity make it a suitable probe for both in vitro and in vivo studies. The synthetic route is well-defined, and its pharmacological properties have been thoroughly characterized. This technical guide provides a centralized resource of this information to aid researchers in their exploration of dopamine D4 receptor pharmacology and its therapeutic potential.

References

Pharmacological properties of Ro 10-5824 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacological Properties of Ro 10-5824 Dihydrochloride (B599025)

Introduction

Ro 10-5824 dihydrochloride is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2] It has been instrumental in preclinical research aimed at elucidating the role of the D4 receptor in various physiological and pathological processes, particularly in the central nervous system. This document provides a comprehensive overview of the pharmacological properties of Ro 10-5824, summarizing key in vitro and in vivo data, and detailing relevant experimental protocols.

Pharmacological Profile

Ro 10-5824 exhibits high-affinity binding to the dopamine D4 receptor with a notable selectivity over other dopamine receptor subtypes.[1] Its partial agonist activity means it can modulate receptor signaling, providing a valuable tool for studying the nuanced effects of D4 receptor activation.

Binding Affinities and Selectivity

The binding affinity of Ro 10-5824 for the human dopamine D4 receptor is in the low nanomolar range. It demonstrates significantly lower affinity for D1, D2, D3, and D5 receptors, highlighting its selectivity.[1]

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. D4
Dopamine D45.2 ± 0.9 nM[1]-
Dopamine D3>1,300 nM~250-fold[1]
Dopamine D2>5,200 nM>1000-fold[1]
Dopamine D1>5,200 nM>1000-fold[1]
Dopamine D5>5,200 nM>1000-fold[1]
Functional Activity

As a partial agonist, Ro 10-5824 stimulates G-protein activation upon binding to the D4 receptor, but to a lesser degree than a full agonist. This has been demonstrated in ³⁵S-GTPγS binding assays.

AssayParameterValue
³⁵S-GTPγS BindingEC₅₀205 ± 67 nM[1]
³⁵S-GTPγS BindingMaximal Induction36 ± 4% above basal[1]

In Vivo Pharmacology

Animal studies have been crucial in understanding the physiological effects of Ro 10-5824. These studies have primarily focused on its behavioral and neurophysiological impacts.

Behavioral Effects

In mice, Ro 10-5824 has been shown to increase the exploration of novel objects without affecting overall locomotor activity.[3][4] This effect is strain-dependent, being observed in C57BL/6J but not DBA/1J mice.[3] In common marmosets, Ro 10-5824 improved performance in the object retrieval detour (ORD) task, a measure of cognitive function.[5]

Animal ModelDoseBehavioral Effect
C57BL/6J Mice10.0 mg/kgIncreased time spent with a novel object[3][4]
C57BL/6J Mice1.0, 3.0, 10.0 mg/kgNo effect on spontaneous locomotion[1][3]
Common Marmosets3 mg/kgIncreased success rate in the ORD task[1][5]
Neurophysiological Effects

In common marmosets, Ro 10-5824 has been observed to increase baseline gamma band activity in the frontal cortex at doses that also improve cognitive performance.[1][5]

Animal ModelDoseNeurophysiological Effect
Common Marmosets1 and 3 mg/kgIncreased baseline gamma band activity in the frontal cortex[1][5]

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Ro 10-5824 for dopamine receptor subtypes.

Methodology:

  • Cell membranes from cell lines stably expressing human dopamine D1, D2, D3, D4, or D5 receptors are prepared.

  • Membranes are incubated with a specific radioligand (e.g., ³H-spiperone for D2-like receptors, ³H-SCH23390 for D1-like receptors) and varying concentrations of Ro 10-5824.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., haloperidol).

  • After incubation, the membranes are washed to remove unbound radioligand and the bound radioactivity is quantified using liquid scintillation counting.

  • The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

³⁵S-GTPγS Functional Assay

Objective: To assess the functional agonist activity of Ro 10-5824 at the dopamine D4 receptor.

Methodology:

  • Cell membranes expressing the dopamine D4 receptor are incubated with varying concentrations of Ro 10-5824 in the presence of GDP and ³⁵S-GTPγS.

  • Agonist binding to the receptor promotes the exchange of GDP for ³⁵S-GTPγS on the Gα subunit of the G protein.

  • The reaction is terminated, and the membranes are washed to separate bound from unbound ³⁵S-GTPγS.

  • The amount of bound ³⁵S-GTPγS is quantified by scintillation counting.

  • The EC₅₀ and maximal stimulation (Emax) are determined by fitting the concentration-response data to a sigmoidal curve.

Novel Object Recognition (NOR) Test in Mice

Objective: To evaluate the effect of Ro 10-5824 on novelty-seeking behavior.

Methodology:

  • Habituation: Mice are individually habituated to an open-field arena for a set period over several days.

  • Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time.

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

  • Ro 10-5824 or vehicle is administered intraperitoneally before the test phase.

  • A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. An index greater than 0.5 indicates a preference for the novel object.

Signaling Pathway and Experimental Workflow Visualizations

Dopamine_D4_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro_10_5824 Ro 10-5824 D4R Dopamine D4 Receptor Ro_10_5824->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel Activation G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_efflux ↑ K+ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: Dopamine D4 receptor signaling pathway.

Novel_Object_Recognition_Workflow cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Training cluster_phase3 Phase 3: Testing cluster_analysis Phase 4: Data Analysis A Day 1-3: Habituate mouse to empty open-field arena B Day 4: Place two identical objects in the arena A->B C Allow mouse to explore for 10 minutes B->C D Administer Ro 10-5824 or vehicle C->D E After retention interval, replace one object with a novel object D->E F Return mouse to arena and record exploration time for 5 minutes E->F G Calculate Discrimination Index F->G H Compare treatment groups G->H

Caption: Experimental workflow for the Novel Object Recognition test.

References

An In-depth Technical Guide to Ro 10-5824 Dihydrochloride and its Role in Cognitive Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "Ro 10-5824 dihydrochloride" in the context of cognitive function has revealed a common point of confusion in pharmacological research. The available scientific literature identifies Ro 10-5824 as a dopamine (B1211576) D4 receptor partial agonist . Separately, a significant body of research on cognitive function, particularly in neurodegenerative diseases, focuses on Retinoic Acid Receptor α (RARα) agonists . This guide will first address Ro 10-5824 in its correct pharmacological context as a dopamine D4 agonist. Subsequently, it will provide a detailed overview of the well-established role of RARα agonists in studying and potentially treating cognitive decline. This separation is crucial for scientific accuracy.

Part 1: this compound as a Dopamine D4 Receptor Partial Agonist

Introduction

Ro 10-5824 is a selective partial agonist for the dopamine D4 receptor (D4R), with minimal affinity for dopamine D2 and D3 receptors.[1][2] Dopamine D4 receptors are predominantly located in the prefrontal cortex and hippocampus, brain regions critical for executive function, attention, and memory.[3] Growing evidence suggests that modulation of D4R activity can influence cognitive processes, making Ro 10-5824 a valuable tool for researchers in this field.[4][5]

Mechanism of Action

As a G protein-coupled receptor (GPCR), the dopamine D4 receptor is primarily coupled to Gαi/o proteins.[3] Agonism at this receptor, including by partial agonists like Ro 10-5824, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence downstream effectors, including protein kinase A (PKA), and ultimately modulate neuronal excitability and synaptic plasticity. Additionally, D4 receptor activation can influence calcium signaling and AMPA receptor trafficking, further contributing to its effects on cognitive function.[6]

Signaling Pathway of Dopamine D4 Receptor Activation

D4R_Signaling cluster_membrane Cell Membrane cluster_outside cluster_inside Intracellular D4R Dopamine D4 Receptor G_protein Gαi/o D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Neuronal_Activity Modulation of Neuronal Activity G_protein->Neuronal_Activity modulates ion channels Ro105824 Ro 10-5824 Ro105824->D4R ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Cognitive Function) CREB->Gene_Expression regulates

Dopamine D4 Receptor Signaling Pathway
Quantitative Data on Cognitive Effects

Study FocusAnimal ModelCompoundDoseCognitive TaskKey Findings
Executive FunctionCommon MarmosetRo 10-58243 mg/kgObject Retrieval Detour (ORD)Significantly increased success rate.[4]
Novelty SeekingC57BL/6J MiceRo 10-582410.0 mg/kgNovel Object ExplorationIncreased time spent in the center with a novel object.[1]
Sepsis-induced Cognitive ImpairmentRat (CLP model)Ro 10-58243 mg/kgContextual Fear ConditioningPrevented the decrease in freezing time.[7]
Sepsis-induced Cognitive ImpairmentRat (CLP model)Ro 10-58243 mg/kgNovel Object RecognitionReversed the decrease in novel object recognition ratio.[7]
Experimental Protocols

Object Retrieval Detour (ORD) Task in Common Marmosets [4]

  • Animals: Adult common marmosets.

  • Apparatus: A transparent box with an opening on one side, containing a food reward.

  • Procedure:

    • The marmoset is placed in front of the box and must retrieve the reward by reaching around the side, inhibiting the prepotent response of reaching directly for it.

    • Ro 10-5824 (3 mg/kg) or vehicle is administered systemically prior to testing.

    • The success rate of retrieving the reward is recorded over a series of trials.

  • Endpoint: Percentage of successful trials.

Novel Object Exploration in Mice [1][2]

  • Animals: C57BL/6J male mice.

  • Apparatus: A familiar open-field arena.

  • Procedure:

    • Mice are habituated to the open-field arena.

    • On the test day, Ro 10-5824 (0, 1.0, 3.0, or 10.0 mg/kg) is administered intraperitoneally.

    • A novel object is placed in the center of the arena.

    • The mouse is placed in the arena, and its behavior is recorded.

  • Endpoint: Time spent exploring the novel object and time spent in the center of the arena.

Experimental Workflow for Sepsis-Induced Cognitive Impairment Study [7]

CLP_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Groups cluster_testing Behavioral Testing CLP Cecal Ligation and Puncture (CLP) Surgery Recovery 14-Day Recovery Period CLP->Recovery Sham Sham Surgery Sham->Recovery CLP_NS CLP + Normal Saline Recovery->CLP_NS i.p. injection 10 min before test CLP_Ro CLP + Ro 10-5824 (3 mg/kg) Recovery->CLP_Ro i.p. injection 10 min before test Sham_NS Sham + Normal Saline Recovery->Sham_NS i.p. injection 10 min before test CFC Contextual Fear Conditioning CLP_NS->CFC NOR Novel Object Recognition CLP_NS->NOR CLP_Ro->CFC CLP_Ro->NOR Sham_NS->CFC Sham_NS->NOR

Workflow for CLP-induced cognitive impairment study

Part 2: Retinoic Acid Receptor α (RARα) Agonists in Cognitive Function Research

Introduction

Retinoic acid (RA) signaling is essential for synaptic plasticity and memory function in the adult brain.[8][9] The biological effects of RA are mediated by Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Of the three RAR subtypes (α, β, γ), RARα is of particular interest for cognitive neuroscience. A compelling body of evidence suggests that RARα signaling is downregulated in Alzheimer's disease (AD) and that activation of this pathway with specific agonists can ameliorate key pathological features and improve cognitive deficits in preclinical models.[8][10][11]

Mechanism of Action in Neuroprotection and Cognitive Enhancement

RARα agonists exert their effects through multiple mechanisms relevant to cognitive function, particularly in the context of Alzheimer's disease:

  • Non-Amyloidogenic APP Processing: RARα signaling increases the expression of ADAM10, an α-secretase that cleaves amyloid precursor protein (APP) in a non-amyloidogenic pathway, thereby reducing the production of neurotoxic amyloid-β (Aβ) peptides.[10][11]

  • Aβ Clearance: RARα activation promotes the clearance of Aβ by increasing the activity of clearing enzymes such as insulin-degrading enzyme (IDE) and neprilysin in both microglia and neurons.[8][9]

  • Neuroprotection: RARα agonists have been shown to be neuroprotective, preventing Aβ-induced neuronal cell death in cortical cultures.[10][11]

  • Anti-inflammatory Effects: Activation of RARα can reduce neuroinflammation by decreasing the release of pro-inflammatory cytokines like TNFα from microglia.[12][13]

Signaling Pathway of RARα in Reducing Aβ Production

RARa_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus APP APP sAPPa sAPPα (Non-toxic) APP->sAPPa cleavage Abeta Aβ Peptide (Neurotoxic) APP->Abeta cleavage alpha_secretase α-secretase (ADAM10) alpha_secretase->APP beta_secretase β-secretase alpha_secretase->beta_secretase competes with beta_secretase->APP RARa RARα/RXR RARE RARE RARa->RARE binds to ADAM10_gene ADAM10 Gene RARE->ADAM10_gene promotes transcription ADAM10_gene->alpha_secretase increases expression RARa_agonist RARα Agonist RARa_agonist->RARa activates

RARα signaling promotes non-amyloidogenic APP processing
Quantitative Data on Cognitive and Pathological Effects of RARα Agonists

Study FocusAnimal ModelCompoundDose/TreatmentPathological/Cognitive OutcomeKey Findings
Aβ ReductionTg2576 MiceRARα agonist1 mg/kg (i.p.)Brain Aβ1-40 and Aβ1-42 levelsSignificant decrease in both Aβ1-40 and Aβ1-42.[10]
Aβ Plaque ClearanceTg2576 MiceAM 580 (RARα agonist)1 mg/kg (3x/week for 6 weeks)Amyloid Plaque Load~50% net reduction in the number of plaques.[13]
Memory ImprovementAβPP23 MiceAm80 + HX630 (RAR/RXR agonists)0.5 mg/kg + 5 mg/kg (oral, 17 days)Morris Water MazeSignificant improvement in memory deficits.[14]
Aβ ClearanceRat Primary MicrogliaAm80 + HX630-¹²⁵I-labeled oligomeric Aβ1-42 degradationIncreased degradation in an IDE-dependent manner.[14]
Experimental Protocols

In Vivo Aβ Reduction in Tg2576 Mice [10]

  • Animals: Tg2576 mouse model of Alzheimer's disease, 3 months of age.

  • Drug Administration:

    • Mice are injected intraperitoneally with 1 mg/kg of RARα agonist or vehicle every 3 days.

    • Alternatively, mice are fed a diet containing 3.6 mg/kg of RARα agonist.

    • Treatment duration is from 3 to 7 months of age.

  • Endpoint Analysis:

    • At 7 months, brains are harvested.

    • Aβ1-40 and Aβ1-42 levels are measured by ELISA.

    • Expression of secretases (e.g., ADAM10) is measured by Western blot.

Morris Water Maze for Spatial Memory Assessment [14]

  • Animals: 8.5-month-old AβPP23 mice.

  • Apparatus: A circular pool filled with opaque water, with a hidden platform submerged beneath the surface. Visual cues are placed around the pool.

  • Procedure:

    • Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions. The time to reach the platform (escape latency) is recorded.

    • Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set time.

  • Endpoint: Time spent in the target quadrant where the platform was previously located during the probe trial. Increased time in the target quadrant indicates better spatial memory.

References

Investigating Novelty Seeking with Ro 10-5824 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novelty seeking, a fundamental behavioral trait characterized by the exploration of unfamiliar environments and stimuli, is a critical area of research in neuroscience and pharmacology. Dysregulation of novelty-seeking behaviors is implicated in various neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and substance abuse. The dopamine (B1211576) D4 receptor (D4R) has emerged as a key modulator of this complex behavior.[1][2] This technical guide focuses on Ro 10-5824 dihydrochloride (B599025), a selective D4 receptor partial agonist, as a pharmacological tool to investigate the mechanisms underlying novelty seeking.[1][2][3]

Ro 10-5824 displays minimal affinity for dopamine D2 and D3 receptors, rendering it a valuable instrument for dissecting the specific role of D4R activation in behavioral responses to novelty.[1][2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of Ro 10-5824 in preclinical models of novelty seeking.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal study investigating the effects of Ro 10-5824 on novelty-seeking behavior in mice.

Animal StrainTreatment Group (Ro 10-5824 mg/kg)Dependent VariableResult
C57BL/6J0 (Vehicle)Time in Center with Novel Object (s)Baseline
C57BL/6J1.0Time in Center with Novel Object (s)No significant effect
C57BL/6J3.0Time in Center with Novel Object (s)No significant effect
C57BL/6J10.0Time in Center with Novel Object (s)Significant increase in time spent in the center
DBA/1J0 (Vehicle)Time in Center with Novel Object (s)Baseline
DBA/1J1.0Time in Center with Novel Object (s)No significant effect
DBA/1J3.0Time in Center with Novel Object (s)No significant effect
DBA/1J10.0Time in Center with Novel Object (s)No significant effect
C57BL/6J & DBA/1J0, 1.0, 3.0, 10.0Locomotor ActivityNo significant effect in novel or familiar environments

Data extracted from Powell et al., 2003.[1]

Experimental Protocols

A key paradigm for assessing novelty seeking in rodents is the novel object exploration test conducted within a familiar open-field arena. The following protocol outlines the methodology employed in studies with Ro 10-5824.

Objective: To assess the effect of Ro 10-5824 on the exploratory behavior of mice towards a novel object in a familiar environment.

Animals: Male C57BL/6J and DBA/1J mice are commonly used, as they exhibit different baseline levels of locomotor activity and responses to novelty.[1][4]

Apparatus: A square open-field arena (e.g., 40 x 40 x 30 cm) made of a non-porous material for easy cleaning. The arena is placed in a dimly lit, quiet room. A video camera is mounted above the arena to record the sessions for later analysis.

Drug Preparation and Administration: Ro 10-5824 dihydrochloride is dissolved in a suitable vehicle, such as sterile saline. The drug is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0, 1.0, 3.0, or 10.0 mg/kg) a specified time before the behavioral test (e.g., 10 minutes).[2]

Procedure:

  • Habituation Phase:

    • Mice are handled for several days prior to the experiment to reduce stress.

    • On the first day of testing, each mouse is placed in the center of the open-field arena and allowed to explore freely for a set duration (e.g., 30 minutes). This allows the environment to become familiar.

    • Locomotor activity is recorded during this phase.

  • Test Phase (Novel Object Exploration):

    • Following the habituation phase, the mouse is briefly removed from the arena.

    • A novel object (e.g., a small, inert object of a distinct shape and color) is placed in the center of the arena.

    • The mouse is then returned to the arena, and its behavior is recorded for a specified period (e.g., 10 minutes).

Behavioral Measures:

  • Time spent in the center: The amount of time the mouse spends in a predefined central zone of the open field where the novel object is located. This is a primary measure of novelty-seeking and reduced anxiety.

  • Locomotor activity: Total distance traveled, number of line crossings, and rearing frequency. These measures are important to ensure that the effects on object exploration are not a consequence of general hyperactivity or sedation.

  • Time spent interacting with the object: The duration of direct contact with the novel object (e.g., sniffing, touching).

Visualizations

Experimental Workflow: Novel Object Exploration

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis handling Animal Handling admin Drug Administration (i.p.) handling->admin drug_prep Ro 10-5824 Preparation drug_prep->admin habituation Habituation to Open Field admin->habituation object_intro Introduction of Novel Object habituation->object_intro test Novel Object Exploration Test object_intro->test data_acq Video Recording & Tracking test->data_acq analysis Behavioral Scoring & Statistical Analysis data_acq->analysis

Caption: Workflow for the novel object exploration experiment.

Signaling Pathway: Dopamine D4 Receptor

G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Ro105824 Ro 10-5824 Ro105824->D4R binds & activates ATP ATP ATP->AC Downstream Downstream Effects (e.g., modulation of ion channels, gene expression) cAMP->Downstream regulates

Caption: Simplified signaling pathway of the Dopamine D4 Receptor.

References

The Role of the Dopamine D4 Receptor in Schizophrenia: A Technical Guide to Research with Ro 10-5824

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the dopamine (B1211576) D4 receptor (D4R) in the pathophysiology of schizophrenia. It details the use of the selective D4R partial agonist, Ro 10-5824, as a key pharmacological tool to investigate this receptor's function and its potential as a therapeutic target. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate advanced research in this field.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Ro 10-5824, providing a comparative overview of its binding affinity and functional activity at the dopamine D4 receptor.

Table 1: Ro 10-5824 Binding Affinity and Selectivity

ParameterValueReceptor SubtypeSpeciesReference
Ki 5.2 ± 0.9 nMHuman D4---[1]
Selectivity vs. D3R 250-foldHuman---[1]
Selectivity vs. D2, D1, D5 >1000-foldHuman---[1]

Table 2: Ro 10-5824 Functional Activity (GTPγS Binding Assay)

ParameterValueCell LineReference
EC50 205 ± 67 nMCHO-hD4.4[1]
Emax (% of Dopamine) 20-60%CHO-hD4.4
Emax (% above basal) 36 ± 4%---[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the interaction of Ro 10-5824 with the D4 receptor and to investigate its effects in models relevant to schizophrenia.

In Vitro Assays

2.1.1. Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of Ro 10-5824 for the D4 receptor.

  • Materials:

    • Membrane preparation from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

    • Radioligand (e.g., [3H]-Spiperone or a D4-selective radioligand).

    • Ro 10-5824 (unlabeled competitor).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., GF/B or GF/C).

    • Scintillation cocktail.

    • 96-well plates.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Ro 10-5824 in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled D4 antagonist (e.g., L-745,870) for non-specific binding.

      • 50 µL of the appropriate dilution of Ro 10-5824.

      • 50 µL of radioligand at a concentration near its Kd.

      • 100 µL of membrane preparation (containing 10-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of Ro 10-5824 by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.1.2. [35S]GTPγS Binding Assay (Functional Activity)

This functional assay measures the ability of Ro 10-5824 to activate G-proteins coupled to the D4 receptor.

  • Materials:

    • Membrane preparation from cells expressing the human dopamine D4 receptor.

    • [35S]GTPγS.

    • Ro 10-5824.

    • GDP.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation cocktail.

    • 96-well plates.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Ro 10-5824 in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer containing GDP (typically 10-30 µM).

      • 50 µL of the appropriate dilution of Ro 10-5824.

      • 50 µL of [35S]GTPγS (typically 0.1-0.5 nM).

      • 50 µL of membrane preparation (10-20 µg of protein).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and quantify the bound [35S]GTPγS using a scintillation counter.

    • Determine the basal (in the absence of agonist) and Ro 10-5824-stimulated [35S]GTPγS binding.

    • Plot the stimulation of [35S]GTPγS binding as a function of Ro 10-5824 concentration to determine the EC50 and Emax values.

2.1.3. Cyclic AMP (cAMP) Inhibition Assay

This assay measures the ability of Ro 10-5824 to inhibit the production of cAMP, a key downstream signaling event of D4 receptor activation.

  • Materials:

    • Whole cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

    • Ro 10-5824.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

    • Cell culture medium.

    • 96-well cell culture plates.

  • Procedure:

    • Seed the D4 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of Ro 10-5824 for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Plot the inhibition of forskolin-stimulated cAMP production as a function of Ro 10-5824 concentration to determine the IC50 value.

In Vivo Model: Reversal of Cognitive Deficits in a Schizophrenia Model

This protocol outlines a general procedure to assess the efficacy of Ro 10-5824 in reversing cognitive deficits in a rodent model of schizophrenia, such as the phencyclidine (PCP) or MK-801 induced cognitive impairment model.

  • Animals:

    • Adult male rodents (rats or mice).

  • Schizophrenia Model Induction:

    • Administer a sub-chronic regimen of PCP (e.g., 2 mg/kg, twice daily for 7 days, followed by a 7-day washout period) or a single injection of MK-801 (e.g., 0.1-0.3 mg/kg) to induce cognitive deficits.

  • Drug Administration:

    • Dissolve Ro 10-5824 in a suitable vehicle (e.g., saline).

    • Administer Ro 10-5824 (e.g., 1-10 mg/kg, intraperitoneally) at a specified time before the behavioral test.

  • Behavioral Assay (e.g., Novel Object Recognition - NOR):

    • Habituation: Individually habituate each animal to the testing arena (an open field box) for 10-15 minutes for 2-3 consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore freely for 5-10 minutes.

    • Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour).

    • Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior (time spent exploring each object) for 5 minutes.

    • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the PCP/MK-801 treated group compared to the control group indicates a cognitive deficit. An increase in the DI in the Ro 10-5824 treated group compared to the PCP/MK-801 group suggests a reversal of the cognitive deficit.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the D4 receptor and a typical experimental workflow for investigating the role of Ro 10-5824 in a schizophrenia model.

D4R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_cascade Modulates GIRK GIRK Channel G_protein->GIRK Modulates Activity cAMP cAMP AC->cAMP Decreases Production ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Plasticity) CREB->Gene_expression Regulates Ro105824 Ro 10-5824 (Partial Agonist) Ro105824->D4R Partially Activates Dopamine Dopamine Dopamine->D4R Activates

Dopamine D4 Receptor Signaling Pathway

Experimental_Workflow cluster_model Animal Model of Schizophrenia cluster_intervention Pharmacological Intervention cluster_assessment Behavioral and Neurochemical Assessment cluster_analysis Data Analysis and Interpretation Induction Induction of Cognitive Deficits (e.g., PCP or MK-801 administration) Animal_Groups Randomization into Treatment Groups: - Vehicle - Schizophrenia Model + Vehicle - Schizophrenia Model + Ro 10-5824 Induction->Animal_Groups Treatment Systemic Administration of Ro 10-5824 or Vehicle Animal_Groups->Treatment Behavior Cognitive Behavioral Testing (e.g., Novel Object Recognition) Treatment->Behavior Neurochem Post-mortem Brain Tissue Analysis (e.g., Receptor Occupancy, Neurotransmitter Levels) Behavior->Neurochem Stats Statistical Analysis (e.g., ANOVA, t-test) Behavior->Stats Neurochem->Stats Conclusion Conclusion on the Therapeutic Potential of D4R Agonism Stats->Conclusion

Experimental Workflow for Investigating Ro 10-5824

References

Ro 10-5824 Dihydrochloride: A Technical Guide on its Role in Executive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, a G-protein coupled receptor predominantly expressed in the prefrontal cortex and limbic regions of the brain. These areas are critically involved in the regulation of executive functions, including attention, behavioral inhibition, and recognition memory. Preclinical evidence suggests that Ro 10-5824 can modulate cognitive processes relevant to executive function, positioning it as a significant tool for neuroscience research and a potential, albeit underexplored, lead for therapeutic development. This technical guide provides a comprehensive overview of the pharmacology, preclinical efficacy, and mechanism of action of Ro 10-5824, with a specific focus on its effects on executive function. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. As of this review, no clinical trials investigating Ro 10-5824 for executive function have been identified in the public domain.

Introduction

Executive functions are a set of higher-order cognitive processes that enable goal-directed behavior. They encompass a range of abilities, including working memory, cognitive flexibility, and inhibitory control. Dysregulation of executive functions is a hallmark of numerous neuropsychiatric and neurodevelopmental disorders, such as schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and addiction. The dopaminergic system, particularly the dopamine D4 receptor, plays a crucial role in modulating the neural circuits that underpin these cognitive domains.

Ro 10-5824 has emerged as a key pharmacological tool for investigating the role of the D4 receptor in cognition. Its high selectivity as a partial agonist allows for the specific probing of D4 receptor-mediated pathways. This guide synthesizes the current preclinical data on Ro 10-5824 and its effects on behaviors analogous to executive function in animal models.

Pharmacology of Ro 10-5824 Dihydrochloride

Ro 10-5824 is characterized by its high affinity and selectivity for the dopamine D4 receptor. As a partial agonist, it exhibits a lower intrinsic activity at the receptor compared to the endogenous ligand, dopamine. This property allows it to function as a modulator of D4 receptor signaling, potentially stabilizing receptor activity within a therapeutic window.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of Ro 10-5824.

ParameterValueSpeciesReference
Binding Affinity (Ki)
Dopamine D4 Receptor5.2 nMHuman[1]
Functional Activity (EC50)
35S-GTPγS Binding205 nMNot Specified[1]
Receptor Selectivity
vs. Dopamine D3 Receptor250-foldHuman[1]
vs. Dopamine D2, D1, D5 Receptors>1000-foldHuman[1]

Table 1: In Vitro Pharmacology of Ro 10-5824

Preclinical Efficacy in Models of Executive Function

Preclinical studies have investigated the effects of Ro 10-5824 in various behavioral paradigms that assess components of executive function. The primary findings are concentrated in the domains of recognition memory, attention, and behavioral inhibition.

Effects on Recognition Memory and Novelty Seeking

The Novel Object Recognition (NOR) task is widely used to assess recognition memory in rodents, a cognitive domain with relevance to executive function. In this task, animals that remember a previously encountered object will spend more time exploring a novel object.

Animal ModelDoses (mg/kg)Route of AdministrationKey FindingsReference
C57BL/6J Mice1.0, 3.0, 10.0Not Specified10.0 mg/kg increased time spent with the novel object.[2][3]
DBA/1J Mice1.0, 3.0, 10.0Not SpecifiedNo significant effect on novel object exploration.[2][3]

Table 2: Effects of Ro 10-5824 in the Novel Object Recognition Task

Effects on Attention and Inhibitory Control

The Object Retrieval Detour (ORD) task in non-human primates is a valuable tool for assessing attention and inhibitory control, key components of executive function. The task requires the animal to inhibit a prepotent response to directly reach for a visible reward and instead use a detour.

Animal ModelDoses (mg/kg)Route of AdministrationKey FindingsReference
Common Marmosets1, 3Systemic3 mg/kg significantly increased the success rate in the ORD task. Doses of 1 and 3 mg/kg increased baseline gamma band activity in the frontal cortex.[4][5]

Table 3: Effects of Ro 10-5824 in the Object Retrieval Detour Task

Data on Working Memory and Cognitive Flexibility

A comprehensive search of the available scientific literature did not yield any specific preclinical studies that have directly evaluated the effects of Ro 10-5824 on working memory using paradigms such as the radial arm maze or delayed non-matching to sample task. Similarly, there is a lack of data on the effects of Ro 10-5824 on cognitive flexibility as assessed by the attentional set-shifting or reversal learning tasks. This represents a significant gap in our understanding of the compound's full pro-cognitive potential.

Mechanism of Action

Ro 10-5824 exerts its effects through the modulation of the dopamine D4 receptor signaling pathway. The D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to the inhibitory G-protein, Gαi/o.

Signaling Pathway

Activation of the D4 receptor by Ro 10-5824 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This, in turn, decreases the activity of protein kinase A (PKA). The downstream consequences of this pathway are complex and can include the modulation of mitogen-activated protein kinase (MAPK) signaling and the regulation of GABAergic and glutamatergic neurotransmission.[7][8]

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro 10-5824 Ro 10-5824 D4R Dopamine D4 Receptor Ro 10-5824->D4R Binds to G_protein Gαi/o D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., MAPK pathway, Ion channels) PKA->Downstream Phosphorylates Cellular_Response Modulation of Neurotransmission & Gene Expression Downstream->Cellular_Response Leads to

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are synthesized protocols for the key behavioral assays used to evaluate Ro 10-5824.

Novel Object Recognition (NOR) Task

This task assesses recognition memory in rodents.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training (T1) cluster_day3 Day 3: Testing (T2) Habituation Place mouse in an empty open-field arena (e.g., 10 minutes) to acclimate. Training Place mouse in the arena with two identical objects. Allow exploration (e.g., 10 minutes). Habituation->Training 24 hours ITI Inter-trial interval (e.g., 1-24 hours) Training->ITI Drug_Admin Administer Ro 10-5824 or vehicle. ITI->Drug_Admin Testing Replace one of the familiar objects with a novel object. Record exploration time for both objects (e.g., 5-10 minutes). Drug_Admin->Testing Pre-treatment interval Analysis Calculate Discrimination Index: (Time with novel object - Time with familiar object) / Total exploration time Testing->Analysis

Novel Object Recognition Experimental Workflow
Object Retrieval Detour (ORD) Task

This task evaluates attention and inhibitory control in non-human primates.

ORD_Workflow cluster_training Training Phase cluster_testing Testing Phase Training Train the marmoset to retrieve a food reward from an open box. Detour Introduce a transparent barrier requiring the marmoset to use a detour to access the reward. Train to a stable performance baseline. Training->Detour Baseline Establish baseline success rate on the detour task. Detour->Baseline Drug_Admin Administer Ro 10-5824 or vehicle. Baseline->Drug_Admin Test_Session Conduct test session, recording success rate (retrieving the reward without touching the barrier) and latency to retrieve the reward. Drug_Admin->Test_Session Pre-treatment interval EEG (Optional) Concurrently record electroencephalography (EEG) to measure changes in brain activity (e.g., gamma band oscillations). Test_Session->EEG

Object Retrieval Detour Experimental Workflow

Clinical Development and Safety

A thorough search of clinical trial registries and scientific literature reveals no registered or published clinical trials of this compound for any indication, including the enhancement of executive function.

Toxicology and Safety

Publicly available, comprehensive toxicology and safety data for this compound are limited. Material Safety Data Sheets (MSDS) indicate that the toxicological properties have not been thoroughly investigated.[9][10] Standard laboratory precautions should be taken when handling this compound.

Discussion and Future Directions

This compound is a valuable research tool that has provided insights into the role of the dopamine D4 receptor in cognitive processes related to executive function. Preclinical studies in rodents and non-human primates suggest a pro-cognitive profile, particularly in the domains of recognition memory, attention, and inhibitory control. The observed increase in frontal cortex gamma band activity in marmosets provides a potential neurophysiological correlate for these behavioral effects.

However, significant gaps in our knowledge remain. The absence of data on the effects of Ro 10-5824 on working memory and cognitive flexibility is a major limitation. Future preclinical research should address these domains using established behavioral paradigms to provide a more complete picture of the compound's potential.

The lack of any progression into clinical trials means that the translational potential of D4 receptor agonism for the treatment of executive dysfunction in humans remains unknown. Further research, including comprehensive safety and toxicology studies, would be a prerequisite for any potential clinical development of Ro 10-5824 or analogous compounds.

Conclusion

This compound is a selective dopamine D4 receptor partial agonist with demonstrated pro-cognitive effects in preclinical models of recognition memory, attention, and inhibitory control. Its mechanism of action is rooted in the modulation of the Gαi/o-coupled D4 receptor signaling pathway. While a valuable tool for basic neuroscience research, the therapeutic potential of Ro 10-5824 for disorders characterized by executive dysfunction is yet to be explored in a clinical setting. Further preclinical investigation into its effects on a broader range of executive functions is warranted.

References

The Selective Dopamine D4 Receptor Partial Agonist Ro 10-5824 Dihydrochloride: A Technical Guide for Basic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[1][2][3][4] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the D4 receptor in cognitive processes, neuropsychiatric disorders, and beyond. This technical guide provides an in-depth overview of the basic research applications of Ro 10-5824, presenting key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Introduction

Quantitative Data

The following table summarizes the key quantitative pharmacological data for Ro 10-5824 dihydrochloride, facilitating a clear comparison of its binding affinity and functional potency.

ParameterValueSpecies/SystemReference
Ki 5.2 ± 0.9 nMHuman D4 Receptor[1][2][3]
EC50 ([35S]GTPγS binding) 205 ± 67 nMHuman D4 Receptor[1][2]
Maximal Induction ([35S]GTPγS binding) 36 ± 4% above basalHuman D4 Receptor[1]
Selectivity vs. D3R 250-foldHuman[1][2][3]
Selectivity vs. D1, D2, D5R >1000-foldHuman[1][2][3]

Signaling Pathways

Ro 10-5824, as a partial agonist of the dopamine D4 receptor, modulates several downstream signaling cascades. The primary mechanism involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production. However, D4R activation can also influence other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and protein kinase B (Akt) pathways.

G_protein_signaling Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor Ro105824->D4R Binds G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

D4R-mediated Gαi/o signaling cascade.

Activation of the D4 receptor by Ro 10-5824 can also lead to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway, which is involved in regulating cellular processes such as proliferation and differentiation.

MAPK_ERK_pathway Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor Ro105824->D4R Binds Upstream_Kinases Upstream Kinases (e.g., MEK1/2) D4R->Upstream_Kinases Activates ERK ERK1/2 Upstream_Kinases->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

D4R-mediated MAPK/ERK signaling pathway.

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the functional activity of Ro 10-5824 at the D4 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor.

  • This compound.

  • [35S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.

  • Scintillation cocktail.

  • Glass fiber filters.

Procedure:

  • Prepare a dilution series of Ro 10-5824 in assay buffer.

  • In a microcentrifuge tube, combine the cell membranes (10-20 µg of protein), 10 µM GDP, and the desired concentration of Ro 10-5824.

  • Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.

  • Incubate the mixture for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

  • Data are analyzed using non-linear regression to determine EC50 and Emax values.

Novel Object Recognition (NOR) Test in Mice

The NOR test is a behavioral assay used to assess cognitive function, particularly recognition memory. Ro 10-5824 has been shown to enhance performance in this task.[8]

Apparatus:

  • An open-field arena (e.g., 40 cm x 40 cm x 40 cm).

  • Two sets of identical objects (e.g., small plastic toys of similar size but different shapes and colors).

Procedure:

  • Habituation Phase (Day 1):

    • Place each mouse individually into the empty open-field arena and allow it to explore freely for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior during testing.

  • Training/Familiarization Phase (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Administer Ro 10-5824 (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle to the mice 30 minutes before the training phase.

    • Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.

    • The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being in close proximity to the object (≤ 2 cm) and oriented towards it.

  • Testing Phase (Day 2, after a retention interval, e.g., 1 hour):

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.

    • Place the mouse back into the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring the familiar object (Tfamiliar) and the novel object (Tnovel).

  • Data Analysis:

    • A discrimination index (DI) is calculated as: DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar).

    • A higher DI indicates better recognition memory.

NOR_workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing Habituation Mouse explores empty arena (5-10 min) Injection Administer Ro 10-5824 or Vehicle Training Mouse explores two identical objects (10 min) Injection->Training Retention Retention Interval (e.g., 1 hour) Training->Retention Testing Mouse explores one familiar and one novel object (5-10 min) Retention->Testing Analysis Calculate Discrimination Index Testing->Analysis

Workflow for the Novel Object Recognition test.
ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2 in response to D4 receptor activation by Ro 10-5824.

Materials:

  • Cells expressing the dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • This compound.

  • Cell lysis buffer.

  • Primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

  • Western blotting or ELISA equipment.

Procedure (Western Blotting):

  • Plate cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.

  • Treat the cells with various concentrations of Ro 10-5824 for a specified time (e.g., 5-15 minutes).

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.

  • Quantify the band intensities using densitometry software.

Conclusion

This compound is a highly selective and potent partial agonist of the dopamine D4 receptor, making it an indispensable tool for investigating the complex roles of this receptor in the central nervous system. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize Ro 10-5824 in their studies. Its application in a range of in vitro and in vivo assays will continue to advance our understanding of D4R-mediated signaling and its implications for both normal brain function and the pathophysiology of various neuropsychiatric disorders.

References

Methodological & Application

Application Notes and Protocols: Ro 10-5824 Dihydrochloride In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 is a selective partial agonist for the dopamine (B1211576) D4 receptor, demonstrating nootropic effects in various animal studies.[1] Its selectivity for the D4 subtype over D2 and D3 receptors makes it a valuable tool for investigating the role of the D4 receptor in cognitive processes and its potential as a therapeutic target for neuropsychiatric disorders.[2][3] These application notes provide a comprehensive overview of in vivo administration protocols for Ro 10-5824 dihydrochloride (B599025), compiled from published research. The information presented herein is intended to serve as a guide for designing and executing in vivo studies involving this compound.

Data Presentation

In Vivo Efficacy of Ro 10-5824 Dihydrochloride in Rodent Models
Animal ModelStrainAdministration RouteDosage (mg/kg)Key FindingsReference
MouseC57BL/6JIntraperitoneal (i.p.)1.0, 3.0, 10.010.0 mg/kg increased time spent in the center of an enclosure with a novel object. No effect on locomotor activity.[2][3]
MouseDBA/1JIntraperitoneal (i.p.)1.0, 3.0, 10.0No significant effect on novel object exploration.[2][3]
RatWistarLocal perfusion (ventral striatum)-Dose-dependently modulated striatal glutamate (B1630785) release.[4]
In Vivo Efficacy of this compound in Non-Human Primate Models

| Animal Model | Administration Route | Dosage (mg/kg) | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Common Marmoset | Intramuscular (i.m.) | 0.3, 1.0, 3.0 | 3 mg/kg significantly increased the success rate in the object retrieval detour (ORD) task. 1 and 3 mg/kg increased baseline gamma band activity in the frontal cortex. No effect on spontaneous locomotion. |[5][6] |

Experimental Protocols

Protocol 1: Assessment of Novelty-Seeking Behavior in Mice

This protocol is adapted from studies investigating the effect of Ro 10-5824 on novel object exploration in mice.[2][3]

1. Materials:

  • This compound
  • Vehicle (e.g., sterile 0.9% saline or phosphate-buffered saline (PBS))[7]
  • Male C57BL/6J and/or DBA/1J mice
  • Open field apparatus
  • Novel object

2. Drug Preparation:

  • On the day of the experiment, freshly dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 1.0, 3.0, and 10.0 mg/kg).[2]
  • The solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
  • Prepare a vehicle-only solution to serve as the control.

3. Animal Handling and Habituation:

  • House mice in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water.
  • Handle the mice for several days prior to the experiment to acclimate them to the researcher.
  • On days 1 and 2 of the experiment, place the mice in the open field apparatus for a 60-minute habituation session.[7]

4. Administration and Behavioral Testing:

  • On day 3, following a 60-minute period in the open field, remove the mice.
  • Administer Ro 10-5824 solution or vehicle via intraperitoneal (i.p.) injection.
  • Ten minutes after injection, place the mice back into the open field, which now contains a novel object in the center.[2]
  • Record the behavior of the mice for a set duration (e.g., 60 minutes), paying particular attention to the time spent exploring the novel object and the time spent in the center of the apparatus.[7]

5. Data Analysis:

  • Analyze the recorded data to compare the time spent in the center and interacting with the novel object between the different treatment groups.
  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed differences.

Protocol 2: Evaluation of Cognitive Function in Common Marmosets

This protocol is based on studies assessing the effects of Ro 10-5824 on executive function in common marmosets using the object retrieval detour (ORD) task.[5][6]

1. Materials:

  • This compound
  • Sterile 0.9% saline
  • Adult common marmosets (male and female)
  • Object retrieval detour (ORD) apparatus

2. Drug Preparation:

  • Dissolve this compound in sterile saline to achieve the desired concentrations for intramuscular administration (e.g., for doses of 0.3, 1.0, and 3.0 mg/kg).[6]
  • Prepare a saline-only solution for the control group.

3. Administration and Cognitive Testing:

  • Administer the prepared Ro 10-5824 solution or saline via intramuscular (i.m.) injection into the femoral area at a volume of 0.5 mL/kg.[6]
  • One hour after administration, conduct the ORD task.[6]
  • The ORD task involves the marmoset retrieving a food reward from a transparent box that is open on one side. The task assesses the animal's ability to inhibit a prepotent response (reaching directly for the reward) and instead detour to the opening.
  • Record the success rate for each animal across a set number of trials.

4. Data Analysis:

  • Calculate the percentage of correct trials for each animal in each treatment group.
  • Use appropriate statistical methods (e.g., paired t-test or Wilcoxon signed-rank test) to compare the performance before and after drug administration, and ANOVA for between-group comparisons.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral/Physiological Testing cluster_analysis Data Analysis drug_prep This compound Preparation (in Vehicle) administration In Vivo Administration (i.p., i.m., etc.) drug_prep->administration animal_habituation Animal Habituation (e.g., Open Field) animal_habituation->administration behavioral_test Behavioral Assay (e.g., Novel Object Recognition) administration->behavioral_test neuro_test Neurophysiological Recording (e.g., EEG) administration->neuro_test data_analysis Statistical Analysis and Interpretation behavioral_test->data_analysis neuro_test->data_analysis

Caption: General experimental workflow for in vivo studies with Ro 10-5824.

signaling_pathway cluster_receptor Dopamine D4 Receptor Signaling ro105824 Ro 10-5824 d4r Dopamine D4 Receptor (Gαi/o-coupled) ro105824->d4r Partial Agonist gi_go Gαi/o d4r->gi_go Activates adenylyl_cyclase Adenylyl Cyclase gi_go->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp downstream Downstream Cellular Effects (e.g., modulation of glutamate release) camp->downstream

Caption: Hypothesized signaling pathway of Ro 10-5824 at the D4 receptor.

References

Application Notes and Protocols for Ro 10-5824 Dihydrochloride in Mouse Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a selective partial agonist for the dopamine (B1211576) D4 receptor (D4R), with a binding affinity (Ki) of 5.2 nM.[1] It exhibits high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) as well as other neurotransmitter receptors.[1] This selectivity makes Ro 10-5824 a valuable pharmacological tool for investigating the role of the D4 receptor in various physiological and pathological processes, particularly in the context of behavior and cognition. The dopamine D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family, is predominantly expressed in the prefrontal cortex and hippocampus, brain regions critically involved in executive function, learning, and memory.[2] This document provides detailed application notes and protocols for the use of Ro 10-5824 dihydrochloride in mouse behavioral studies, with a focus on the novel object recognition test.

Data Presentation

Table 1: Quantitative Data for this compound in Mouse Behavioral Studies
ParameterDetailsReference
Compound This compound
Target Dopamine D4 Receptor (Partial Agonist)[2]
Animal Model Male C57BL/6J and DBA/1J mice
Behavioral Test Novel Object Exploration / Recognition[2]
Dose Range 1.0, 3.0, 10.0 mg/kg[2]
Route of Administration Intraperitoneal (i.p.) injection
Key Behavioral Finding 10.0 mg/kg Ro 10-5824 increased time spent in the center of the enclosure in the presence of a novel object in C57BL/6J mice, suggesting enhanced novelty seeking. This effect was not observed in DBA/1J mice.[2]
Effect on Locomotion No significant effect on locomotor activity in novel or familiar environments.[2]

Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors. Upon activation by an agonist such as Ro 10-5824, the receptor couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA). Downstream effects of D4 receptor activation are complex and can involve the modulation of various cellular processes, including ion channel activity and gene expression, ultimately influencing neuronal excitability and synaptic plasticity.

D4R_Signaling_Pathway Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor Ro105824->D4R G_protein Gαi/o-βγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, Gene Expression) PKA->Downstream Phosphorylates

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

Novel Object Recognition Test

This test is used to assess learning and memory, specifically recognition memory, in mice. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

  • Open field arena (e.g., 40 x 40 cm with walls high enough to prevent escape).

  • Two sets of identical objects (e.g., small plastic toys, metal objects). Objects should be heavy enough that the mice cannot move them.

  • Video recording and tracking software.

  • 70% ethanol (B145695) for cleaning.

Experimental Workflow:

Novel Object Recognition Experimental Workflow

Detailed Protocol:

  • Habituation to Handling: For several days leading up to the experiment, handle the mice for a few minutes each day to reduce stress.

  • Day 1: Habituation to the Arena:

    • Place each mouse individually into the empty open field arena.

    • Allow the mouse to freely explore for 5-10 minutes.

    • Return the mouse to its home cage.

    • Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

  • Day 2: Training Phase:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 1.0, 3.0, or 10.0 mg/kg).

    • Approximately 30 minutes after injection, place two identical objects (Object A) in the arena. The objects should be positioned in opposite, symmetrical corners.

    • Place the mouse in the center of the arena, equidistant from both objects.

    • Allow the mouse to explore the objects for 5-10 minutes.

    • Record the session using video tracking software.

    • Return the mouse to its home cage.

  • Retention Interval:

    • A retention interval, typically 1 hour, is observed during which the mouse remains in its home cage.

  • Day 2: Testing Phase:

    • Replace one of the familiar objects (Object A) with a novel object (Object B). The position of the familiar object should be counterbalanced across animals.

    • Place the mouse back into the center of the arena.

    • Allow the mouse to freely explore for 5 minutes.

    • Record the session and track the time the mouse spends exploring each object (sniffing, touching with nose or paws).

  • Data Analysis:

    • Calculate the time spent exploring the familiar object (Tf) and the novel object (Tn).

    • Calculate the Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf).

    • A positive DI indicates a preference for the novel object, suggesting intact recognition memory. An increase in the DI in the Ro 10-5824 treated group compared to the vehicle group would suggest a cognitive-enhancing effect.

Conclusion

This compound is a potent and selective tool for probing the function of the dopamine D4 receptor in behavioral paradigms. The provided data and protocols offer a framework for designing and conducting in vivo studies in mice to investigate the effects of D4 receptor modulation on learning and memory. Careful attention to experimental detail and appropriate control groups are essential for obtaining robust and reproducible results.

References

Application Notes and Protocols: Ro 10-5824 Dihydrochloride for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, demonstrating high affinity with a Ki value of 5.2 nM.[1] Its selectivity is notable, with a 250-fold preference over D3 receptors and over 1000-fold selectivity against D1, D2, and D5 receptors.[1] This compound is a valuable tool for investigating the role of the dopamine D4 receptor in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of Ro 10-5824 dihydrochloride for in vivo injections, along with relevant physicochemical data and a summary of its signaling pathway.

Physicochemical Properties and Solubility

This compound is a white to off-white solid powder. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous solutions compared to its free base form, a common strategy to improve the bioavailability of pharmaceutical agents.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₀N₄·2HCl
Molecular Weight353.29 g/mol []
Purity≥99%
CAS Number189744-94-3

Table 2: Solubility Data for this compound

SolventConcentrationMolarity (approx.)NotesReference
Water100 mg/mL283.05 mMUltrasonic assistance may be required.[1]
WaterSoluble to 100 mM~35.3 mg/mL
Water≥ 60 mg/mL≥ 169.83 mM[][5]
DMSO8.33 mg/mL23.58 mMUltrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1][5]
DMSOSoluble to 75 mM~26.5 mg/mL
SalineNot specified, but used for in vivo studiesNot specifiedUsed for intramuscular and intraperitoneal injections in animal models.[6][7][6][7]

Experimental Protocols: Preparation for Injection

The following protocols are intended for preclinical research use. All preparations should be conducted in a sterile environment using aseptic techniques.

Materials
  • This compound powder

  • Sterile, pyrogen-free saline (0.9% sodium chloride) for injection

  • Sterile, pyrogen-free water for injection

  • Sterile vials

  • Sterile syringes and needles (appropriate gauge for the intended animal model)

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Sterile 0.22 µm syringe filters

Protocol for Saline-Based Formulation for In Vivo Injection

This protocol is suitable for preparing this compound for administration routes such as intraperitoneal (i.p.) or intramuscular (i.m.) injection in animal models.[6][7]

  • Determine the Required Concentration: Based on the desired dosage (e.g., 1.0, 3.0, or 10.0 mg/kg) and the weight of the experimental animals, calculate the required final concentration of the solution.[6][8]

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile environment.

  • Reconstitution:

    • Transfer the weighed powder into a sterile vial.

    • Add a small volume of sterile saline to the vial.

    • Vortex the vial until the powder is fully dissolved.

    • If dissolution is slow, sonication in an ultrasonic bath for short intervals can be beneficial.[1][9]

    • Once dissolved, add the remaining volume of sterile saline to reach the final desired concentration.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile vial. This step is crucial for removing any potential microbial contamination and undissolved particulates.

  • Storage and Handling:

    • For immediate use, the freshly prepared solution can be kept at room temperature, protected from light.

    • For storage, it is recommended to aliquot the solution and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1] Always refer to the manufacturer's specific storage recommendations.

Signaling Pathway and Mechanism of Action

Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to the Gαi/o subunit.[10][11][12] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D4 receptor activation can modulate other downstream signaling cascades, including the phosphorylation of ERK1/2 and Akt/PKB, which are involved in cell growth, proliferation, and survival.[13]

Ro10_5824_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro 10-5824 Ro 10-5824 D4R Dopamine D4 Receptor Ro 10-5824->D4R Binds and partially activates G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_Akt ERK / Akt Pathways G_protein->ERK_Akt Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neuronal Excitability and Gene Expression cAMP->Cellular_Response ERK_Akt->Cellular_Response

Caption: Signaling pathway of Ro 10-5824 via the Dopamine D4 receptor.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound for an in vivo experiment.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_post_admin Post-Administration A Calculate Required Concentration and Mass B Weigh Ro 10-5824 Dihydrochloride A->B C Reconstitute in Sterile Saline B->C D Vortex/Sonicate to Dissolve C->D E Sterile Filter (0.22 µm) D->E F Prepare Animal for Injection E->F G Administer Solution (e.g., i.p., i.m.) F->G H Monitor Animal and Conduct Experiment G->H I Record Observations and Data H->I

References

Application Notes and Protocols: Ro 10-5824 Dihydrochloride Solubility in PBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a selective partial agonist for the dopamine (B1211576) D4 receptor (D4DR) with a Ki of 5.2 nM[1][2]. As a research chemical, it is utilized in studies exploring dopaminergic signaling, particularly in the context of neurological and psychiatric disorders[3][4]. Accurate and consistent preparation of this compound in physiologically relevant buffers like Phosphate-Buffered Saline (PBS) is critical for obtaining reliable and reproducible experimental results.

These notes provide comprehensive data and protocols for the dissolution of Ro 10-5824 dihydrochloride in PBS and other common laboratory solvents.

Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The dihydrochloride salt form enhances its aqueous solubility. The data below is compiled from various supplier technical data sheets.

Solvent Concentration Molar Equivalent Notes Source(s)
PBS (pH 7.4) 50 mg/mL ~141.5 mMRequires sonication to achieve full dissolution.[5][6][7]
Waterup to 100 mM~35.3 mg/mL-[8][9]
Water≥ 60 mg/mL~169.8 mM-[]
DMSOup to 75 mM~26.5 mg/mL-[8][9]

Molecular Weight of this compound: 353.29 g/mol [][11][12]

Experimental Protocols

Protocol for Preparing this compound in PBS

This protocol details the steps to prepare a concentrated stock solution of this compound in PBS.

Materials:

  • This compound powder (CAS: 189744-94-3)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Pipettes and sterile, filtered pipette tips

  • Bath or probe sonicator

  • Vortex mixer

  • Sterile syringe filter (0.22 µm pore size)

Procedure:

  • Pre-Weigh Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the compound.

  • Initial Mixing: Transfer the weighed powder to a sterile conical tube. Add the target volume of sterile PBS (e.g., 1 mL).

  • Dissolution:

    • Cap the tube tightly and vortex vigorously for 30-60 seconds. The solution will likely appear as a suspension.

    • To achieve complete dissolution, sonicate the solution. A bath sonicator is recommended to avoid overheating. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for particulate matter.[6]

    • If necessary, gentle warming to 37°C can be combined with sonication, but stability at elevated temperatures should be considered.

  • Visual Confirmation: Continue sonication until the solution is clear and free of any visible particles.[5]

  • Sterilization: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for cell-based assays or in vivo studies.

  • Storage:

    • For short-term storage (1-2 weeks), store the solution at 4°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C for up to one month.[6][12] Avoid repeated freeze-thaw cycles.[6]

Workflow for PBS Solution Preparation

G start Start weigh Weigh Ro 10-5824 dihydrochloride start->weigh add_pbs Add sterile PBS to target volume weigh->add_pbs vortex Vortex vigorously add_pbs->vortex sonicate Sonicate until clear solution forms vortex->sonicate check Visually confirm full dissolution sonicate->check check->sonicate Particulates remain   filter Filter sterilize (0.22 µm filter) check->filter  Clear aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a sterile PBS solution of Ro 10-5824.

Mechanism of Action: Dopamine D4 Receptor Signaling

Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor (D4DR). The D4DR is a G protein-coupled receptor (GPCR) that typically couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This modulation of cAMP levels affects the activity of Protein Kinase A (PKA) and downstream signaling cascades involved in neuronal excitability and gene expression.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor_style receptor_style agonist_style agonist_style protein_style protein_style enzyme_style enzyme_style messenger_style messenger_style effect_style effect_style Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor Ro105824->D4R binds & activates Gi Gi/o Protein D4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Modulation of Downstream Targets PKA->Response phosphorylates

Caption: Simplified signaling pathway of the Dopamine D4 receptor.

References

Application Notes and Protocols for Ro 10-5824 Dihydrochloride in the Novel Object Recognition Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a selective partial agonist for the dopamine (B1211576) D4 receptor, a G-protein coupled receptor predominantly expressed in the prefrontal cortex and hippocampus. These brain regions are critically involved in cognitive functions, including learning and memory. The novel object recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory in rodents. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. Consequently, Ro 10-5824 dihydrochloride is a valuable pharmacological tool to investigate the role of the dopamine D4 receptor in recognition memory and to assess its potential as a therapeutic agent for cognitive deficits.

Mechanism of Action

Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is coupled to the Gαi/o subunit of the G-protein complex. Activation of the D4 receptor by Ro 10-5824 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway, along with other downstream effects such as the activation of the MAPK/ERK pathway and interaction with G-protein-coupled inwardly rectifying potassium (GIRK) channels, is believed to underlie its effects on neuronal excitability and synaptic plasticity, thereby influencing cognitive processes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4R Dopamine D4 Receptor G_protein Gαi/o-βγ D4R->G_protein Activates PDGFR PDGFβ Receptor D4R->PDGFR Transactivates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Modulates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP PDGFR->MAPK_ERK Activates Cognitive_Function Modulation of Cognitive Function GIRK->Cognitive_Function Impacts downstream Ro105824 Ro 10-5824 Ro105824->D4R Binds and activates cAMP->Cognitive_Function Impacts downstream MAPK_ERK->Cognitive_Function Impacts downstream

Caption: Signaling pathway of Ro 10-5824 via the Dopamine D4 receptor.

Data Presentation

The following table summarizes quantitative data from a study investigating the effect of Ro 10-5824 on the novel object recognition ratio in a rat model of sepsis-induced cognitive impairment.

Treatment GroupNMean Novel Object Recognition Ratio (± SD)p-value (vs. CLP + Saline)
Sham + Saline11~0.65 (estimated from graph)< 0.05
CLP + Saline11~0.45 (estimated from graph)-
CLP + Ro 10-5824 (3 mg/kg)11~0.62 (estimated from graph)< 0.05
CLP: Cecal Ligation and Puncture (a model for inducing sepsis). Data is estimated from graphical representation in He et al., 2020 and represents the ratio of time spent with the novel object to the total exploration time.[1]

Experimental Protocols

Novel Object Recognition (NOR) Test Protocol

This protocol is a standard procedure for conducting the NOR test in rodents.

G cluster_pre Pre-Experiment cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training (Familiarization) cluster_day3 Day 3: Testing Handling Animal Handling (Several days) Habituation Place animal in empty open-field arena (5-10 minutes) Handling->Habituation Drug_Admin Administer Ro 10-5824 or Vehicle (e.g., 30 min prior) Habituation->Drug_Admin Training Place animal in arena with two identical objects (A1, A2) (10 minutes) Drug_Admin->Training Testing Replace one object with a novel one (A1, B) Allow exploration (5 minutes) Training->Testing Retention Interval (e.g., 24 hours) Analysis Analyze exploration time and calculate Discrimination Index Testing->Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

1. Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Open-field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (e.g., plastic blocks, metal cubes) that are heavy enough not to be displaced by the animals. Objects should be of similar size and texture but differ in shape and/or color between sets.

  • Video recording and analysis software

  • 70% ethanol (B145695) for cleaning

2. Animal Model:

  • Male C57BL/6J mice or Wistar rats are commonly used.[2][3] Animals should be single-housed and habituated to the testing room for at least 1 hour before each session.

3. Procedure:

  • Day 1: Habituation

    • Place each animal individually into the empty open-field arena.

    • Allow the animal to explore freely for 5-10 minutes.

    • Return the animal to its home cage.

    • Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.

  • Day 2: Training (Familiarization) Phase

    • Prepare this compound solution in the chosen vehicle (e.g., saline).

    • Administer Ro 10-5824 or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specific time before the training session (e.g., 30 minutes). A dose of 10.0 mg/kg has been shown to be effective in C57BL/6J mice.[2][3]

    • Place two identical objects (A1 and A2) in the arena, typically in two opposite corners.

    • Place the animal in the center of the arena and allow it to explore the objects for 10 minutes.

    • Record the session for later analysis of exploration time. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

    • Return the animal to its home cage.

  • Day 3: Testing Phase

    • After a retention interval (e.g., 24 hours), prepare the arena by placing one of the familiar objects (A1) and one novel object (B) in the same locations as in the training phase.

    • Place the animal in the center of the arena and allow it to explore for 5 minutes.

    • Record the session for analysis.

4. Data Analysis:

  • Measure the time spent exploring the familiar object (T_familiar) and the novel object (T_novel) during the testing phase.

  • Calculate the Discrimination Index (DI) using the following formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar)

  • A positive DI value indicates a preference for the novel object, suggesting intact recognition memory. A DI of 0 suggests no preference.

  • Compare the DI between the Ro 10-5824-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Preparation of this compound Solution
  • Vehicle: Sterile 0.9% saline is a commonly used vehicle for dissolving this compound.[3]

  • Concentration: Calculate the required concentration based on the desired dose (e.g., 10 mg/kg) and the injection volume (typically 5-10 ml/kg for intraperitoneal injection in mice).

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve it in the calculated volume of sterile saline.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Prepare the solution fresh on the day of the experiment.

Concluding Remarks

The use of this compound in the novel object recognition test provides a robust method for investigating the role of the dopamine D4 receptor in cognitive function. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the neurobiological basis of recognition memory and for the preclinical evaluation of potential cognitive-enhancing therapeutics. It is important to note that the effects of Ro 10-5824 may be dependent on the animal strain, as some studies have shown efficacy in C57BL/6J mice but not in DBA/2J mice.[2] Therefore, careful selection of the animal model is crucial for the interpretation of results.

References

Application Notes and Protocols for Ro 10-5824 Dihydrochloride in the Object Retrieval Detour Task

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for utilizing Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist, to investigate its effects on executive function and inhibitory control in the object retrieval detour (ORD) task. The ORD task is a well-established behavioral paradigm for assessing cognitive flexibility and the ability to inhibit prepotent responses. This document outlines the mechanism of action of Ro 10-5824, a comprehensive experimental protocol for the ORD task in a common marmoset model, and methods for data analysis and presentation. The provided information is intended to guide researchers in the standardized application of Ro 10-5824 for preclinical studies related to cognitive enhancement and neuropsychiatric disorders.

Introduction

Ro 10-5824 is a selective partial agonist for the dopamine D4 receptor, exhibiting high affinity for this receptor subtype with significantly lower affinity for other dopamine receptors such as D1, D2, D3, and D5.[1] The dopamine D4 receptor is predominantly expressed in cortical and limbic brain regions, areas critically involved in higher-order cognitive functions, including attention, decision-making, and executive control.[2] Dysfunction of the dopaminergic system, particularly involving D4 receptors, has been implicated in various neuropsychiatric conditions such as attention-deficit/hyperactivity disorder (ADHD) and schizophrenia.

The object retrieval detour (ORD) task is a behavioral assay that measures an animal's ability to inhibit a prepotent, yet incorrect, response in favor of a more complex, "detour" action to obtain a reward.[3][4] In this task, a desirable object is placed inside a transparent box with an opening on one side. The subject must suppress the instinctive direct reach towards the visible reward (which is blocked by a transparent barrier) and instead retrieve the object through the side opening.[4] Successful performance in the ORD task is considered a reliable indicator of intact executive function and inhibitory control. Studies have demonstrated that systemic administration of Ro 10-5824 can significantly improve performance in the ORD task in common marmosets, suggesting its potential as a cognitive enhancer.[5][6][7]

Mechanism of Action and Signaling Pathway

Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor. As a G-protein coupled receptor (GPCR), the D4 receptor is primarily coupled to the Gαi/o subunit.[8] Upon activation by an agonist like Ro 10-5824, the Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing gene transcription and neuronal excitability.

Furthermore, the βγ subunits of the activated G-protein can directly interact with and modulate the activity of various ion channels, including G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8] Activation of GIRK channels leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. Through these signaling pathways, Ro 10-5824 can modulate neuronal activity in brain regions critical for executive function.

Ro105824_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/oβγ D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi/o) GIRK GIRK Channel G_protein->GIRK activates (Gβγ) cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ro105824 Ro 10-5824 Ro105824->D4R binds PKA PKA Activity cAMP->PKA regulates

Caption: Dopamine D4 Receptor Signaling Pathway Activated by Ro 10-5824.

Experimental Protocol: Object Retrieval Detour (ORD) Task

This protocol is designed for adult common marmosets (Callithrix jacchus).

Materials
  • Ro 10-5824 dihydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Object Retrieval Detour (ORD) apparatus: A transparent acrylic box (e.g., 10 cm x 10 cm x 10 cm) with one side open, mounted on a tray.

  • Highly palatable food reward (e.g., small pieces of marshmallow or fruit).

  • Animal scale

  • Syringes and needles for intramuscular injection.

  • Video recording equipment (optional, for detailed behavioral analysis).

Drug Preparation
  • Prepare a stock solution of this compound by dissolving it in sterile saline.

  • On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentrations. A dose of 3 mg/kg has been shown to be effective.[5][6]

  • The vehicle control group should receive an equivalent volume of sterile saline.

Experimental Procedure

The experiment consists of three phases: Habituation, Training, and Testing.

ORD_Experimental_Workflow cluster_phases Experimental Phases cluster_habituation Habituation Details cluster_training Training Details cluster_testing Testing Details Habituation Phase 1: Habituation (2-3 days) Training Phase 2: Training (Criterion: >80% success for 3 consecutive days) Habituation->Training Proceed once calm Hab_Step1 Acclimatize to testing room Habituation->Hab_Step1 Testing Phase 3: Testing (Drug Administration) Training->Testing Proceed after reaching criterion Train_Step1 Shaping: Reward retrieval from open box Training->Train_Step1 Test_Step1 Baseline performance recording Testing->Test_Step1 Hab_Step2 Exposure to ORD apparatus (opaque) Hab_Step1->Hab_Step2 Train_Step2 Introduction of transparent barrier Train_Step1->Train_Step2 Train_Step3 Varying opening position Train_Step2->Train_Step3 Test_Step2 Intramuscular injection of Ro 10-5824 or Vehicle Test_Step1->Test_Step2 Test_Step3 Post-injection ORD task performance Test_Step2->Test_Step3

Caption: Experimental Workflow for the Object Retrieval Detour Task.

Phase 1: Habituation (2-3 days)

  • Acclimatize the marmosets to the testing room and the experimenter.

  • Habituate the animals to the ORD apparatus. Initially, an opaque box of the same dimensions can be used to facilitate learning the basic task of retrieving a reward from a container.

  • Allow the marmosets to freely explore the apparatus and retrieve easily accessible rewards placed within.

Phase 2: Training (until criterion is met)

  • Shaping:

    • Begin by placing the reward inside the transparent ORD box with the open side facing the animal.

    • Gradually move the reward further inside the box across trials.

    • Once the animal reliably retrieves the reward, begin to vary the orientation of the open side (e.g., left, right, or away from the animal).

  • Criterion for Successful Learning: The animal must achieve a success rate of over 80% (correctly retrieving the reward on the first attempt without touching the transparent barrier) for three consecutive days.

Phase 3: Testing

  • Baseline Measurement: Before any drug administration, record the baseline performance of each animal in the ORD task.

  • Drug Administration:

    • Administer this compound or vehicle via intramuscular (i.m.) injection into the thigh muscle.

    • Allow a pre-treatment period of approximately 10-15 minutes before starting the behavioral testing.

  • ORD Task Performance:

    • Each session consists of a set number of trials (e.g., 20-30 trials).

    • On each trial, place the reward inside the transparent box. The position of the opening should be varied randomly.

    • Record the following parameters for each trial:

      • Success: Whether the animal successfully retrieved the reward.

      • Latency to retrieve: The time from the presentation of the apparatus to the retrieval of the reward.

      • Number of barrier touches: The number of times the animal touches the closed, transparent sides of the box before successfully retrieving the reward.

      • First attempt success: Whether the animal retrieved the reward on its first attempt without touching the barrier.

Data Analysis

The collected data can be analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the performance between the Ro 10-5824 treated group and the vehicle control group. The primary outcome measures are the success rate (percentage of successful trials) and the number of barrier touches.

Quantitative Data Summary

ParameterThis compoundVehicle (Saline)
Dosage 1 - 10 mg/kg (3 mg/kg effective dose)[5][6]N/A
Administration Route Intramuscular (i.m.)Intramuscular (i.m.)
Pre-treatment Time 10 - 15 minutes10 - 15 minutes
Expected Outcome Increased success rate, decreased barrier touchesNo significant change from baseline
Pharmacological Profile of Ro 10-5824
Target Dopamine D4 Receptor
Action Partial Agonist
Affinity (Ki) ~5.2 nM[1]
Selectivity >250-fold for D4 vs D3; >1000-fold for D4 vs D1, D2, D5[1]

Conclusion

This document provides a comprehensive guide for the application of this compound in the object retrieval detour task. The detailed protocol and background information are intended to facilitate the design and execution of robust preclinical studies investigating the cognitive-enhancing effects of this compound. By following this standardized methodology, researchers can obtain reliable and reproducible data on the role of the dopamine D4 receptor in executive function and explore the therapeutic potential of Ro 10-5824 for disorders characterized by cognitive deficits.

References

In Vitro Application Notes and Protocols for Ro 10-5824 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor.[1] Its in vitro applications are primarily centered around characterizing its interaction with the D4 receptor and elucidating the subsequent downstream signaling events. This document provides detailed application notes and experimental protocols for the use of Ro 10-5824 dihydrochloride in various in vitro assays, including functional assays assessing G-protein coupling and downstream effector modulation, as well as radioligand binding assays.

Mechanism of Action

Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to the Gαi/o signaling pathway. Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Furthermore, D4 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4]

Data Presentation

Ligand Binding and Functional Assay Parameters
ParameterReceptorCell LineValueReference
KiDopamine D4CHO-K15.2 nM[5]
EC50 (cAMP Inhibition)Dopamine D4CHO-K12.7 nM[6]
Emax (cAMP Inhibition)Dopamine D4CHO-K161.9% (relative to dopamine)[6]
EC50 (β-arrestin Recruitment)Dopamine D4CHO-K1473 nM[6]
Emax (β-arrestin Recruitment)Dopamine D4CHO-K122.5% (relative to dopamine)[6]

Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by Ro 10-5824 at the dopamine D4 receptor.

Ro_10_5824_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o D4R->G_protein Activates MAPK_cascade MAPK Cascade (e.g., MEK) D4R->MAPK_cascade Activates Ro105824 Ro 10-5824 Ro105824->D4R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates ERK ERK1/2 MAPK_cascade->ERK Phosphorylates pERK p-ERK1/2 Cellular_Response Cellular Response (e.g., Gene Expression) pERK->Cellular_Response Leads to

Figure 1: Ro 10-5824 signaling at the D4 receptor.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of Ro 10-5824 for the dopamine D4 receptor.

Experimental Workflow

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing D4 receptors start->prepare_membranes setup_assay Set up assay plate: - Membranes - Radioligand (e.g., [3H]spiperone) - Ro 10-5824 (varying concentrations) prepare_membranes->setup_assay incubate Incubate at room temperature setup_assay->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analyze Analyze data to determine IC50 and calculate Ki scintillation->analyze end End analyze->end

Figure 2: Radioligand binding assay workflow.

Materials:

  • CHO-K1 or HEK293T cells stably expressing the human dopamine D4 receptor

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]spiperone or [3H]N-methylspiperone)

  • This compound

  • Non-specific competitor (e.g., unlabeled haloperidol (B65202) or spiperone)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 4°C and resuspend the membrane pellet in binding buffer.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding) or 10 µM unlabeled competitor (for non-specific binding) or varying concentrations of Ro 10-5824.

      • 50 µL of radioligand at a concentration near its Kd.

      • 100 µL of cell membrane preparation (typically 10-50 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Ro 10-5824 to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This assay measures the ability of Ro 10-5824 to inhibit the production of cAMP following D4 receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D4 receptor

  • Cell culture medium

  • Forskolin (B1673556)

  • This compound

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit or similar)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding:

    • Seed the CHO-K1-D4R cells in a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of Ro 10-5824 in assay buffer.

    • Add the desired concentrations of Ro 10-5824 to the wells.

  • Stimulation:

    • Add forskolin to all wells (except for basal control) at a final concentration that stimulates a submaximal level of cAMP (e.g., 1-10 µM).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used. This typically involves adding detection reagents and measuring a luminescent or fluorescent signal.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and basal level (0%).

    • Plot the percentage of inhibition against the log concentration of Ro 10-5824 to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of Ro 10-5824 on the phosphorylation of ERK1/2.[3]

Materials:

  • HEK293T or CHO cells transiently or stably expressing the dopamine D4 receptor

  • Serum-free cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with varying concentrations of Ro 10-5824 for a specified time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total-ERK1/2.

    • Plot the fold change in phosphorylation against the log concentration of Ro 10-5824.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of the dopamine D4 receptor. The protocols provided herein offer a framework for characterizing its binding affinity and functional activity. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results. These in vitro studies are fundamental for understanding the molecular pharmacology of Ro 10-5824 and for guiding its potential therapeutic applications.

References

Application Notes and Protocols: Ro 10-5824 Dihydrochloride for Studying ADHD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity. The dopaminergic system, particularly the dopamine (B1211576) D4 receptor (D4R), has been strongly implicated in the pathophysiology of ADHD. Genetic studies have linked polymorphisms in the D4R gene to an increased risk for the disorder. Ro 10-5824 dihydrochloride (B599025) is a selective and potent partial agonist for the dopamine D4 receptor, exhibiting minimal affinity for D2 and D3 receptors.[1][2] This selectivity makes it a valuable pharmacological tool for elucidating the specific role of D4R in preclinical models of ADHD and for exploring its therapeutic potential. These application notes provide an overview of Ro 10-5824 and detailed protocols for its use in relevant preclinical assays.

Chemical and Pharmacological Properties

PropertyValueReference
IUPAC Name 2-Methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine dihydrochloride
Molecular Formula C₁₇H₂₂N₄ · 2HCl
Molecular Weight 355.3 g/mol
Mechanism of Action Selective Dopamine D4 Receptor Partial Agonist[1][2]
Binding Affinity (Ki) 5.2 nM for human D4 receptor[3]
Selectivity Minimal affinity for D2 and D3 receptors[1][2]
Pharmacokinetics (ADME) Limited publicly available data. Researchers should conduct in-house pharmacokinetic studies to determine optimal dosing and timing for specific experimental paradigms.[4][5][6]

Rationale for Use in ADHD Models

The therapeutic strategy for ADHD often involves modulating the dopamine and norepinephrine (B1679862) systems. While stimulants like methylphenidate are effective, they have limitations, prompting the search for novel, non-stimulant treatments. The high expression of D4 receptors in the prefrontal cortex, a brain region critical for executive functions that are impaired in ADHD, makes it a compelling therapeutic target. Ro 10-5824, as a selective D4R partial agonist, offers a means to investigate whether targeted modulation of this receptor can ameliorate ADHD-like behaviors.[3] Preclinical studies suggest that D4R agonists can enhance cognitive performance and novelty-seeking behavior without inducing hyperlocomotion, a desirable profile for an ADHD therapeutic.[1][2][7]

Preclinical Evidence Summary

Behavioral Studies
Animal ModelBehavioral AssayDosing (Ro 10-5824)Key FindingsReference
C57BL/6J MiceNovel Object Recognition10.0 mg/kg, i.p.Increased time spent exploring a novel object.[1][2]
C57BL/6J MiceOpen Field Test1.0, 3.0, 10.0 mg/kg, i.p.No significant effect on locomotor activity.[1][2]
Common MarmosetsObject Retrieval Detour (ORD) Task3 mg/kg, i.m.Significantly increased success rate in the task.[7]
Common MarmosetsLocomotor Activity1 and 3 mg/kg, i.m.No effect on spontaneous locomotion.[7]
Neurochemical and Electrophysiological Studies
PreparationAssayDosing (Ro 10-5824)Key FindingsReference
Rat Ventral Striatum (in vivo)MicrodialysisDose-dependent perfusionDecreased extracellular glutamate (B1630785) levels and increased extracellular dopamine levels.[8]
Common Marmosets (in vivo)Quantitative EEG1 and 3 mg/kg, i.m.Increased baseline gamma band activity in the frontal cortex.[7]

Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) Test in Mice

This protocol is designed to assess recognition memory, a cognitive domain often impaired in ADHD models.

Workflow for Novel Object Recognition Test

G cluster_0 Day 1: Habituation cluster_1 Day 2: Training (Familiarization) cluster_2 Day 3: Testing cluster_3 Data Analysis Habituation Place mouse in empty open-field arena for 5-10 min Training Place mouse in arena with two identical objects for 10 min Habituation->Training 24h Dosing Administer Ro 10-5824 (e.g., 10 mg/kg, i.p.) or vehicle Training->Dosing 24h Testing After a retention interval (e.g., 1-24h), place mouse in arena with one familiar and one novel object for 5-10 min Dosing->Testing Pre-treatment time (e.g., 30 min) Analysis Measure exploration time for each object and calculate Discrimination Index Testing->Analysis

Caption: Workflow of the Novel Object Recognition (NOR) test.

Materials:

  • Ro 10-5824 dihydrochloride

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Open-field arena (e.g., 40x40x40 cm)

  • Two sets of identical objects (e.g., plastic toys of similar size but different shapes and colors)

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1):

    • Gently place each mouse into the empty open-field arena and allow it to explore freely for 5-10 minutes.

    • This reduces anxiety and familiarizes the animal with the testing environment.

  • Training/Familiarization (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.

    • Record the session to ensure adequate exploration of both objects.

  • Testing (Day 3):

    • Prepare fresh solutions of Ro 10-5824 (e.g., 1.0, 3.0, 10.0 mg/kg) and vehicle.

    • Administer the assigned treatment via intraperitoneal (i.p.) injection.

    • After a pre-determined pre-treatment time (e.g., 30 minutes), place the mouse back into the arena, where one of the familiar objects has been replaced with a novel object.

    • Allow the mouse to explore freely for 5-10 minutes and record the session.

  • Data Analysis:

    • Manually or using automated software, score the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).

    • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates a preference for the novel object and intact recognition memory.

Protocol 2: Object Retrieval Detour (ORD) Task in Common Marmosets

This protocol assesses executive function, including attention and impulse control, which are core deficits in ADHD.

Workflow for Object Retrieval Detour Task

G cluster_0 Training Phase cluster_1 Testing Phase cluster_2 Data Analysis Training Train marmoset to retrieve a food reward from an open box Dosing Administer Ro 10-5824 (e.g., 3 mg/kg, i.m.) or vehicle Training->Dosing Pre-test Testing Present a transparent box with the open side away from the marmoset, requiring a detour to retrieve the reward Dosing->Testing Pre-treatment time Analysis Score trials as 'success' (detour reach) or 'failure' (direct reach at the transparent wall) and calculate success rate Testing->Analysis

Caption: Workflow of the Object Retrieval Detour (ORD) task.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Transparent acrylic box with one open side

  • Food reward (e.g., small piece of fruit)

  • Testing cage for marmosets

  • Video recording equipment

Procedure:

  • Training:

    • Familiarize the marmoset with retrieving a food reward from the box when the open side is facing it.

  • Testing:

    • Administer Ro 10-5824 (e.g., 0.3, 1.0, 3.0 mg/kg) or vehicle via intramuscular (i.m.) injection.

    • After a suitable pre-treatment period, present the transparent box with the food reward inside, but with the open side facing away from the marmoset.

    • The marmoset must inhibit the prepotent response of reaching directly for the visible reward and instead make a detour to reach into the open side.

    • Conduct multiple trials per session.

  • Data Analysis:

    • Score each trial as a "success" (detour reach) or "failure" (attempting to reach through the transparent wall).

    • Calculate the success rate as (Number of successful trials / Total number of trials) * 100.

Protocol 3: Evaluation in the Spontaneously Hypertensive Rat (SHR) Model of ADHD

The SHR is a well-validated genetic model of ADHD, exhibiting hyperactivity, impulsivity, and attentional deficits. While direct studies with Ro 10-5824 in SHRs are not widely published, this protocol is based on studies with other D4R ligands in this model.

Materials:

  • Adolescent Spontaneously Hypertensive Rats (SHR) and a suitable control strain (e.g., Wistar-Kyoto, WKY).

  • This compound

  • Vehicle

  • Behavioral testing apparatus (e.g., open-field arena, Y-maze, five-choice serial reaction time task chamber).

Procedure:

  • Animal Model:

    • Use adolescent SHR and WKY rats, as this developmental stage is relevant to ADHD.

  • Behavioral Assays:

    • Locomotor Activity (Open Field Test): Administer Ro 10-5824 (e.g., 1, 3, 10 mg/kg, i.p.) and measure total distance traveled, time spent in the center vs. periphery, and rearing frequency. The expected outcome is a reduction in the hyperactivity characteristic of SHRs without sedation.

    • Attention and Working Memory (Y-Maze): Assess spontaneous alternation as a measure of spatial working memory. An increase in the percentage of spontaneous alternations in SHRs treated with Ro 10-5824 would suggest improved attention and working memory.

    • Impulsivity (Delay Discounting Task): Train rats to choose between a small, immediate reward and a larger, delayed reward. SHRs typically show a preference for the immediate reward. A shift towards choosing the larger, delayed reward after Ro 10-5824 treatment would indicate reduced impulsivity.

  • Data Analysis:

    • Compare the performance of Ro 10-5824-treated SHRs to vehicle-treated SHRs and WKY controls. Statistical analysis should be performed using appropriate methods (e.g., ANOVA, t-tests).

Signaling Pathways

Ro 10-5824, as a D4R agonist, modulates downstream signaling cascades relevant to neuronal function and plasticity.

Dopamine D4 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Neuronal Effects Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor Ro105824->D4R G_protein Gi/o D4R->G_protein PLC Phospholipase C D4R->PLC Glutamate_release ↓ Glutamate Release D4R->Glutamate_release AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca2 Ca²⁺ IP3_DAG->Ca2 CaMKII CaMKII Ca2->CaMKII AMPA_R AMPA Receptor CaMKII->AMPA_R Synaptic_plasticity Modulation of Synaptic Plasticity AMPA_R->Synaptic_plasticity Cognitive_function ↑ Cognitive Function Glutamate_release->Cognitive_function Synaptic_plasticity->Cognitive_function

Caption: D4R signaling cascade initiated by Ro 10-5824.

Activation of the D4 receptor by Ro 10-5824 is coupled to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D4R activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca²⁺) and the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate various substrates, including AMPA receptors, thereby modulating synaptic plasticity.[8] Furthermore, D4R activation has been shown to presynaptically inhibit glutamate release.[8] These signaling pathways are thought to underlie the pro-cognitive effects of Ro 10-5824.

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine D4 receptor in ADHD and related cognitive functions. Its selectivity allows for the targeted interrogation of this specific receptor system. The protocols provided herein offer a framework for assessing the effects of Ro 10-5824 on recognition memory, executive function, and the core behavioral phenotypes of ADHD in a validated animal model. Further research, particularly direct comparisons with standard ADHD medications and comprehensive pharmacokinetic profiling, will be crucial in fully delineating the therapeutic potential of D4R agonism for ADHD.

References

Application Notes and Protocols: Intraperitoneal Injection of Ro 10-5824 Dihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a selective partial agonist for the dopamine (B1211576) D4 receptor, demonstrating high affinity and selectivity over other dopamine receptor subtypes.[1] The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the prefrontal cortex and hippocampus. Its activation is linked to the modulation of cognitive processes, attention, and novelty-seeking behaviors.[2] In preclinical research, Ro 10-5824 is a valuable tool for investigating the therapeutic potential of D4 receptor agonism in psychiatric and neurological disorders. This document provides detailed protocols for the intraperitoneal (i.p.) injection of Ro 10-5824 dihydrochloride in mice, along with a summary of reported quantitative data and a description of the associated signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies involving the intraperitoneal administration of this compound in mice.

Table 1: Dosage and Administration Details

ParameterValueReference
Compound This compound[1][2][3]
Animal Model C57BL/6J and DBA/1J male mice[2][3]
Route of Administration Intraperitoneal (i.p.) injection[2]
Dosages Studied 0, 1.0, 3.0, 10.0 mg/kg[2][3]
Vehicle Normal saline[2]
Injection Volume < 10 ml/kg[4]

Table 2: Reported Behavioral Effects in Mice

Dosage (mg/kg)Behavioral TestKey FindingsReference
1.0, 3.0Baseline gamma band activityIncreased activity in the frontal cortex.[1]
3.0Object Retrieval Detour (ORD) taskIncreased success rate.[1]
10.0Novel Object ExplorationIncreased time spent in the center of the enclosure in the presence of a novel object in C57 mice; no significant effect in DBA mice.[2][3]
1.0, 3.0, 10.0Spontaneous LocomotionNo significant effect on the amount of locomotor activity in novel or familiar environments.[1][2][3]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile, pyrogen-free normal saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, for aid in dissolution)[1]

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound and vehicle. The final concentration of the solution will depend on the desired dosage (in mg/kg) and the injection volume (typically 5-10 ml/kg).

    • Example Calculation for a 10 mg/kg dose with a 10 ml/kg injection volume:

      • For a 25 g mouse, the required dose is 0.25 mg.

      • The injection volume would be 0.25 ml.

      • Therefore, the required concentration of the solution is 1 mg/ml.

  • Weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Add the calculated volume of sterile normal saline to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] One study notes that the compound should be freshly dissolved on the day of each experiment.[2]

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution appropriately. Stock solutions can be stored at -20°C for one month or -80°C for six months.[1] For daily use, it is recommended to prepare the solution fresh.[2]

Intraperitoneal Injection Procedure in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)[4]

  • 70% ethanol

  • Sterile gauze pads

  • Appropriate animal restraint device

Procedure:

  • Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.

  • Position the mouse to expose the abdomen. Tilting the mouse's head slightly downwards can help to move the abdominal organs away from the injection site.[4]

  • Locate the injection site. The preferred site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4]

  • Disinfect the injection site with a sterile gauze pad soaked in 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.

  • Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or any colored fluid appears, discard the syringe and prepare a new one.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions immediately after the injection and at regular intervals as required by the experimental design.

  • Dispose of the syringe and needle in a designated sharps container.

Mandatory Visualizations

Signaling Pathway of Dopamine D4 Receptor Activation

D4R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ro 10-5824 Ro 10-5824 D4R Dopamine D4 Receptor Ro 10-5824->D4R Binds to Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) Gi->MAPK Modulates K_channel GIRK Channel Gi->K_channel Activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of

Caption: Dopamine D4 receptor signaling pathway.

Experimental Workflow for Intraperitoneal Injection of Ro 10-5824

IP_Injection_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Data Collection cluster_analysis Analysis prep_solution Prepare Ro 10-5824 Solution inject Perform Intraperitoneal Injection prep_solution->inject prep_animal Prepare Animal (Acclimatization) restrain Restrain Mouse prep_animal->restrain restrain->inject post_injection_monitoring Monitor Immediately Post-Injection inject->post_injection_monitoring behavioral_testing Behavioral Testing (e.g., Novel Object Recognition) post_injection_monitoring->behavioral_testing data_collection Collect and Record Data behavioral_testing->data_collection data_analysis Analyze Data data_collection->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: Experimental workflow for i.p. injection.

References

Application Notes and Protocols for Ro 10-5824 Dihydrochloride Administration in Common Marmosets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist, in the common marmoset (Callithrix jacchus). This document includes a summary of its mechanism of action, quantitative data from published studies, detailed experimental protocols for behavioral and neurophysiological assessments, and diagrams of the relevant signaling pathway and experimental workflows.

Mechanism of Action

Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor (D4R).[1] The D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family. Upon activation by an agonist like Ro 10-5824, the D4 receptor primarily couples to Gαi/o proteins. This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is believed to modulate neuronal excitability and function, particularly in the prefrontal cortex where D4 receptors are highly expressed. Growing evidence suggests the involvement of D4 receptors in controlling executive functions.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering Ro 10-5824 dihydrochloride to common marmosets.

Table 1: Behavioral Effects of Ro 10-5824 on the Object Retrieval Detour (ORD) Task

Dosage (mg/kg)Administration RouteKey FindingReference
3SystemicSignificantly increased success rate in the ORD task.[1]
0.3 - 3IntramuscularDose-dependent increase in the ORD score.[2]
0.3 (in combination with 3 mg/kg lurasidone)IntramuscularSignificantly increased ORD score.

Table 2: Neurophysiological Effects of Ro 10-5824

Dosage (mg/kg)Administration RouteKey FindingReference
1 and 3SystemicIncreased baseline gamma band activity in the frontal cortex.[1]
3SystemicNo effect on spontaneous locomotion.[1]

Experimental Protocols

Drug Preparation and Administration

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes and needles

Protocol:

  • On the day of the experiment, freshly prepare the this compound solution.

  • Dissolve the required amount of this compound powder in sterile saline to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of the compound in 1 mL of sterile saline.

  • Thoroughly mix the solution using a vortex mixer until the powder is completely dissolved.

  • For systemic administration , the specific route (e.g., subcutaneous, intraperitoneal) should be chosen based on the experimental design. The cited studies utilized systemic administration without specifying the exact route.[1]

  • For intramuscular administration , inject the solution into the femoral muscle of the marmoset.[3]

  • The injection volume should be calculated based on the animal's body weight to deliver the target dose (e.g., 1 mg/kg or 3 mg/kg).

Object Retrieval Detour (ORD) Task

This task is used to evaluate executive function, specifically cognitive flexibility and inhibitory control.

Apparatus:

  • A transparent rectangular box, open on one side.

  • A preferred food reward for the marmoset (e.g., a piece of cake or fruit).

  • A testing tray to which the box is affixed.

Protocol:

  • Habituation and Training:

    • Familiarize the marmoset with the testing apparatus and the food reward.

    • Train the marmoset to retrieve the reward from the box. This involves presenting the box with the open side facing the animal for easy access.

    • Gradually increase the difficulty by orienting the open side away from the marmoset, requiring it to make a detour to retrieve the reward.

  • Testing Procedure:

    • Place the food reward inside the transparent box.

    • Position the box on the testing tray with the open side facing away from the marmoset.

    • Allow the marmoset to attempt to retrieve the reward within a set time limit (e.g., 30 seconds).

    • A successful trial is recorded if the marmoset retrieves the reward by reaching around the barrier and into the opening.

    • An unsuccessful trial (error) is recorded if the marmoset paws at the closed transparent front of the box.

    • Administer the vehicle or Ro 10-5824 solution at the specified dose and route.

    • Conduct the ORD task trials at a set time point after drug administration (e.g., 60 minutes).

    • Record the number of successful trials and errors to calculate the success rate.

Quantitative Electroencephalography (qEEG)

This protocol is for recording and analyzing brain electrical activity to assess the neurophysiological effects of Ro 10-5824.

Materials:

  • EEG recording system with implantable electrodes or scalp electrodes.

  • Surgical equipment for electrode implantation (if applicable).

  • Data acquisition and analysis software.

  • Shielded recording chamber to minimize electrical interference.

Protocol:

  • Electrode Implantation (for chronic studies):

    • Anesthetize the marmoset following approved veterinary procedures.

    • Surgically implant electrodes over the frontal cortex according to stereotaxic coordinates.

    • Allow for a post-operative recovery period.

  • Data Acquisition:

    • Place the marmoset in a comfortable, shielded recording chamber.

    • Connect the implanted or scalp electrodes to the EEG recording system.

    • Record baseline EEG activity for a predetermined period before drug administration.

    • Administer the vehicle or Ro 10-5824 solution.

    • Continuously record EEG data for a specified duration post-administration.

  • Data Analysis:

    • Visually inspect the EEG recordings for artifacts and remove contaminated epochs.

    • Perform a Fast Fourier Transform (FFT) on the cleaned EEG data to obtain power spectra.

    • Analyze the power in different frequency bands, with a particular focus on the gamma band (typically 30-80 Hz).

    • Compare the gamma band activity during the baseline period to the post-drug administration period to determine the effect of Ro 10-5824.

Visualizations

Ro105824_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor Ro105824->D4R Binds to G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Inhibited G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced Activation Neuronal_Modulation Modulation of Neuronal Excitability PKA->Neuronal_Modulation

Caption: Signaling pathway of Ro 10-5824 via the Dopamine D4 receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Habituation Animal Habituation & Training (ORD Task) Baseline_Measurement Baseline Measurement (Behavioral/EEG) Animal_Habituation->Baseline_Measurement Drug_Preparation Ro 10-5824 Solution Preparation Drug_Administration Drug/Vehicle Administration Drug_Preparation->Drug_Administration Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Administration Measurement Drug_Administration->Post_Drug_Measurement Data_Collection Data Collection (Success Rate/EEG Traces) Post_Drug_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Application Notes and Protocols for Ro 10-5824 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Clarification on the Mechanism of Action of Ro 10-5824 Dihydrochloride (B599025)

It is imperative to clarify that Ro 10-5824 dihydrochloride is not a retinoic acid receptor (RAR) antagonist. Extensive pharmacological data unequivocally identify this compound as a potent and selective dopamine (B1211576) D4 receptor (D4R) partial agonist .[1][2][3] This document provides detailed application notes and experimental protocols based on its established role in modulating the dopaminergic system.

Introduction

This compound is a valuable research tool for investigating the physiological and pathological roles of the dopamine D4 receptor.[4][5] The D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the prefrontal cortex, hippocampus, and limbic areas of the brain.[5] It is implicated in a variety of neurological processes, including cognition, attention, and executive function.[5][6] Dysregulation of D4R signaling has been associated with conditions such as attention-deficit/hyperactivity disorder (ADHD) and schizophrenia.[7][8] As a partial agonist, Ro 10-5824 can modulate D4R activity, making it a key compound for studying the therapeutic potential of targeting this receptor.[9]

Data Presentation: Pharmacological Profile of Ro 10-5824

The following table summarizes the key quantitative data for this compound, highlighting its high affinity and selectivity for the dopamine D4 receptor.

ParameterValueReceptor/AssaySpeciesReference
Binding Affinity (Ki) 5.2 ± 0.9 nMDopamine D4 ReceptorHuman[1][2][10]
Functional Activity (EC50) 205 ± 67 nM³⁵S-GTPγS Binding AssayHuman[1]
Selectivity >250-fold vs. D3Dopamine ReceptorsHuman[1]
Selectivity >1000-fold vs. D1, D2, D5Dopamine ReceptorsHuman[1]

Experimental Protocols

Protocol 1: In Vitro Dopamine D4 Receptor Activation Assay (cAMP Inhibition)

This protocol describes a method to quantify the partial agonist activity of Ro 10-5824 by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor (HEK-D4R)

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • This compound

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

Procedure:

  • Cell Culture: Culture HEK-D4R cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in assay buffer to create a concentration range (e.g., 1 pM to 10 µM).

  • Assay: a. Wash the cells once with assay buffer. b. Add 50 µL of varying concentrations of Ro 10-5824 to the wells. c. Add 50 µL of forskolin (final concentration of 10 µM) to all wells except the basal control. d. Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of Ro 10-5824. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values relative to a full D4 agonist.

Protocol 2: In Vivo Assessment of Cognitive Enhancement (Novel Object Recognition Test)

This protocol outlines the Novel Object Recognition (NOR) test in mice to evaluate the effects of Ro 10-5824 on recognition memory, a key aspect of cognitive function.[9][11][12]

Materials:

  • Adult male C57BL/6J mice

  • Open field arena (e.g., 40 cm x 40 cm x 40 cm)

  • Two sets of identical objects (e.g., small plastic blocks, metal cubes) that are distinct from each other. Objects should be heavy enough that mice cannot displace them.

  • This compound

  • Vehicle (e.g., sterile saline or PBS)[1]

  • Video tracking software

Procedure:

  • Drug Preparation and Administration: Dissolve this compound in the vehicle. Administer Ro 10-5824 (e.g., 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the training session.[1][9]

  • Habituation (Day 1): a. Place each mouse individually into the empty open field arena. b. Allow the mouse to explore freely for 10 minutes.[13] c. Return the mouse to its home cage.

  • Training/Familiarization (Day 2): a. Place two identical objects (A and A) in opposite corners of the arena. b. Place the mouse in the center of the arena and allow it to explore for 10 minutes.[11] c. Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

  • Testing (Day 2, after a retention interval of e.g., 2 hours): [13] a. Replace one of the familiar objects with a novel object (A and B). b. Place the mouse back in the center of the arena and allow it to explore for 5-10 minutes.[13][14] c. Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis: a. Calculate the Discrimination Index (DI) for each mouse: DI = (T_novel - T_familiar) / (T_novel + T_familiar). b. A positive DI indicates a preference for the novel object, suggesting intact recognition memory. c. Compare the DI between the Ro 10-5824-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA).

Mandatory Visualizations

Signaling Pathway

Dopamine_D4_Receptor_Signaling cluster_cytoplasm Cytoplasm D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates MAPK MAPK (ERK) G_protein->MAPK Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Ro105824 Ro 10-5824 (Partial Agonist) Ro105824->D4R Binds

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Workflow

NOR_Workflow cluster_prep Preparation cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing cluster_analysis Data Analysis A1 Group Assignment: - Vehicle - Ro 10-5824 (Dose 1) - Ro 10-5824 (Dose 2) A2 Drug Administration (i.p. injection) A1->A2 B1 Place mouse in empty arena A2->B1 30 min post-injection B2 10 min free exploration B1->B2 C1 Training Session: Two identical objects (A+A) 10 min exploration B2->C1 24 hours C2 Retention Interval (e.g., 2 hours) C1->C2 C3 Testing Session: Familiar + Novel object (A+B) 5-10 min exploration C2->C3 D1 Measure exploration time (T_familiar, T_novel) C3->D1 D2 Calculate Discrimination Index (DI) D1->D2 D3 Statistical Comparison between groups D2->D3

Caption: Experimental Workflow for the Novel Object Recognition (NOR) Test.

References

Ro 10-5824 Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor (D4R), a G protein-coupled receptor primarily expressed in the prefrontal cortex, hippocampus, and limbic system.[1][2] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor in cognitive processes, neuropsychiatric disorders, and reward pathways. These application notes provide an overview of its mechanism of action, key experimental data, and detailed protocols for its use in both in vitro and in vivo research settings.

Supplier Information

For procurement of Ro 10-5824 dihydrochloride, researchers can refer to the following suppliers and their respective catalog numbers.

SupplierCatalog Number
MedChemExpressHY-10143A
Tocris Bioscience2329[3]
SmallMolecules.comB7019-10
Hölzel-DiagnostikaMOLN-M26421-2mg[4]
Sigma-AldrichST9H9BC156DC (via Shanghai Topscience Co., Ltd.)
Santa Cruz Biotechnologysc-203525

Physicochemical and Pharmacological Properties

  • IUPAC Name: 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride[3]

  • CAS Number: 189744-94-3[3]

  • Molecular Formula: C₁₇H₂₀N₄·2HCl[3]

  • Molecular Weight: 353.29 g/mol [3][5]

  • Solubility: Soluble in saline. For stock solutions, if precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]

  • Storage: For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[6]

Mechanism of Action and Signaling Pathway

Ro 10-5824 acts as a selective partial agonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gαi/o).[1][7] Upon activation by Ro 10-5824, the D4 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Beyond the canonical Gαi/o pathway, D4 receptor activation has been shown to modulate other signaling pathways, including the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt (also known as Protein Kinase B or PKB).[8] These pathways are crucial for regulating various cellular processes, including gene expression, cell survival, and synaptic plasticity.

Ro105824_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor Ro105824->D4R binds G_protein Gαi/o D4R->G_protein activates ERK p-ERK1/2 D4R->ERK activates Akt p-Akt D4R->Akt activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Modulation of Cognitive Function & Exploratory Behavior cAMP->Cellular_Response downregulation leads to ERK->Cellular_Response Akt->Cellular_Response

Caption: Simplified signaling pathway of Ro 10-5824 via the Dopamine D4 Receptor.

Key Experimental Data

Ro 10-5824 has been characterized in various assays, demonstrating its utility in neuroscience research.

Assay TypeKey ParameterValueSpecies/System
Radioligand BindingKᵢ5.2 ± 0.9 nM[6]Human D4 Receptor
GTPγS BindingEC₅₀205 ± 67 nM[6]Cells expressing D4 Receptor
GTPγS BindingMaximal Induction36 ± 4% above basalCells expressing D4 Receptor
In Vivo: Novel Object RecognitionEffective Dose10.0 mg/kg (i.p.)[6][9]C57BL/6J Mice
In Vivo: Object Retrieval DetourEffective Dose3 mg/kg (i.m.)[6][10]Common Marmosets
In Vivo: ElectrophysiologyEffective Dose1 and 3 mg/kg (i.m.)[6][10]Common Marmosets

Experimental Protocols

In Vitro: ERK1/2 Phosphorylation Assay in Cultured Cells

This protocol describes how to assess the effect of Ro 10-5824 on the phosphorylation of ERK1/2 in a cell line expressing the dopamine D4 receptor.

Materials:

  • Cells expressing dopamine D4 receptor (e.g., HEK293-D4R)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: The day before the experiment, replace the medium with a serum-free medium and incubate overnight.

  • Compound Preparation: Prepare a stock solution of Ro 10-5824 in a suitable solvent (e.g., sterile water or saline). Prepare serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Treat the serum-starved cells with varying concentrations of Ro 10-5824 (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 10 minutes).[8] Include a vehicle control.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and loading dye.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control. Quantify band intensities using densitometry software. Express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

In Vivo: Novel Object Recognition (NOR) Test in Mice

This protocol is designed to assess the effects of Ro 10-5824 on recognition memory and novelty-seeking behavior in mice.[2][6][9]

NOR_Workflow cluster_day1_2 Day 1-2: Habituation cluster_day3 Day 3: Training & Test cluster_training Training Phase cluster_test Test Phase Habituation Place mouse in empty open-field arena (60 min/day) Training_Habituation Place mouse in arena (60 min) Habituation->Training_Habituation Injection Administer Ro 10-5824 (e.g., 10 mg/kg, i.p.) or vehicle Training_Habituation->Injection Training_Objects Place mouse in arena with two identical objects (A + A) (10 min) Injection->Training_Objects Post-injection interval ITI Inter-trial Interval (e.g., 1 hour) Training_Objects->ITI Test_Objects Place mouse in arena with familiar and novel object (A + B) (5 min) ITI->Test_Objects Analysis Analyze time spent exploring each object. Calculate Discrimination Index. Test_Objects->Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Materials:

  • Male C57BL/6J mice[6]

  • Open-field arena (e.g., 40x40x40 cm)

  • Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical pyramids), distinct in shape and texture.

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1-2):

    • Handle the mice for 5 minutes each day for 3 days prior to the experiment.

    • On Day 1 and 2, place each mouse individually into the empty open-field arena and allow it to explore freely for 60 minutes. This reduces anxiety and familiarizes the mouse with the environment.[6]

  • Training Phase (Day 3):

    • Place the mouse back into the empty arena for a final 60-minute habituation session.[6]

    • Remove the mouse and administer Ro 10-5824 (e.g., 1.0, 3.0, or 10.0 mg/kg, i.p.) or vehicle.[6]

    • After a set pre-treatment time (e.g., 10-30 minutes), place two identical objects (A+A) in opposite corners of the arena.

    • Place the mouse back in the arena, facing the wall away from the objects, and allow it to explore for 10 minutes. Record the session.

  • Test Phase (Day 3):

    • Return the mouse to its home cage for an inter-trial interval (ITI) of, for example, 1 hour.

    • Replace one of the familiar objects (A) with a novel object (B), ensuring the locations remain the same.

    • Place the mouse back in the arena and record its behavior for 5 minutes.

  • Data Analysis:

    • Manually or using tracking software, score the time the mouse spends actively exploring each object (sniffing or touching with the nose/paws).

    • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates a preference for the novel object, suggesting intact recognition memory. Compare the DI between the vehicle and Ro 10-5824 treated groups using appropriate statistical tests.

Conclusion

This compound is a critical pharmacological tool for elucidating the role of the dopamine D4 receptor in the central nervous system. Its high selectivity allows for targeted investigation of D4R-mediated signaling and its behavioral consequences. The protocols provided herein offer a framework for researchers to employ Ro 10-5824 in their studies, contributing to a deeper understanding of dopaminergic modulation of brain function.

References

Troubleshooting & Optimization

Ro 10-5824 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Ro 10-5824 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is Ro 10-5824 dihydrochloride?

This compound is a selective partial agonist for the dopamine (B1211576) D4 receptor, with a binding affinity (Ki) of 5.2 nM.[1] It displays high selectivity for the D4 receptor over other dopamine receptor subtypes, including D1, D2, D3, and D5, as well as over D3 receptors (250-fold selectivity).[1] Its mechanism of action involves the modulation of intracellular signaling pathways upon binding to the D4 receptor.

Q2: What are the recommended solvents and solubility limits for this compound?

This compound exhibits good solubility in aqueous solutions and some organic solvents. For detailed solubility information, please refer to the table below.

Q3: How should I prepare stock solutions of this compound?

For detailed, step-by-step instructions on preparing stock solutions for both in vitro and in vivo experiments, please refer to the "Experimental Protocols" section of this guide. It is crucial to use high-purity solvents and follow the recommended procedures to ensure the integrity of the compound.

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

  • Powder: The solid form of this compound is stable when stored at -20°C for up to 3 years.[2]

  • Stock Solutions: For optimal stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

    • In DMSO: Store at -80°C for up to 1 year.[2]

    • In Water: Store at -80°C for up to 6 months.[3] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[3]

Q5: What is the mechanism of action of Ro 10-5824?

Ro 10-5824 is a partial agonist of the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The D4 receptor is primarily coupled to the Gαi/o protein.[4] Activation of the D4 receptor by Ro 10-5824 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, Ro 10-5824 has been shown to modulate the MAPK/ERK signaling pathway, leading to the phosphorylation of ERK1/2.[6] It can also affect GABAa receptor signaling.[6]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMolar EquivalentNotes
Water100 mg/mL[3][7]283.05 mM[3]May require ultrasonication to fully dissolve.[3]
DMSO8.33 mg/mL[3]23.58 mM[3]Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. May require ultrasonication.[3]
PBS50 mg/mL[3]141.53 mM[3]May require ultrasonication to achieve a clear solution.[3]
SalineNot specifiedNot specifiedUsed for intramuscular injections in animal studies.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of the compound (Molecular Weight: 353.29 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.53 mg of powder.

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Ultrasonication: If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

Protocol 2: Preparation of a 1 mg/mL Solution in Saline for In Vivo Use

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile conical tube

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weighing: Weigh the required amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of the compound.

  • Solvent Addition: Add the calculated volume of sterile saline to the tube.

  • Dissolution: Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to ensure the sterility of the solution for injection.

  • Use: It is recommended to prepare this solution fresh on the day of the experiment.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in stock solution upon storage - Solvent has absorbed moisture (especially DMSO).- Solution is supersaturated.- Improper storage temperature.- Use fresh, anhydrous DMSO for preparing stock solutions.[3]- Ensure the concentration does not exceed the solubility limit.- Store aliquots at -80°C to minimize freeze-thaw cycles.[3]
Precipitation when diluting stock solution into aqueous buffer or cell culture medium - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- The pH of the aqueous solution is not optimal for the dihydrochloride salt.- The compound is interacting with components in the medium.- Ensure the final concentration of DMSO in the working solution is sufficient to maintain solubility, but non-toxic to cells (typically <0.5%).- Prepare serial dilutions to avoid a sudden large change in solvent polarity.- Consider preparing the final working solution in a slightly acidic buffer if compatible with the experimental setup.- Test the solubility in a small volume of the specific cell culture medium before preparing a large batch.
Inconsistent experimental results - Degradation of the compound due to improper storage or handling.- Inaccurate concentration of the stock solution.- Repeated freeze-thaw cycles of the stock solution.- Always use freshly prepared working solutions from properly stored aliquots.- Verify the concentration of the stock solution if possible.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3]
Cloudy or hazy solution after dissolution - Incomplete dissolution.- Presence of insoluble impurities.- Use ultrasonication to aid dissolution.[3]- If the solution remains cloudy, centrifuge at high speed and use the clear supernatant. Note that this may alter the final concentration.

Visualizations

experimental_workflow cluster_application Experimental Application powder Ro 10-5824 dihydrochloride powder weigh Weigh Powder powder->weigh add_solvent Add Solvent (e.g., DMSO, Saline) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve filter Sterile Filter (for in vivo) dissolve->filter in vivo prep aliquot Aliquot & Store (-80°C) dissolve->aliquot in vitro prep Use Freshly Use Freshly filter->Use Freshly invitro In Vitro Assay (e.g., cell culture) aliquot->invitro invivo In Vivo Study (e.g., injection) Use Freshly->invivo

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor Ro105824->D4R Binds G_protein Gαi/o Protein D4R->G_protein Activates MAPK_pathway MAPK Pathway D4R->MAPK_pathway Modulates GABAa GABAa Receptor Signaling Modulation D4R->GABAa Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production ERK ERK1/2 Phosphorylation MAPK_pathway->ERK

Caption: Simplified signaling pathway of Ro 10-5824 via the Dopamine D4 receptor.

References

Technical Support Center: Ro 10-5824 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and handling of Ro 10-5824 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Ro 10-5824 dihydrochloride?

A1: The recommended solvent for this compound is water. It is soluble up to 100 mM in water.[1][2] For other applications, it is also soluble in DMSO (up to 75 mM) and PBS (up to 50 mg/mL or 141.53 mM).[2][3]

Q2: My this compound is not dissolving completely in water. What should I do?

A2: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid the process.[3] Ensure the solution is clear before use. For in vivo applications, some studies have reported dissolving this compound in saline for intramuscular or intraperitoneal administration.[4][5]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of water or your chosen solvent. For aqueous stock solutions intended for cell culture or other sterile applications, it is recommended to filter-sterilize the solution using a 0.22 µm filter after dissolution.[3]

Q4: How should I store the stock solution of this compound?

A4: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3][6] For long-term storage, store the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month) in a sealed container, protected from moisture.[3]

Q5: Is the aqueous solution of this compound stable?

A5: The compound is stable under recommended storage conditions.[1] However, decomposition may occur upon exposure to heat and moisture.[1] It is advisable to use freshly prepared solutions for experiments whenever possible. For in vivo studies, some protocols mention dissolving the compound in saline on the day of the experiment.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution Exceeded solubility limit; temperature fluctuations.Warm the solution gently. Use sonication to aid dissolution.[3] Ensure the concentration is within the reported solubility limits.
Cloudy solution after adding to media Interaction with media components; pH change.Ensure the final concentration in the media does not exceed the solubility limit under those specific conditions. Prepare a more dilute stock solution if necessary.
Inconsistent experimental results Improper storage of stock solution; degradation of the compound.Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3][6] Store at -80°C for long-term stability (up to 6 months).[3] Use freshly prepared solutions when possible.

Data Presentation

Solubility of this compound

Solvent Concentration Reference
Waterup to 100 mM[1][2]
Water≥ 60 mg/mL[]
DMSOup to 75 mM[1][2]
PBS50 mg/mL (141.53 mM)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Weighing: Accurately weigh 3.53 mg of this compound (Molecular Weight: 353.29 g/mol ).

  • Dissolution: Add 1 mL of sterile, purified water to the vial containing the compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator or gently warm the solution to aid dissolution.

  • Sterilization (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_application Experimental Application weigh Weigh Ro 10-5824 dihydrochloride add_solvent Add Water weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve aliquot Aliquot dissolve->aliquot Filter Sterilize (optional) store Store at -80°C aliquot->store in_vitro In Vitro Assay store->in_vitro in_vivo In Vivo Study store->in_vivo

Caption: Experimental workflow for preparing and storing this compound solutions.

signaling_pathway Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor Ro105824->D4R activates G_protein Gαi/o D4R->G_protein couples to ERK p-ERK1/2 G_protein->ERK activates signaling cascade leading to Akt p-Akt/PKB G_protein->Akt activates signaling cascade leading to Cellular_Response Modulation of Neuronal Activity ERK->Cellular_Response Akt->Cellular_Response

Caption: Simplified signaling pathway of Ro 10-5824 as a Dopamine D4 receptor partial agonist.[8][9]

References

Ro 10-5824 dihydrochloride stability in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling Ro 10-5824 dihydrochloride (B599025), with a specific focus on its stability in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of Ro 10-5824 dihydrochloride?

A1: For in vitro research, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for this compound. The compound is also soluble in water.

Q2: How do I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, it is recommended to use anhydrous, high-purity DMSO.[1] The solubility of this compound in DMSO is at least 8.33 mg/mL (23.58 mM), with some suppliers indicating solubility up to 75 mM.[1] Gentle warming or sonication may be required to achieve complete dissolution.[1] A detailed protocol for stock solution preparation is provided in the "Experimental Protocols" section.

Q3: What are the recommended storage conditions for this compound as a solid and in DMSO solution?

A3: Proper storage is critical to maintain the integrity of the compound. The following table summarizes the recommended storage conditions based on available data.

FormStorage TemperatureDurationNotes
Solid (Powder)4°CLong-termStore in a sealed container, away from moisture.[1]
DMSO Stock Solution -80°C 6 to 24 months Recommended for long-term storage.[1][2] Aliquot to avoid freeze-thaw.
DMSO Stock Solution -20°C Up to 1 month Suitable for short-term storage.[1]

Q4: How critical are freeze-thaw cycles for my DMSO stock solution?

A4: Repeated freeze-thaw cycles can degrade the compound or cause it to precipitate out of solution. It is highly recommended to aliquot the stock solution into single-use volumes to maintain its integrity and ensure accurate concentrations in your experiments.

Troubleshooting Guide

My this compound is not fully dissolving in DMSO. What should I do?

Several factors can affect solubility:

  • DMSO Quality: DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of your compound. Always use fresh, anhydrous, high-purity DMSO.[1]

  • Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit. Try preparing a more dilute solution.

  • Temperature and Agitation: Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can help to dissolve the compound.[1]

I see precipitation in my DMSO stock solution after storage. What should I do?

Precipitation can occur, especially after storage at low temperatures or freeze-thaw cycles. Before use, bring the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, the solution can be gently warmed and sonicated. If the precipitate does not go back into solution, the concentration of your stock is likely lower than intended, and it may be best to prepare a fresh solution.

I am concerned about the stability of my stock solution over time. How can I verify its integrity?

Experimental Protocols

Protocol for Preparing a DMSO Stock Solution of this compound
  • Preparation: Allow the vial of solid this compound and a fresh bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Calculation: Determine the required mass of the compound and volume of DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes, or in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.

  • Storage: Aliquot the clear solution into single-use tubes and store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6 months or longer).[1]

General Protocol for Assessing Compound Stability in DMSO by HPLC

This protocol provides a general framework. The specific HPLC parameters (e.g., column, mobile phase, gradient, and detector wavelength) will need to be optimized for this compound.

  • Initial Analysis (T=0): a. Prepare a fresh stock solution of this compound in DMSO at your desired concentration. b. Immediately take an aliquot, dilute it to a suitable concentration for HPLC analysis with the mobile phase, and inject it into the HPLC system. c. Record the chromatogram, noting the retention time and peak area of the parent compound.

  • Storage: a. Store the remaining stock solution under your desired conditions (e.g., room temperature, 4°C, -20°C, or -80°C).

  • Time-Point Analysis: a. At predetermined time points (e.g., 24 hours, 1 week, 1 month), remove an aliquot of the stored solution. b. Bring the aliquot to room temperature, vortex, and prepare it for HPLC analysis in the same manner as the initial sample. c. Inject the sample and record the chromatogram.

  • Data Analysis: a. Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease suggests degradation. b. Look for the appearance of new peaks in the chromatogram, which would indicate the formation of degradation products. c. The stability can be expressed as the percentage of the initial compound remaining at each time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_data Data Evaluation prep_stock Prepare fresh stock solution in DMSO prep_t0 Prepare T=0 sample for HPLC prep_stock->prep_t0 store Store stock solution at defined temperature (T=x) prep_stock->store run_t0 Inject T=0 sample into HPLC prep_t0->run_t0 compare Compare peak areas and check for new peaks run_t0->compare run_tx Inject T=x sample into HPLC run_tx->compare prep_tx Prepare T=x sample for HPLC store->prep_tx prep_tx->run_tx stability Determine % stability compare->stability

Caption: Workflow for assessing compound stability in DMSO via HPLC.

troubleshooting_guide cluster_solubility Solubility Issues cluster_stability Stability Issues start Issue with DMSO Stock Solution? solubility Compound not dissolving start->solubility Dissolution Problem stability Precipitation after storage start->stability Storage Problem check_dmso Use fresh, anhydrous DMSO? solubility->check_dmso warm_sonicate Warm (37°C) or sonicate? check_dmso->warm_sonicate Yes fresh_sol Prepare fresh solution check_dmso->fresh_sol No check_conc Concentration too high? warm_sonicate->check_conc Yes sol_ok Solution Clear warm_sonicate->sol_ok No, now dissolved check_conc->sol_ok No, now dissolved check_conc->fresh_sol Yes rt_vortex Bring to RT and vortex? stability->rt_vortex warm_sonicate2 Warm/sonicate to redissolve? rt_vortex->warm_sonicate2 No stab_ok Precipitate Dissolved rt_vortex->stab_ok Yes warm_sonicate2->fresh_sol No warm_sonicate2->stab_ok Yes

Caption: Troubleshooting decision tree for solubility and stability issues.

References

Long-term storage of Ro 10-5824 dihydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of Ro 10-5824 dihydrochloride (B599025) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Ro 10-5824 dihydrochloride stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solutions should be stored in sealed containers, away from moisture.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: What are the suitable solvents for preparing this compound stock solutions?

A2: this compound is soluble in water and DMSO.[2] It is soluble in water up to 100 mM and in DMSO up to 75 mM.[2] Another source suggests a solubility of at least 60 mg/mL in water and 50 mg/mL in PBS, which may require sonication to fully dissolve.[1][][4]

Q3: How should I prepare the stock solution?

A3: It is recommended to prepare fresh solutions for use.[1] When preparing an aqueous stock solution, it is best practice to filter and sterilize it using a 0.22 μm filter before use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]

Q4: What is the mechanism of action of Ro 10-5824?

A4: Ro 10-5824 is a selective partial agonist for the dopamine (B1211576) D4 receptor, with a reported Ki of 5.2 nM.[1] It shows high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5).[1] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This modulation of the dopamine D4 receptor is thought to influence various neurological processes, including those related to cognition and novelty seeking.[5][6]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation observed in the stock solution upon storage. The solution may be supersaturated, or the storage temperature may have fluctuated.Gently warm the solution and sonicate until the precipitate redissolves.[1] Before use, ensure the solution is clear. For long-term storage, consider preparing a slightly more dilute stock solution.
Inconsistent experimental results. The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution from the solid compound. Ensure proper aliquoting and storage of the new stock solution to minimize degradation.
Difficulty dissolving the compound. The compound may not be fully soluble at the desired concentration in the chosen solvent.Use sonication to aid dissolution.[1] If using water, ensure the pH is appropriate. For in vivo experiments, PBS can be used, but sonication may be necessary.[1]
Visible signs of degradation (e.g., color change). The compound may have been exposed to heat, moisture, or strong acids/alkalis.[2]Discard the solution and prepare a fresh stock. Store the solid compound and stock solutions under the recommended conditions, protected from light and moisture.

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound (Molecular Weight: 353.29 g/mol )

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sonicator

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 3.53 mg of this compound.

  • Add 1 mL of sterile, nuclease-free water to the solid.

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the solution is clear.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Visualizations

Signaling_Pathway Signaling Pathway of Ro 10-5824 cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ro_10_5824 Ro 10-5824 D4_Receptor Dopamine D4 Receptor (GPCR) Ro_10_5824->D4_Receptor Binds as a partial agonist G_Protein Gαi/o Protein D4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Downstream Downstream Signaling Cascades cAMP->Downstream Modulates

Caption: Signaling pathway of Ro 10-5824 as a dopamine D4 receptor partial agonist.

Experimental_Workflow Stock Solution Preparation Workflow Start Start Weigh Weigh Ro 10-5824 dihydrochloride Start->Weigh Add_Solvent Add appropriate volume of solvent Weigh->Add_Solvent Dissolve Vortex/Sonicate to dissolve Add_Solvent->Dissolve Check_Clarity Is the solution clear? Dissolve->Check_Clarity Check_Clarity->Dissolve No Filter Sterile filter (0.22 µm) Check_Clarity->Filter Yes Aliquot Aliquot into single-use tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Experimental workflow for preparing this compound stock solutions.

Troubleshooting_Logic Troubleshooting Logic for Stock Solutions Problem Problem with Stock Solution Precipitation Precipitation Observed? Problem->Precipitation Inconsistent Inconsistent Results? Problem->Inconsistent Degradation Signs of Degradation? Problem->Degradation Solution_Precipitation Warm and sonicate. Consider dilution. Precipitation->Solution_Precipitation Yes Solution_Inconsistent Prepare fresh solution. Aliquot properly. Inconsistent->Solution_Inconsistent Yes Solution_Degradation Discard and prepare fresh. Check storage conditions. Degradation->Solution_Degradation Yes

Caption: Logical troubleshooting guide for common issues with Ro 10-5824 stock solutions.

References

Technical Support Center: Ro 10-5824 Dihydrochloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Ro 10-5824 dihydrochloride (B599025) in in vitro settings to prevent precipitation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Ro 10-5824 dihydrochloride?

A1: For this compound, sterile water or dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for preparing high-concentration stock solutions.[1] Water is preferable for applications where DMSO may interfere with the experimental system.

Q2: What is the maximum soluble concentration of this compound in these solvents?

A2: The solubility of this compound is reported to be up to 100 mM in water and 75 mM in DMSO.[1] Another source indicates solubility in water is at least 60 mg/mL.[] It is crucial to refer to the certificate of analysis for the specific lot you are using, as solubility can vary.

Q3: I am observing precipitation when diluting my stock solution in cell culture medium. What could be the cause?

A3: Precipitation upon dilution into aqueous buffers or cell culture media can be caused by several factors:

  • Buffer pH: The dihydrochloride salt of Ro 10-5824 is more soluble at a slightly acidic pH. The physiological pH of most cell culture media (~7.4) can decrease the solubility of the compound.

  • High Final Concentration: The desired final concentration in your assay may exceed the solubility limit of the compound in the final buffer system.

  • Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[3]

  • Temperature: A sudden decrease in temperature when moving from a stock solution at room temperature to a refrigerated medium can cause the compound to precipitate.

  • Improper Dilution Technique: Adding the stock solution directly to the full volume of the medium without proper mixing can create localized high concentrations that lead to precipitation.

Q4: How should I store my stock solution of this compound?

A4: Store stock solutions at -20°C or -80°C to ensure stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon preparation of stock solution The concentration is too high for the solvent.Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution. If precipitation persists, the concentration may be too high. Prepare a new, more dilute stock solution.
Precipitation when diluting stock solution into cell culture medium The compound's solubility is lower in the neutral pH of the medium.Pre-warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution. Prepare an intermediate dilution in a more compatible buffer if necessary.
Cloudiness or crystals observed in the cell culture plate wells during the experiment The compound is precipitating out of the solution over time.Reduce the final concentration of this compound in your experiment. If possible, decrease the serum concentration in your medium, or use a serum-free formulation, as serum proteins can sometimes contribute to compound precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced precipitation.
Inconsistent experimental results Micro-precipitation, not visible to the naked eye, may be occurring, leading to variations in the effective concentration of the compound.Before adding the final dilution to your cells, visually inspect the solution under a microscope for any signs of precipitation. Consider centrifuging the diluted solution and adding the supernatant to the cells, although this may alter the final concentration. The best practice is to optimize the preparation method to avoid any precipitation.

Data Presentation

Table 1: Solubility of this compound

Solvent Reported Solubility Source
Waterup to 100 mM[1]
Water≥ 60 mg/mL[]
DMSOup to 75 mM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Weigh the required amount of this compound (MW: 353.29 g/mol ) in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile, purified water to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes.

  • If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm there is no particulate matter.

  • Filter the solution through a 0.22 µm sterile filter.

  • Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Dilution of Stock Solution into Cell Culture Medium

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C in a sterile conical tube.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration.

  • While gently swirling or vortexing the pre-warmed medium, add the stock solution dropwise.

  • Ensure the final concentration of any organic solvent (like DMSO) is below a level that affects your cells (typically ≤ 0.1%).

  • Use the final diluted solution immediately in your cell-based assay.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_solvent Add Solvent (Water or DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve sterile_filter Sterile Filter (0.22 µm) dissolve->sterile_filter aliquot Aliquot and Store at -80°C sterile_filter->aliquot thaw Thaw Stock Aliquot add_stock Add Stock to Medium Dropwise with Swirling thaw->add_stock warm_medium Warm Medium to 37°C warm_medium->add_stock use_immediately Use Immediately in Assay add_stock->use_immediately

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_flowchart decision decision action action start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution Did precipitation occur during dilution? check_stock->check_dilution Yes action_remake_stock Remake stock solution. Consider warming/sonication or lower concentration. check_stock->action_remake_stock No check_assay Is precipitation visible in the assay plate? check_dilution->check_assay No action_optimize_dilution Optimize dilution: - Use pre-warmed medium. - Add stock slowly with mixing. - Prepare an intermediate dilution. check_dilution->action_optimize_dilution Yes action_lower_final_conc Lower the final assay concentration. Check for media component interactions. check_assay->action_lower_final_conc Yes

Caption: Troubleshooting flowchart for this compound precipitation.

signaling_pathway cluster_factors Factors Influencing Solubility pH pH of Solvent/Medium solubility This compound Solubility pH->solubility concentration Concentration concentration->solubility temperature Temperature temperature->solubility media_components Media Components (Salts, Proteins) media_components->solubility solvent Choice of Solvent (Water vs. DMSO) solvent->solubility

Caption: Key factors affecting the solubility of this compound.

References

Technical Support Center: Optimizing Ro 10-5824 Dihydrochloride for Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 10-5824 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this selective dopamine (B1211576) D4 receptor partial agonist in cognitive studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is Ro 10-5824 dihydrochloride and what is its primary mechanism of action in cognitive studies?

A1: this compound is a selective partial agonist for the dopamine D4 receptor (D4R), with significantly lower affinity for D2 and D3 receptors.[1][2] In the context of cognitive studies, its primary mechanism involves the modulation of dopaminergic signaling in brain regions rich in D4 receptors, such as the prefrontal cortex and hippocampus.[2][3] As a D2-like G protein-coupled receptor (GPCR), the D4 receptor, when activated by Ro 10-5824, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to influence neuronal excitability and synaptic plasticity, which are cellular processes underlying cognitive functions like attention, learning, and memory.

Q2: What is the recommended starting dose for Ro 10-5824 in cognitive studies with rodents?

A2: The optimal dose of Ro 10-5824 can vary depending on the animal model and the specific cognitive task. However, based on published studies, a common dose range for mice is between 1.0 and 10.0 mg/kg administered intraperitoneally (i.p.).[1][2] For rats, a dose of 3 mg/kg (i.p.) has been shown to be effective in improving cognitive deficits.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: How should I prepare and store this compound solutions?

A3: this compound can be dissolved in normal saline or phosphate-buffered saline (PBS).[2] For intraperitoneal injections in mice, it is often freshly dissolved in normal saline on the day of the experiment.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q4: Does Ro 10-5824 affect locomotor activity?

A4: At doses that have been shown to enhance cognitive performance, Ro 10-5824 generally does not have a significant effect on spontaneous locomotor activity in rodents.[1][5][6] For instance, a dose of 10.0 mg/kg in mice increased novel object exploration without altering overall locomotor activity.[1] This is a significant advantage for cognitive studies, as it minimizes the confounding effects of hyperactivity or sedation on task performance. However, it is always advisable to assess locomotor activity as a control measure in your behavioral experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on cognitive performance. Suboptimal Dose: The dose may be too low to elicit a response.Conduct a dose-response study with a wider range of concentrations (e.g., 1, 3, 10, and 30 mg/kg) to identify the optimal effective dose for your specific animal model and cognitive paradigm.
U-shaped Dose-Response Curve: Dopamine receptor agonists can exhibit a U-shaped or inverted U-shaped dose-response curve, where both low and high doses are less effective than an intermediate dose.[7][8][[“]][10][11]Test a range of doses to identify the peak of the dose-response curve. Be aware that increasing the dose may lead to a decrease in the desired effect.
Timing of Administration: The time between drug administration and behavioral testing may not be optimal for brain bioavailability.Administer the compound at different time points before testing (e.g., 10, 30, and 60 minutes) to determine the peak time of action. In some studies, Ro 10-5824 was administered 10 minutes before behavioral testing.[2]
High variability in behavioral results between subjects. Genetic Differences: The cognitive-enhancing effects of Ro 10-5824 may be dependent on the genetic background of the animals. For example, effects have been observed in C57 mice but not in DBA mice.[1][2]Ensure that you are using a consistent and appropriate animal strain for your study. If using different strains, analyze the data separately for each strain.
Improper Solution Preparation: The compound may not be fully dissolved or may have degraded.Prepare fresh solutions for each experiment. Ensure the compound is completely dissolved in the vehicle. For parenteral administration, filtering the solution through a 0.22 µm syringe filter is recommended to ensure sterility.
Unexpected changes in locomotor activity. Dose is too high: While typically not affecting locomotion at effective cognitive doses, very high doses might have off-target effects or induce motor changes.If you observe changes in locomotion, consider reducing the dose. Always include an open field test or similar locomotor activity assessment as a control experiment.
Precipitation of the compound in the solution. Solubility issues: The concentration of the compound may be too high for the chosen vehicle.If precipitation occurs, gentle warming or sonication may aid dissolution.[4] If the issue persists, consider using a different vehicle or adjusting the concentration.

Data Presentation

Table 1: this compound Efficacy in Cognitive and Behavioral Tasks

Animal Model Cognitive/Behavioral Task Effective Dose (Route) Observed Effect Reference
C57BL/6J MiceNovel Object Exploration10.0 mg/kg (i.p.)Increased time spent exploring the novel object.[1][2]
RatsNovel Object Recognition3 mg/kg (i.p.)Reversed cognitive deficits.[2]
Common MarmosetsObject Retrieval Detour (ORD) Task3 mg/kg (systemic)Significantly increased success rate.[6][7]
Common MarmosetsFrontal Cortex Gamma Band Activity1 and 3 mg/kg (systemic)Increased baseline gamma band activity.[6][7]

Table 2: Pharmacological and Physicochemical Properties of this compound

Property Value Reference
Target Dopamine D4 Receptor (Partial Agonist)[1][4]
Ki (human D4R) 5.2 nM[4]
Selectivity >250-fold for D4R vs D3R; >1000-fold for D4R vs D1, D2, D5 receptors[4]
EC50 (35S-GTPγS binding) 205 ± 67 nM[4]
Molecular Weight 353.29 g/mol [4]
Solubility Soluble in normal saline and PBS[2]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months[4]
Acute Toxicity (Oral LD50) Data not available
Pharmacokinetics (Half-life, Bioavailability, Brain Penetration) Data not available for Ro 10-5824. A structurally related 1,2,3-triazole analog showed a half-life of ~1 hour and a brain/plasma AUC ratio of >2.70 in rats.[12]

Experimental Protocols

Novel Object Recognition (NOR) Test in Mice

This protocol is adapted from established methodologies to assess recognition memory.

Materials:

  • Open field arena (e.g., 40 x 40 cm)

  • Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the mice.

  • Video recording and analysis software.

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Habituation (Day 1):

    • Gently place each mouse individually into the empty open field arena.

    • Allow the mouse to freely explore the arena for 5-10 minutes.

    • Return the mouse to its home cage.

    • Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

  • Training/Familiarization Phase (Day 2):

    • Place two identical objects in the arena, typically in opposite corners.

    • Gently place the mouse in the center of the arena, equidistant from the two objects.

    • Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the session for later analysis.

    • Return the mouse to its home cage.

  • Testing Phase (Day 2, after a retention interval):

    • The retention interval can vary (e.g., 1 hour to 24 hours) depending on the aspect of memory being studied.

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.

    • Place the mouse back into the arena.

    • Record the session for 5-10 minutes.

Data Analysis:

  • Manually or using tracking software, measure the time the mouse spends exploring each object (sniffing or touching with the nose or forepaws).

  • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates a preference for the novel object and intact recognition memory.

Object Retrieval Detour (ORD) Task in Marmosets

This task assesses cognitive flexibility and inhibitory control.

Materials:

  • Transparent box with an opening on one side.

  • A desirable food reward (e.g., a piece of fruit).

  • Testing cage or apparatus that allows the marmoset to reach into the box.

Procedure:

  • Pre-training:

    • Familiarize the marmoset with the testing apparatus and the food reward.

    • Train the marmoset to retrieve the reward from an open container.

  • Testing:

    • Place the transparent box in front of the marmoset with the opening facing to one side (e.g., left or right).

    • Place the food reward inside the box, visible to the marmoset.

    • The marmoset must inhibit the prepotent response of reaching directly for the visible reward (which would be blocked by the transparent wall) and instead make a detour reach through the side opening.

    • A trial is successful if the marmoset retrieves the reward on the first attempt without touching the transparent barrier.

    • Vary the position of the opening (left, right, front) across trials to prevent simple motor learning.[13]

Data Analysis:

  • Calculate the percentage of successful trials.

  • Measure the latency to retrieve the reward.

  • Record the number of perseverative errors (incorrectly reaching at the transparent barrier).

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

D4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ro_10_5824 Ro 10-5824 (Agonist) D4R Dopamine D4 Receptor Ro_10_5824->D4R Binds to G_protein Gαi/o Protein (Inactive) D4R->G_protein Activates G_protein_active Gαi/o Protein (Active) G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP Downstream Modulation of Neuronal Activity (Cognitive Effects) cAMP->Downstream

Caption: Dopamine D4 receptor signaling cascade initiated by Ro 10-5824.

Experimental Workflow for a Typical Cognitive Study

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J Mice) Dose_Selection Determine Dose Range (e.g., 1, 3, 10 mg/kg) Animal_Model->Dose_Selection Drug_Prep Prepare Ro 10-5824 Solution (e.g., in saline) Dose_Selection->Drug_Prep Habituation Habituation to Testing Environment Drug_Prep->Habituation Drug_Admin Administer Ro 10-5824 or Vehicle (i.p.) Habituation->Drug_Admin Behavioral_Testing Perform Cognitive Task (e.g., NOR Test) Drug_Admin->Behavioral_Testing Data_Collection Record and Score Behavioral Data Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpret Results and Draw Conclusions Statistical_Analysis->Interpretation Troubleshooting_Logic Start Experiment Start Observe_Effect Cognitive Effect Observed? Start->Observe_Effect No_Effect No Effect Observe_Effect->No_Effect No Success Successful Experiment Observe_Effect->Success Yes Check_Dose Dose Optimal? No_Effect->Check_Dose Check_Timing Timing Correct? Check_Dose->Check_Timing Yes Adjust_Dose Adjust Dose (Dose-Response Study) Check_Dose->Adjust_Dose No Check_Strain Strain Appropriate? Check_Timing->Check_Strain Yes Adjust_Timing Adjust Administration Time Check_Timing->Adjust_Timing No Check_Strain->Success Yes, Re-evaluate Consider_Strain Consider Genetic Background Check_Strain->Consider_Strain No Adjust_Dose->Start Adjust_Timing->Start Consider_Strain->Start

References

Troubleshooting unexpected results with Ro 10-5824 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 10-5824 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ro 10-5824 dihydrochloride?

This compound is a selective partial agonist for the dopamine (B1211576) D4 receptor.[1] It binds with high affinity to the D4 receptor and has significantly lower affinity for other dopamine receptor subtypes such as D1, D2, D3, and D5. As a D2-like receptor, the dopamine D4 receptor couples to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase.

Dopamine D4 Receptor Signaling Pathway

Dopamine D4 Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro 10-5824 Ro 10-5824 D4R Dopamine D4 Receptor Ro 10-5824->D4R Binds G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Dopamine D4 receptor signaling cascade.

Troubleshooting Guide

Unexpected or Inconsistent In Vitro Results

Q2: I am observing lower than expected potency or efficacy in my cell-based assays. What could be the cause?

Several factors could contribute to this observation:

  • Compound Solubility: this compound can be challenging to dissolve. Ensure you are using an appropriate solvent and methodology. For stock solutions, water (up to 100 mM) and DMSO (up to 75 mM) are recommended.[] Sonication may be required to fully dissolve the compound.

  • Solution Stability: Stock solutions of this compound have limited stability. When stored at -20°C, they should be used within one month. For longer-term storage, -80°C is recommended for up to six months. Avoid repeated freeze-thaw cycles.

  • Cell Line and Receptor Expression: The level of dopamine D4 receptor expression in your cell line can significantly impact the observed efficacy. Verify the receptor expression level in your specific cell line.

  • Partial Agonism: Ro 10-5824 is a partial agonist. This means it will not produce the same maximal effect as a full agonist. The degree of efficacy can also vary between different functional assays (e.g., cAMP inhibition vs. β-arrestin recruitment).[3]

Q3: My results are not reproducible between experiments. What should I check?

  • Batch-to-Batch Variability: Although reputable suppliers provide high-purity compounds, minor variations between batches can occur. Always refer to the Certificate of Analysis (CoA) for the specific lot you are using and, if possible, test new batches against a previously validated one. An example CoA for this compound indicates a purity of 99.86% by LCMS.[4]

  • Solution Preparation: Prepare fresh working solutions for each experiment from a properly stored stock solution. Given that the dihydrochloride salt can be hygroscopic, use fresh, anhydrous solvents when preparing solutions to avoid concentration errors.

  • Experimental Conditions: Ensure that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent between experiments.

Unexpected or Inconsistent In Vivo Results

Q4: I am not observing the expected behavioral effects in my mouse model. Why might this be?

  • Mouse Strain: The behavioral effects of Ro 10-5824 have been shown to be strain-dependent. For example, in the novel object recognition test, a significant effect was observed in C57BL/6J mice but not in DBA/1J mice.[1] It is crucial to consider the genetic background of your animal model.

  • Dose and Route of Administration: Ensure you are using an appropriate dose and route of administration for your research question. Doses in published studies have ranged from 1.0 to 10.0 mg/kg.[1]

  • Vehicle Preparation: The choice of vehicle is critical for in vivo studies. For amine hydrochlorides like Ro 10-5824, sterile saline is a common vehicle. Ensure the compound is fully dissolved and the pH of the final solution is appropriate for injection to avoid precipitation and irritation at the injection site.

  • Habituation and Experimental Timeline: Proper habituation of the animals to the testing environment is essential to reduce stress and variability in behavioral assays. The timing of drug administration relative to the behavioral test is also critical.

Experimental Workflow for Novel Object Recognition Test

Novel_Object_Recognition_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Training (T1) cluster_Day3 Day 3: Testing (T2) Habituation Place mouse in empty arena (5-10 minutes) Training Place mouse in arena with two identical objects (10 minutes) Drug_Admin Administer Ro 10-5824 or vehicle (e.g., 30 minutes prior to test) Testing Replace one object with a novel object. Place mouse in arena (5-10 minutes) Drug_Admin->Testing Analysis Analyze time spent exploring familiar vs. novel object Testing->Analysis

Caption: A typical workflow for the novel object recognition test.

Q5: I am observing unexpected side effects or off-target effects. What should I consider?

  • Dose-Response Relationship: Determine if the unexpected effect is dose-dependent. Off-target effects are more likely to occur at higher concentrations.

  • Control Experiments: Include appropriate control groups, such as wild-type versus knockout animals (if available) or co-administration with a selective D4 antagonist, to confirm that the observed effect is mediated by the D4 receptor.

  • Literature Review: Search for literature on the broader pharmacology of compounds with similar chemical structures to identify potential off-target interactions.

Data and Protocols

Compound Properties
PropertyValueReference
Molecular Weight 353.29 g/mol [4]
Purity >98% or >99% (batch-dependent)[5]
Appearance White to off-white solid[4]
Storage (Solid) 4°C, sealed, away from moisture[4]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[4]
Solubility Data
SolventConcentrationNotesReference
Water100 mMSonication may be needed.[]
DMSO75 mM
Experimental Protocol: Novel Object Recognition Test

This protocol is a general guideline and should be adapted to specific experimental needs.

  • Habituation (Day 1):

    • Acclimatize mice to the testing room for at least 30 minutes before the start of the experiment.

    • Place each mouse individually into the empty testing arena (e.g., a 40 x 40 cm open field) and allow it to explore freely for 5-10 minutes.

    • Return the mouse to its home cage.

  • Training/Familiarization (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.

    • Return the mouse to its home cage. The time spent exploring each object should be recorded to ensure there is no inherent preference for one location.

  • Testing (Day 3):

    • Administer this compound or the vehicle solution (e.g., intraperitoneally) at the desired time point before the test (e.g., 30 minutes).

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the mouse back into the arena and record its behavior for 5-10 minutes.

    • Analyze the time the mouse spends exploring the novel object versus the familiar object. A significant preference for the novel object is indicative of intact recognition memory.[6][7][8][9][10]

Logical Relationship of Troubleshooting

Troubleshooting_Logic cluster_InVitro In Vitro Issues cluster_InVivo In Vivo Issues Unexpected_Results Unexpected Experimental Results Low_Potency Low Potency/Efficacy Unexpected_Results->Low_Potency Poor_Reproducibility Poor Reproducibility Unexpected_Results->Poor_Reproducibility No_Behavioral_Effect No Behavioral Effect Unexpected_Results->No_Behavioral_Effect Off_Target_Effects Unexpected Side Effects Unexpected_Results->Off_Target_Effects Check_Solubility Compound Solubility Low_Potency->Check_Solubility Check Check_Stability Solution Stability Low_Potency->Check_Stability Check Verify_Expression Receptor Expression Low_Potency->Verify_Expression Verify Check_Batch Batch-to-Batch Variability Poor_Reproducibility->Check_Batch Check Standardize_Prep Solution Preparation Poor_Reproducibility->Standardize_Prep Standardize Check_Strain Mouse Strain No_Behavioral_Effect->Check_Strain Check Optimize_Dose Dose/Route No_Behavioral_Effect->Optimize_Dose Optimize Validate_Vehicle Vehicle Preparation No_Behavioral_Effect->Validate_Vehicle Validate Dose_Response Dose-Response Curve Off_Target_Effects->Dose_Response Perform Use_Controls Appropriate Controls Off_Target_Effects->Use_Controls Use

Caption: A logical flowchart for troubleshooting unexpected results.

References

Impact of hygroscopic DMSO on Ro 10-5824 dihydrochloride solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for handling Ro 10-5824 dihydrochloride (B599025), with a specific focus on the impact of hygroscopic dimethyl sulfoxide (B87167) (DMSO) on its solubility.

Frequently Asked Questions (FAQs)

Q1: My Ro 10-5824 dihydrochloride is not dissolving completely in DMSO. What could be the problem?

A1: Incomplete dissolution of this compound in DMSO is a common issue that can arise from several factors. The most prevalent cause is the presence of water in the DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of this compound. Other factors to consider include the concentration of your solution, the temperature, and the purity of both the compound and the solvent.

Q2: How does water in DMSO affect the solubility of this compound?

A2: The presence of water in DMSO alters the solvent's polarity and its ability to form a solvation shell around the this compound molecule. This disruption of the solvent properties can lead to a significant reduction in solubility, causing the compound to precipitate out of solution, especially at higher concentrations. For hydrochloride salts, the interaction with water can be complex, and even small amounts of water can have a pronounced effect.

Q3: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A3: To ensure complete dissolution, it is crucial to use anhydrous (dry) DMSO from a freshly opened bottle or a properly stored container. We recommend preparing a stock solution by adding the anhydrous DMSO to the this compound powder and then facilitating dissolution through vortexing and sonication. Gentle warming to 37°C can also be employed if necessary. For a detailed step-by-step guide, please refer to the Experimental Protocols section.

Q4: I observed precipitation in my this compound DMSO stock solution after storage. What should I do?

A4: Precipitation upon storage, particularly after freeze-thaw cycles, is often due to the absorption of atmospheric moisture or temperature-induced changes in solubility. Before each use, visually inspect the stock solution. If precipitation is observed, gently warm the vial to 37°C and sonicate until the solid is completely redissolved. To minimize this issue, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air.

Q5: What are the best practices for storing DMSO to prevent water absorption?

A5: To maintain the anhydrous nature of DMSO, it should be stored in a tightly sealed container, preferably with a moisture-proof cap. For long-term storage, consider using a desiccator. When dispensing the solvent, do so in a low-humidity environment and minimize the time the container is open to the atmosphere.

Data Presentation

The solubility of this compound is significantly influenced by the solvent used and the presence of water. Below is a summary of reported solubility data and an illustrative table demonstrating the expected impact of water in DMSO.

Table 1: Reported Solubility of this compound

SolventReported SolubilityNotes
WaterUp to 100 mMUltrasonic assistance may be required.
DMSO7 mM to 75 mMSolubility is highly dependent on the purity and water content of the DMSO. Ultrasonic assistance is often necessary.

Table 2: Illustrative Impact of Water Content in DMSO on this compound Solubility

Disclaimer: The following data is illustrative and intended to demonstrate the expected trend. Actual values may vary and should be determined experimentally.

Water Content in DMSO (% v/v)Expected Solubility (mM)
< 0.1% (Anhydrous)~75
1%~50
5%~25
10%< 10

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Anhydrous vs. Hydrated DMSO

Objective: To quantitatively assess the impact of water content in DMSO on the solubility of this compound.

Materials:

  • This compound

  • Anhydrous DMSO (<0.1% water)

  • Deionized water

  • Vortex mixer

  • Bath sonicator

  • Thermomixer or water bath

  • Calibrated balance

  • Microcentrifuge

  • HPLC system with a suitable column and UV detector

Procedure:

  • Preparation of DMSO-Water Mixtures: Prepare a series of DMSO-water mixtures with varying water content (e.g., 1%, 5%, 10% v/v).

  • Sample Preparation: In separate vials, add an excess amount of this compound to a fixed volume of anhydrous DMSO and each DMSO-water mixture.

  • Equilibration: Tightly cap the vials and vortex them for 2 minutes. Place the vials in a bath sonicator for 15 minutes. Subsequently, incubate the vials in a thermomixer at 37°C with constant agitation for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant from each vial and dilute it with an appropriate mobile phase for HPLC analysis.

  • Quantification: Quantify the concentration of this compound in each sample using a pre-validated HPLC method with a standard curve.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Incomplete Dissolution of This compound in DMSO check_dmso Is the DMSO anhydrous and from a fresh source? start->check_dmso use_anhydrous Use fresh, anhydrous DMSO. check_dmso->use_anhydrous Yes dry_dmso Dry the DMSO or obtain a new, anhydrous stock. check_dmso->dry_dmso No check_concentration Is the concentration too high? use_anhydrous->check_concentration dry_dmso->check_concentration lower_concentration Prepare a more dilute solution. check_concentration->lower_concentration Yes check_technique Was proper dissolution technique used? check_concentration->check_technique No lower_concentration->check_technique persistent_issue Issue Persists: Consult further technical support. lower_concentration->persistent_issue apply_technique Vortex, sonicate, and gently warm (37°C) the solution. check_technique->apply_technique No fully_dissolved Compound Fully Dissolved check_technique->fully_dissolved Yes apply_technique->fully_dissolved apply_technique->persistent_issue

Caption: Troubleshooting workflow for this compound dissolution.

Experimental Workflow for Solubility Determination

G start Start prep_solvent Prepare Anhydrous DMSO and DMSO-Water Mixtures start->prep_solvent add_compound Add Excess Ro 10-5824 Dihydrochloride prep_solvent->add_compound equilibrate Vortex, Sonicate, and Incubate (24h, 37°C) add_compound->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Dilute and Analyze by HPLC collect_supernatant->analyze end End analyze->end

Caption: Experimental workflow for determining solubility.

Ro 10-5824 Signaling Pathway

Ro 10-5824 is a partial agonist of the Dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor (GPCR) Ro105824->D4R Binds and partially activates G_protein Gi/o Protein D4R->G_protein Activates ERK ERK Signaling (MAPK Pathway) D4R->ERK Can also modulate ERK signaling AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Leads to reduced activation of PKA downstream Downstream Cellular Effects (e.g., modulation of gene expression, ion channel activity) PKA->downstream ERK->downstream

Ro 10-5824 dihydrochloride stability at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Ro 10-5824 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Ro 10-5824 dihydrochloride?

For long-term storage, it is recommended to store the solid powder of this compound at -20°C for up to three years.[1][2] For shorter periods, storage at 4°C in a sealed container, away from moisture, is also acceptable.[3][4] While some suppliers may ship the product at ambient temperature, indicating some short-term stability, prolonged storage at room temperature is not advised for maintaining long-term purity and activity.[1][3] One supplier suggests that the compound can be desiccated at room temperature.[5]

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][6] It is recommended to store these aliquots at -80°C for up to six months or at -20°C for up to one month.[3][4] Always ensure the storage container is sealed to prevent evaporation and contamination.

Q3: Is this compound stable at room temperature?

There is limited published data on the long-term stability of this compound at room temperature. However, its recommended storage at low temperatures for both solid and solution forms suggests that room temperature is not optimal for long-term preservation. Short-term exposure to room temperature, such as during shipping or routine experimental procedures, appears to be acceptable.[3][7] For experiments requiring incubation at room temperature, it is best to use freshly prepared solutions.[7] If your experimental design requires extended periods at room temperature, it is advisable to conduct a stability assessment.

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in water at a concentration of ≥ 60 mg/mL.[] For cell-based assays, it is common to prepare a concentrated stock solution in an appropriate solvent and then dilute it in the culture medium.

Data Summary

Recommended Storage Conditions
FormStorage TemperatureDurationReferences
Solid -20°CUp to 3 years[1][2]
4°CShort-term[3][4]
Room TemperatureDesiccated, short-term[5]
Solution -80°CUp to 6 months[3][4]
-20°CUp to 1 month[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Compound degradation due to improper storage.Review storage procedures. Ensure the compound is stored at the recommended temperature and protected from moisture. Prepare fresh stock solutions. If the problem persists, consider performing a stability check.
Reduced potency of the compound Degradation from multiple freeze-thaw cycles or extended time at room temperature.Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. Avoid leaving solutions at room temperature for extended periods.
Precipitation of the compound in solution Low solubility in the chosen solvent or buffer at the working concentration.Ensure the solvent is appropriate for your experimental needs. You may need to gently warm the solution or use sonication to aid dissolution. Always check for solubility information from the supplier.

Experimental Protocols

Protocol: Assessment of Room Temperature Stability of this compound in Solution

This protocol outlines a basic method to assess the stability of this compound in a specific solvent at room temperature over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade solvent (e.g., water, DMSO)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen HPLC-grade solvent to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). Inject this sample into the HPLC system to obtain the initial purity profile and peak area. This will serve as your baseline.

  • Incubate at Room Temperature: Store the remaining stock solution in a sealed container at a controlled room temperature (e.g., 20-25°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and 1 week), take an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and inject it into the HPLC system.

  • Data Analysis: For each time point, compare the peak area of the main compound peak to the initial (T=0) peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

Visualizations

experimental_workflow Experimental Workflow: Stability Assessment prep Prepare Stock Solution (1 mg/mL in desired solvent) t0 T=0 Analysis (HPLC) prep->t0 incubate Incubate at Room Temperature prep->incubate analysis Data Analysis (Compare peak areas, check for new peaks) t0->analysis tp Time-Point Analysis (e.g., 1, 4, 8, 24h) incubate->tp tp->analysis conclusion Determine Stability Profile analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

References

Best practices for handling Ro 10-5824 dihydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling Ro 10-5824 dihydrochloride (B599025) powder. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ro 10-5824 dihydrochloride powder won't fully dissolve. What should I do?

A1: this compound is soluble in water up to 100 mM and in DMSO up to 75 mM.[1][2] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent (water or DMSO) at a concentration within the specified limits.

  • Sonication: Gentle sonication can aid in the dissolution of the powder.[3][4]

  • Warming: Gentle warming of the solution may also help. However, avoid excessive heat as it could lead to degradation.

  • pH Adjustment: For aqueous solutions, the pH may influence solubility. Ensure the pH of your final solution is compatible with your experimental setup.

Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?

A2: Inconsistent results can stem from several factors related to compound handling and experimental setup:

  • Stock Solution Stability: Ensure your stock solutions are stored correctly. Once dissolved, it is recommended to aliquot and store solutions at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5]

  • Pipetting Accuracy: Due to the high potency of Ro 10-5824, accurate pipetting of small volumes is critical. Use calibrated pipettes and appropriate tips.

  • Cell Health: Ensure your cells are healthy and within a consistent passage number range.

  • Ligand Purity: Verify the purity of your this compound lot, which should be ≥99%.[6]

Q3: What are the recommended storage conditions for the powder and stock solutions?

A3:

  • Powder: The solid powder should be desiccated at room temperature or stored at 4°C for long-term stability.[1][7] Some suppliers recommend -20°C for up to 3 years.

  • Stock Solutions: In solvent, stock solutions are stable for up to 1 year at -80°C or 6 months at -80°C and 1 month at -20°C according to other sources.[5] Always seal storage containers tightly and protect from moisture.[5][7]

Q4: What safety precautions should I take when handling this compound powder?

A4: While not classified as hazardous for transport, standard laboratory safety practices should be followed[1]:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[1]

  • Avoid Inhalation and Contact: Avoid forming dust and aerosols. Prevent contact with skin and eyes.[1]

  • First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[1]

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₇H₂₀N₄·2HCl
Molecular Weight 353.29 g/mol [2][7][8][9]
Appearance White to off-white solid[1][7]
Purity ≥99%[6]
Solubility Water: up to 100 mM[1][2][10], ≥ 60 mg/mL[]DMSO: up to 75 mM[1][2][10]
Storage (Powder) Desiccate at Room Temperature[1][2][10] or 4°C[7] or -20°C for 3 years
Storage (In Solvent) -80°C for up to 1 year or 6 months[5]; -20°C for 1 month[5]
Mechanism of Action Selective Dopamine (B1211576) D4 Receptor Partial Agonist[2][6][10]
Binding Affinity (Ki) 5.2 nM for Dopamine D4 Receptor[2][6][10]
Functional Potency (EC₅₀) 205 nM[2][6][10]
Selectivity >250-fold over D3 receptors>1000-fold over D1, D2, and D5 receptors[2][6][10]

Experimental Protocols & Methodologies

In Vitro Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to the dopamine D4 receptor.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂).

  • Competition Binding:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone at ~200 pM), and increasing concentrations of Ro 10-5824.

    • Incubate at room temperature for 90 minutes to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of Ro 10-5824 that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Novel Object Recognition (NOR) Task in Mice

This protocol assesses the effect of Ro 10-5824 on recognition memory in mice.

Methodology:

  • Animal Subjects: Use adult male mice (e.g., C57BL/6J).[12][13]

  • Habituation: For two consecutive days, allow the mice to explore an open-field arena for a set duration (e.g., 60 minutes) to familiarize them with the environment.[5]

  • Drug Administration: On the third day, administer Ro 10-5824 (e.g., 0, 1.0, 3.0, or 10.0 mg/kg, intraperitoneally) 10-30 minutes before the training session.[5][13]

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes).

  • Testing Phase: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the time spent exploring each object (familiar and novel).

  • Data Analysis: Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / (total exploration time)). An increase in this index indicates improved recognition memory.

Visualizations

G cluster_0 This compound Handling cluster_1 Experimental Application Powder Ro 10-5824 Powder (Store desiccated at RT or 4°C) Dissolution Dissolve in Water (≤100 mM) or DMSO (≤75 mM) Powder->Dissolution Weigh accurately Stock Stock Solution (Aliquot and store at -80°C) Dissolution->Stock Sonication/Warming if needed Working Prepare Working Solution Stock->Working Dilute to final concentration InVitro In Vitro Assay (e.g., Binding, Functional) Working->InVitro InVivo In Vivo Study (e.g., Behavioral Task) Working->InVivo

Caption: Workflow for handling this compound from powder to experimental use.

G Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor (Gαi/o-coupled) Ro105824->D4R Partial Agonist AC Adenylyl Cyclase D4R->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects (e.g., modulation of neuronal activity) cAMP->Downstream

Caption: Simplified signaling pathway of Ro 10-5824 as a Dopamine D4 receptor partial agonist.

References

Validation & Comparative

A Comparative Guide to Ro 10-5824 Dihydrochloride and Other Dopamine D4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ro 10-5824 dihydrochloride (B599025) with other selective dopamine (B1211576) D4 receptor agonists, focusing on their binding affinities, functional activities, and selectivity profiles. The information is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate compound for their studies.

Introduction to Dopamine D4 Receptor Agonists

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. Its unique distribution has implicated it in various cognitive and neuropsychiatric processes, including working memory, attention, and novelty-seeking behavior. Consequently, selective D4 receptor agonists are valuable research tools and potential therapeutic agents for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and cognitive deficits associated with schizophrenia. This guide focuses on Ro 10-5824 dihydrochloride and compares its pharmacological profile with two other notable D4 receptor agonists: PD-168,077 and A-412,997.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound, PD-168,077, and A-412,997.

Table 1: Binding Affinity (Ki, nM) at Dopamine Receptors
CompoundD4 ReceptorD2 ReceptorD3 ReceptorD1 ReceptorD5 Receptor
Ro 10-5824 5.2[1]>5200[1]1300[1]>5200[1]>5200[1]
PD-168,077 8.7 - 11.9[2][3]1050 - 2800[3][4]2540[3]>10000>10000
A-412,997 7.9 (human), 12.1 (rat)[5][6][7]>1000[5]>1000[5]>1000>1000
Table 2: Functional Activity of D4 Receptor Agonists
CompoundAssay TypeParameterValue
Ro 10-5824 [³⁵S]GTPγS BindingEC₅₀205 nM[1]
[³⁵S]GTPγS BindingIntrinsic Activity36% (Partial Agonist)[1]
PD-168,077 cAMP InhibitionEC₅₀8.3 nM[4]
A-412,997 Calcium FluxEC₅₀28.4 nM[5]
Calcium FluxIntrinsic Activity0.83 (Full Agonist)[5]
cAMP InhibitionEC₅₀2.7 nM[8]
cAMP InhibitionEₘₐₓ61.9% (Partial Agonist)[8]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the canonical dopamine D4 receptor signaling pathway and the general workflows for key experimental assays used to characterize D4 agonists.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist D4 Agonist (e.g., Ro 10-5824) Agonist->D4R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Dopamine D4 Receptor Signaling Pathway

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes expressing D4R Incubation Incubate Membranes, Radioligand, and varying concentrations of Competitor Membranes->Incubation Radioligand Radioligand ([³H]Spiperone) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., Ro 10-5824) Competitor->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Counting Scintillation Counting to quantify bound radioactivity Filtration->Counting Curve_Fitting Non-linear regression to determine IC₅₀ Counting->Curve_Fitting Ki_Calculation Cheng-Prusoff equation to calculate Ki Curve_Fitting->Ki_Calculation

Radioligand Binding Assay Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells expressing D4R Stimulation Stimulate cells with Forskolin (B1673556) and varying concentrations of Agonist Cells->Stimulation Agonist D4 Agonist (e.g., Ro 10-5824) Agonist->Stimulation Forskolin Adenylyl Cyclase Activator (Forskolin) Forskolin->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Curve_Fitting Non-linear regression to determine EC₅₀/IC₅₀ Detection->Curve_Fitting Potency_Efficacy Determine Potency (EC₅₀) and Efficacy (Eₘₐₓ) Curve_Fitting->Potency_Efficacy

cAMP Functional Assay Workflow

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Spiperone or another suitable D4 receptor radioligand.

  • Test compound (e.g., this compound).

  • Non-specific binding control: A high concentration of a known D4 antagonist (e.g., haloperidol).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or near its Kd), and the test compound at various concentrations.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11]

cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a D4 agonist.

Materials:

  • A cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Test compound (e.g., this compound).

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well microplates.

Procedure:

  • Seed the cells in a 384-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in assay buffer containing a phosphodiesterase inhibitor.

  • Aspirate the cell culture medium and add the test compound dilutions to the wells.

  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The concentration of forskolin should be pre-determined to produce a submaximal but robust increase in cAMP.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the chosen detection method.

  • Plot the cAMP levels as a function of the log concentration of the test compound.

  • Fit the data using a non-linear regression model to determine the EC₅₀ (the concentration of agonist that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal effect of the agonist, often expressed as a percentage of the inhibition of the forskolin response).[8][12][13][14]

Conclusion

This compound, PD-168,077, and A-412,997 are all potent and selective dopamine D4 receptor agonists. Ro 10-5824 and A-412,997, in particular, exhibit high selectivity for the D4 receptor over other dopamine receptor subtypes. In functional assays, Ro 10-5824 behaves as a partial agonist, while A-412,997 has been reported as both a full and a partial agonist depending on the assay, and PD-168,077 is also a potent agonist. The choice of agonist for a particular research application will depend on the desired level of receptor stimulation and the specific experimental context. The detailed protocols and comparative data provided in this guide are intended to aid researchers in making an informed decision.

References

L-745,870 as a Potent Antagonist of Ro 10-5824 Dihydrochloride Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of pharmacology and drug development, understanding the specific interactions between receptor agonists and antagonists is paramount for advancing novel therapeutics. This guide provides a detailed comparison of the selective dopamine (B1211576) D4 receptor antagonist, L-745,870, and the selective D4 receptor partial agonist, Ro 10-5824 dihydrochloride. Experimental data is presented to objectively demonstrate the efficacy of L-745,870 in attenuating the physiological and behavioral effects induced by Ro 10-5824.

Comparative Analysis of Receptor Binding Affinity

The selectivity of both L-745,870 and Ro 10-5824 for the dopamine D4 receptor is a key aspect of their pharmacological profiles. The following table summarizes their binding affinities (Ki) for various dopamine receptor subtypes.

CompoundD4 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)Selectivity for D4 vs D2Selectivity for D4 vs D3
L-745,870 0.439602300>2000-fold>5000-fold
Ro 10-5824 5.2>1000>1000>192-fold>192-fold

This data clearly illustrates the high affinity and selectivity of L-745,870 for the D4 receptor, making it a powerful tool for probing D4 receptor function and a potential therapeutic agent. Ro 10-5824 also demonstrates significant selectivity for the D4 receptor.

Antagonism of Ro 10-5824 Effects by L-745,870: Experimental Evidence

The antagonistic properties of L-745,870 against Ro 10-5824 have been demonstrated in both in vitro and in vivo experimental models.

In Vitro Antagonism of Ro 10-5824-Mediated Inhibition of Glutamate (B1630785) Release

In studies using rat striatal slices, the D4 receptor agonist Ro 10-5824 was shown to decrease potassium-induced glutamate release. This effect was effectively counteracted by the selective D4 receptor antagonist L-745,870, demonstrating a direct antagonistic interaction at the cellular level.[1]

TreatmentK+-induced Glutamate Release
ControlBaseline
Ro 10-5824 (100 nM)Decreased
L-745,870 (10 nM)No effect on baseline
Ro 10-5824 (100 nM) + L-745,870 (10 nM)Release returned to baseline levels
In Vivo Antagonism in a Primate Model of Executive Function

In a behavioral study utilizing the Object Retrieval with Detour (ORD) task in common marmosets, Ro 10-5824 demonstrated an improvement in executive function, as indicated by an increased success rate. Co-administration of L-745,870 with a compound that has its effects enhanced by D4 agonism (lurasidone) resulted in a decreased success rate, indicating that the D4 antagonism of L-745,870 can block the pro-cognitive effects associated with D4 receptor activation.[2]

Treatment GroupORD Task Success Rate (% Correct)
VehicleBaseline
Lurasidone (B1662784) (10 mg/kg, p.o.)Increased
Lurasidone (10 mg/kg, p.o.) + L-745,870 (3 mg/kg, i.m.)Decreased (relative to lurasidone alone)
Ro 10-5824 (0.3 - 3 mg/kg, i.m.)Increased (dose-dependent)

Experimental Protocols

In Vitro Glutamate Release Assay

Objective: To determine the effect of L-745,870 on Ro 10-5824-mediated modulation of K+-induced glutamate release in rat striatal slices.

Methodology:

  • Tissue Preparation: Slices from the dorsal and ventral striatum of rat brains are prepared.

  • Pre-incubation: The slices are treated with the D4 receptor agonist Ro 10-5824 (100 nM) or the D4 receptor antagonist L-745,870 (10 nM) alone or in combination.

  • Stimulation: Glutamate release is stimulated by the addition of potassium chloride (KCl).

  • Measurement: The amount of glutamate released into the supernatant is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The effect of the drugs on glutamate release is assessed by comparing the results to a control group.[1]

In Vivo Object Retrieval with Detour (ORD) Task

Objective: To evaluate the antagonistic effect of L-745,870 on the pro-cognitive effects of D4 receptor agonism in a primate model.

Methodology:

  • Subjects: Male and female common marmosets are used for the study.

  • Drug Administration: L-745,870 is dissolved in saline and administered intramuscularly (i.m.). Ro 10-5824 is also dissolved in saline and administered intramuscularly. Other compounds, if used, are prepared according to their specific requirements.

  • ORD Apparatus: The test is conducted in a specially designed apparatus that requires the marmoset to perform a detour to retrieve a food reward.

  • Procedure: The marmosets are tested in the ORD task following drug administration. The success rate in retrieving the reward is recorded.

  • Data Analysis: The percentage of correct retrievals is calculated and compared between different treatment groups.[2]

Visualizing the Molecular Interaction and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Signaling Pathway D4R Dopamine D4 Receptor AC Adenylate Cyclase D4R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ro105824 Ro 10-5824 (Agonist) Ro105824->D4R Activates L745870 L-745,870 (Antagonist) L745870->D4R Blocks

Caption: Dopamine D4 receptor signaling and points of intervention.

G cluster_1 In Vivo ORD Task Workflow start Start drug_admin Drug Administration (L-745,870 or Ro 10-5824) start->drug_admin ord_task Object Retrieval with Detour (ORD) Task drug_admin->ord_task data_collection Record Success Rate ord_task->data_collection analysis Data Analysis and Comparison data_collection->analysis end End analysis->end

Caption: Experimental workflow for the in vivo ORD task.

Conclusion

The experimental data strongly supports the role of L-745,870 as a potent and selective antagonist of the dopamine D4 receptor. Its ability to effectively reverse the in vitro and in vivo effects of the D4 partial agonist Ro 10-5824 highlights its utility as a research tool for dissecting the physiological functions of the D4 receptor. Furthermore, these findings underscore the potential of selective D4 antagonists in therapeutic areas where modulation of D4 receptor activity is desired. This guide provides a foundational understanding for researchers and drug development professionals working with these compounds.

References

Advancing Cognitive Enhancement in Neuropsychiatric Disorders: A Comparative Analysis of Ro 10-5824 in Combination with Lurasidone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – In the persistent quest for effective treatments for cognitive impairment associated with schizophrenia and other neuropsychiatric disorders, researchers are exploring novel therapeutic strategies. This guide provides a comprehensive comparison of a promising combination therapy, Ro 10-5824 dihydrochloride (B599025) with lurasidone (B1662784), against existing and emerging treatments. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, mechanisms of action, and comparative efficacy.

Cognitive deficits are a core and debilitating feature of schizophrenia, significantly impacting daily functioning and quality of life. While existing antipsychotics primarily target positive symptoms, their effect on cognitive domains remains limited. The combination of lurasidone, an atypical antipsychotic with a unique receptor profile, and Ro 10-5824, a selective dopamine (B1211576) D4 receptor partial agonist, presents a novel approach to address this unmet need.

Mechanism of Action: A Synergistic Approach

Lurasidone exerts its therapeutic effects through a combination of antagonist activity at dopamine D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and partial agonist activity at serotonin 5-HT1A receptors.[1] Its high affinity for the 5-HT7 receptor is thought to contribute to its pro-cognitive and antidepressant effects.[1]

Ro 10-5824 is a selective partial agonist for the dopamine D4 receptor.[2] The dopamine D4 receptor is implicated in cognitive processes, and its modulation is a key area of investigation for cognitive enhancement. It is hypothesized that the procognitive effects of lurasidone, in part due to its lack of D4 receptor antagonism, can be potentiated by the selective D4 agonism of Ro 10-5824.

The proposed synergistic mechanism is visualized in the following signaling pathway diagram:

Lurasidone Lurasidone D2R D2 Receptor Lurasidone->D2R Antagonist HT2AR 5-HT2A Receptor Lurasidone->HT2AR Antagonist HT7R 5-HT7 Receptor Lurasidone->HT7R Antagonist HT1AR 5-HT1A Receptor Lurasidone->HT1AR Partial Agonist Ro105824 Ro 10-5824 D4R D4 Receptor Ro105824->D4R Partial Agonist CognitiveEnhancement Cognitive Enhancement D2R->CognitiveEnhancement Modulation of Dopamine HT2AR->CognitiveEnhancement Modulation of Serotonin/Dopamine HT7R->CognitiveEnhancement Pro-cognitive Signaling HT1AR->CognitiveEnhancement Pro-cognitive Signaling D4R->CognitiveEnhancement Enhanced Prefrontal Cortex Function

Figure 1: Proposed synergistic mechanism of Lurasidone and Ro 10-5824.

Preclinical Evidence: The Object Retrieval Detour Task

A key preclinical study investigated the cognitive-enhancing effects of Ro 10-5824 and lurasidone, both alone and in combination, using the Object Retrieval Detour (ORD) task in common marmosets. This task assesses executive function, a cognitive domain significantly impaired in schizophrenia.

Experimental Protocol: Object Retrieval Detour (ORD) Task

The ORD task requires the marmoset to retrieve a food reward from a transparent box that is open on one side. The task is designed with "easy" and "difficult" trials. In easy trials, the open side is facing the animal, while in difficult trials, the animal must inhibit the prepotent response of reaching directly for the visible reward and instead make a detour to the open side.

Apparatus: A transparent acrylic box (e.g., 5 cm x 5 cm x 5 cm) with one open side is fixed to a tray.

Procedure:

  • Habituation: Marmosets are habituated to the testing environment and the apparatus.

  • Training: Animals are trained to retrieve a food reward (e.g., a piece of fruit) from the box. Each session consists of a series of trials with varying difficulty.

  • Drug Administration: Lurasidone is administered orally (p.o.), while Ro 10-5824 is administered intramuscularly (i.m.).

  • Testing: Following a designated pre-treatment period, the marmosets are tested on the ORD task. The success rate (correct retrieval within a time limit, e.g., 30 seconds) in the difficult trials is the primary measure of cognitive performance.

The following diagram illustrates the experimental workflow:

cluster_pre Pre-Treatment Phase cluster_treat Treatment & Testing Phase Animal_Acclimation Animal Acclimation & Habituation ORD_Training ORD Task Training (Easy & Difficult Trials) Animal_Acclimation->ORD_Training Baseline Establish Baseline Performance ORD_Training->Baseline Drug_Admin Drug Administration (Lurasidone p.o., Ro 10-5824 i.m.) Baseline->Drug_Admin ORD_Test ORD Task Testing (Focus on Difficult Trials) Drug_Admin->ORD_Test Data_Collection Data Collection (Success Rate, Latency) ORD_Test->Data_Collection Analysis Data Analysis & Comparison Data_Collection->Analysis

Figure 2: Experimental workflow for the ORD task in marmosets.
Quantitative Data Summary

The preclinical study demonstrated a significant synergistic effect of the combination therapy.

Treatment GroupDose (mg/kg)Route of AdministrationMean Success Rate in Difficult Trials (%)Change from Baseline
VehicleN/Ap.o./i.m.~50%-
Lurasidone3p.o.No significant change~0%
Ro 10-58240.3i.m.No significant change~0%
Lurasidone + Ro 10-5824 3 + 0.3 p.o. + i.m. Significantly Increased ~+25-30%
Ro 10-58241-3i.m.Dose-dependent increaseIncreased

Note: The table presents an approximate summary based on published findings. The exact numerical values for mean success rates and statistical significance (p-values) require access to the full dataset.

These results suggest that a sub-threshold dose of lurasidone, when combined with a sub-threshold dose of Ro 10-5824, produces a significant improvement in executive function that is not observed with either drug alone at these doses.

Comparison with Alternatives

The pro-cognitive potential of the Ro 10-5824/lurasidone combination can be compared to other atypical antipsychotics that have also been investigated for their effects on cognition.

Compound/CombinationPrimary Mechanism for Cognitive Effects (Hypothesized)Preclinical Cognitive EnhancementClinical Evidence for Cognitive Enhancement
Lurasidone + Ro 10-5824 5-HT7 Antagonism + D4 Partial AgonismSynergistic improvement in executive function (marmoset ORD task) Not yet studied
Lurasidone (monotherapy) 5-HT7 Antagonism, 5-HT1A Partial AgonismImprovement in executive function and memory modelsSome evidence of cognitive benefits in schizophrenia
Cariprazine D3 Partial Agonism, 5-HT1A Partial AgonismImprovement in learning and memory modelsEvidence of cognitive improvement in schizophrenia and bipolar disorder
Brexpiprazole D2 Partial Agonism, 5-HT1A Partial Agonism, 5-HT2A AntagonismReversal of cognitive impairment in rodent modelsEvidence of pro-cognitive effects in preclinical models; clinical data emerging

Safety and Tolerability

As the combination of Ro 10-5824 and lurasidone has only been evaluated in preclinical settings, there is no human safety data available.

Lurasidone: Lurasidone is generally well-tolerated. Common side effects include somnolence, akathisia, nausea, and parkinsonism. It is associated with a lower risk of metabolic side effects (weight gain, dyslipidemia, and glucose dysregulation) compared to some other atypical antipsychotics.

Ro 10-5824: The safety profile of Ro 10-5824 in humans has not been established. Preclinical studies have not reported significant adverse effects at doses that produce pro-cognitive effects.

Future Directions and Conclusion

The preclinical data on the combination of Ro 10-5824 and lurasidone is promising and warrants further investigation. The synergistic enhancement of executive function observed in a primate model suggests a potential therapeutic advantage for treating cognitive impairment in schizophrenia.

Future research should focus on:

  • Conducting detailed dose-response studies of the combination to identify the optimal therapeutic window.

  • Investigating the safety and toxicology of the combination therapy.

  • Exploring the efficacy of this combination in other preclinical models of cognitive dysfunction.

  • Ultimately, designing and conducting well-controlled clinical trials to evaluate the efficacy and safety of this combination in patients with schizophrenia.

The development of novel therapeutic strategies that target the complex neurobiology of cognitive deficits is crucial. The combination of lurasidone and a selective D4 receptor agonist like Ro 10-5824 represents a rational and promising approach that could lead to significant advancements in the pharmacological treatment of cognitive impairment in schizophrenia and related disorders.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The combination of Ro 10-5824 and lurasidone is an investigational therapy and is not approved for clinical use.

References

Comparative Analysis of Ro 10-5824's Selectivity for Dopamine D2 and D3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ro 10-5824's Receptor Selectivity Profile with Alternative Compounds, Supported by Experimental Data.

This guide provides a detailed comparative analysis of Ro 10-5824's selectivity for the dopamine (B1211576) D2 and D3 receptors. Ro 10-5824 is primarily recognized as a selective partial agonist for the dopamine D4 receptor. However, understanding its activity at the closely related D2 and D3 subtypes is crucial for a comprehensive pharmacological profile and for assessing its potential for off-target effects. This document presents binding affinity and functional data for Ro 10-5824 in comparison to established dopamine receptor ligands, details the experimental methodologies used to obtain this data, and illustrates key signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Receptor Affinities

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of Ro 10-5824 and selected reference compounds at the human dopamine D2 and D3 receptors. Ki values represent the inhibition constant, with a lower value indicating higher binding affinity. EC50 and IC50 values represent the half-maximal effective and inhibitory concentrations in functional assays, respectively.

Table 1: Binding Affinity (Ki) of Ro 10-5824 and Reference Compounds at D2 and D3 Receptors

CompoundD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity Ratio (Ki D2 / Ki D3)Primary Activity
Ro 10-5824 >5200¹~1300¹~4D4 Partial Agonist
Haloperidol0.89[1]4.6[1]0.19D2/D3 Antagonist
Amisulpride2.8[2]3.2[2]0.88D2/D3 Antagonist
Cariprazine0.49[3]0.085[3]5.76D3-preferring D2/D3 Partial Agonist
Quinpirole4.8 (high-affinity state)[2]5.1[2]0.94D2/D3 Agonist

¹ Calculated based on a reported Ki of 5.2 nM for the D4 receptor and >1000-fold selectivity for D4 vs D2 and 250-fold selectivity for D4 vs D3. It is important to note that another source reports a Ki of 29 nM for Ro 10-5824 at the D2 receptor, highlighting a discrepancy in the available data.

Table 2: Functional Activity of Ro 10-5824 and Quinpirole at D2 and D3 Receptors

CompoundAssay TypeD2 EC50/IC50 (nM)D3 EC50/IC50 (nM)
Ro 10-5824 cAMP InhibitionData not availableData not available
β-arrestin RecruitmentData not availableData not available
Quinpirole cAMP Inhibition3.2Data not available
β-arrestin Recruitment6.7[4]Data not available

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies.

Radioligand Binding Assays

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., Ro 10-5824) to displace a radiolabeled ligand that is known to bind to the target receptor (D2 or D3).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human dopamine D2 or D3 receptor.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor, determining whether the compound is an agonist, antagonist, or inverse agonist.

Dopamine D2 and D3 receptors are Gαi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To measure the ability of a test compound to inhibit the production of cAMP in cells expressing D2 or D3 receptors.

Methodology:

  • Cell Culture: Cells stably expressing the D2 or D3 receptor are cultured in microtiter plates.

  • Stimulation: The cells are treated with forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production.

  • Compound Addition: The test compound is added at various concentrations. For agonists, this will lead to a decrease in the forskolin-stimulated cAMP levels. For antagonists, the compound is added prior to a known D2/D3 agonist to measure the inhibition of the agonist's effect.

  • Detection: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or reporter gene assays where the expression of a reporter gene (e.g., luciferase) is under the control of a cAMP-responsive element.

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling.

Objective: To measure the ability of a test compound to induce the recruitment of β-arrestin to the D2 or D3 receptor.

Methodology:

  • Assay System: This assay typically uses cells co-expressing the dopamine receptor (D2 or D3) and a β-arrestin fusion protein. Several technologies can be employed, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Detection:

    • BRET: The receptor is fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin is fused to a fluorescent acceptor (e.g., GFP). Upon recruitment, the donor and acceptor are brought into close proximity, allowing for energy transfer that can be measured as a change in the light emission spectrum.

    • EFC: The receptor and β-arrestin are each fused to an inactive fragment of an enzyme (e.g., β-galactosidase). Recruitment brings the fragments together, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (luminescent or colorimetric).

  • Data Analysis: Concentration-response curves are generated to determine the EC50 values for agonist-induced β-arrestin recruitment.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the canonical G protein-dependent signaling pathway for both D2 and D3 receptors, as well as the subsequent β-arrestin-mediated pathway.

D2_D3_Signaling cluster_membrane Plasma Membrane D2R D2/D3 Receptor G_protein Gαi/oβγ D2R->G_protein Activation GRK GRK D2R->GRK Phosphorylation beta_arrestin β-Arrestin D2R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Dopamine Dopamine (Agonist) Dopamine->D2R PKA PKA cAMP->PKA Activation GRK->D2R MAPK MAPK Signaling beta_arrestin->MAPK Activation

Caption: D2/D3 receptor signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for determining the selectivity of a compound for D2 and D3 receptors.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment start Start: Test Compound (e.g., Ro 10-5824) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assays (cAMP, β-arrestin) start->functional_assay d2_binding D2 Receptor Membranes binding_assay->d2_binding d3_binding D3 Receptor Membranes binding_assay->d3_binding data_analysis Data Analysis d2_binding->data_analysis d3_binding->data_analysis d2_functional D2 Expressing Cells functional_assay->d2_functional d3_functional D3 Expressing Cells functional_assay->d3_functional d2_functional->data_analysis d3_functional->data_analysis ki_values Calculate Ki values data_analysis->ki_values ec50_values Calculate EC50/IC50 values data_analysis->ec50_values selectivity_ratio Determine Selectivity Ratio ki_values->selectivity_ratio end End: Selectivity Profile ec50_values->end selectivity_ratio->end

Caption: Workflow for determining D2 vs. D3 receptor selectivity.

References

A Cross-Study Validation of Ro 10-5824 Dihydrochloride Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist, against other relevant compounds. The data presented is collated from multiple preclinical studies to offer a comprehensive overview of its pharmacological profile and potential therapeutic applications.

Comparative Efficacy of Ro 10-5824 Dihydrochloride and Alternatives

The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound with other dopamine D4 receptor agonists, PD-168077 and ABT-724.

Table 1: Efficacy in Cognitive Performance Models

CompoundAnimal ModelAssayDosingKey Findings
Ro 10-5824 C57BL/6J MiceNovel Object Recognition1.0, 3.0, 10.0 mg/kgIncreased time spent exploring the novel object at 10.0 mg/kg, indicating improved recognition memory.[1]
Ro 10-5824 Common MarmosetsObject Retrieval Detour (ORD) Task0.3, 1, 3 mg/kgDose-dependently increased the success rate in the difficult trial, with a significant effect at 3 mg/kg, suggesting enhanced executive function.[2][3]
PD-168077 RatsNovel Object Recognition0.3, 1.0, 3.0, 10.0 mg/kgHigher doses (3.0 and 10.0 mg/kg) significantly improved recognition memory. At 10 mg/kg, it reversed phencyclidine-induced cognitive deficits.[4]

Table 2: Efficacy in Other Preclinical Models

CompoundAnimal ModelAssayDosingKey Findings
Ro 10-5824 C57BL/6J and DBA/1J miceLocomotor Activity1.0, 3.0, 10.0 mg/kgNo significant effect on locomotor activity in either novel or familiar environments.[1]
PD-168077 RatsPenile Erection1-200 ng (intracerebroventricular)Dose-dependently induced penile erection, with a maximal response at 200 ng.[5]
ABT-724 RatsPenile Erection0.03 µmol/kg (s.c.)Induced a 77% maximal effect in facilitating penile erection.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Novel Object Recognition (NOR) Test in Mice

This task assesses recognition memory.

  • Habituation: Mice are individually placed in an open-field arena (e.g., 40 x 40 x 40 cm) for 5-10 minutes to acclimate to the environment. This is typically done for 2-3 consecutive days.[7][8][9]

  • Training/Familiarization Phase: Two identical objects are placed in the arena. Each mouse is allowed to explore these objects for a set period (e.g., 5-10 minutes).[7][8]

  • Inter-trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Testing/Choice Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).

  • Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Object Retrieval Detour (ORD) Task in Marmosets

This task evaluates executive function, specifically inhibitory control and behavioral flexibility.

  • Apparatus: A transparent box with an opening on one side is used. A desirable food reward is placed inside the box.

  • Pre-training: Marmosets are familiarized with the apparatus and learn to retrieve the reward from the open side.

  • Testing: The orientation of the box opening is varied across trials, requiring the marmoset to inhibit the prepotent response of reaching directly for the visible reward and instead detour its reach to the opening.

  • "Difficult Trial": The opening of the box is positioned away from the animal, demanding a more complex detour.

  • Data Analysis: The primary measure is the success rate in retrieving the reward, particularly in the "difficult trials." A higher success rate indicates better executive function.[2][3]

Visualizations

The following diagrams illustrate the signaling pathway of the dopamine D4 receptor and the workflows of the experimental protocols.

Dopamine_D4_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds to G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., gene transcription, ion channel modulation) PKA->Downstream Phosphorylates Ro105824 Ro 10-5824 (Partial Agonist) Ro105824->D4R Binds & Partially Activates

Dopamine D4 Receptor Signaling Pathway

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2_train Day 2: Training cluster_day2_test Day 2: Testing Habituation Place mouse in empty open-field arena (5-10 min) Training Place two identical objects in arena. Allow exploration (5-10 min). Habituation->Training 24 hours ITI Inter-trial Interval (e.g., 1 hour) Training->ITI Testing Replace one object with a novel object. Allow exploration (5 min). ITI->Testing Analysis Measure time spent exploring each object. Calculate Discrimination Index. Testing->Analysis

Novel Object Recognition (NOR) Workflow

ORD_Workflow cluster_training Pre-training cluster_testing Testing Familiarization Familiarize marmoset with transparent box and reward retrieval from open side. EasyTrial Easy Trial: Opening of the box is positioned towards the animal. Familiarization->EasyTrial DifficultTrial Difficult Trial: Opening of the box is positioned away from the animal. EasyTrial->DifficultTrial Vary trial types DataCollection Record success rate of reward retrieval. EasyTrial->DataCollection DifficultTrial->EasyTrial Vary trial types DifficultTrial->DataCollection

Object Retrieval Detour (ORD) Task Workflow

References

Evaluating the Partial Agonism of Ro 10-5824 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the partial agonist activity of Ro 10-5824 dihydrochloride (B599025) at the dopamine (B1211576) D4 receptor. Through a detailed comparison with other relevant D4 receptor ligands, supported by experimental data, this document aims to facilitate informed decisions in drug discovery and neuroscience research.

Comparative Pharmacological Data

The following tables summarize the binding affinity and functional activity of Ro 10-5824 dihydrochloride in comparison to other dopamine D4 receptor partial agonists and antagonists. This data, primarily derived from [³⁵S]GTPγS binding assays in CHO-hD4.4 cell membranes, allows for a direct assessment of the potency and efficacy of these compounds.

Table 1: Comparative Binding Affinity of Dopamine D4 Receptor Ligands

CompoundClassKᵢ (nM) at Human D4 ReceptorSelectivity
Ro 10-5824 Partial Agonist 5.2 [1]High for D4 vs D1, D2, D3, D5 (>1000-fold vs D2, D1, D5; 250-fold vs D3) [2]
ABT-724Partial Agonist12.4 (EC₅₀ in Ca²⁺ assay)Selective for D4
CP 226269Partial Agonist32.0 (EC₅₀ in Ca²⁺ assay)D4 selective
PD168077Partial Agonist5.6 (EC₅₀ in Ca²⁺ assay)D4 selective
L-745,870Antagonist-D4 selective
RBI-257Antagonist-D4 selective

Kᵢ values represent the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Kᵢ value signifies higher binding affinity. EC₅₀ values from the calcium mobilization assay are also indicative of potency.

Table 2: Comparative Functional Activity of Dopamine D4 Receptor Partial Agonists in [³⁵S]GTPγS Binding Assay

CompoundEₘₐₓ (% vs. Dopamine)EC₅₀ (nM)
Ro 10-5824 ~20-60% [1]205 [2]
ABT-724~20-60%[1]-
CP 226269~20-60%[1]-
PD168077~20-60%[1]-
Bifeprunox~10-30%[1]-
SLV313~10-30%[1]-
F15063~10-30%[1]-

Eₘₐₓ represents the maximal efficacy of the compound relative to the full agonist dopamine. EC₅₀ is the concentration of the compound that produces 50% of its maximal effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by the activation of the dopamine D4 receptor and the general workflow for evaluating compound activity.

Dopamine D4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro 10-5824 Ro 10-5824 D4R Dopamine D4 Receptor Ro 10-5824->D4R Binds to G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Workflow for Evaluating D4 Agonism cluster_assays Functional Assays GTP_assay [³⁵S]GTPγS Binding Assay (Measures G-protein activation) Data_Analysis Data Analysis (EC₅₀, Eₘₐₓ determination) GTP_assay->Data_Analysis cAMP_assay cAMP Inhibition Assay (Measures adenylyl cyclase inhibition) cAMP_assay->Data_Analysis Arrestin_assay β-Arrestin Recruitment Assay (Measures receptor desensitization) Arrestin_assay->Data_Analysis Compound Test Compound (e.g., Ro 10-5824) Cell_Culture Cell Culture (e.g., CHO or HEK293 cells expressing D4 receptor) Incubation Incubation with Compound Cell_Culture->Incubation Incubation->GTP_assay Incubation->cAMP_assay Incubation->Arrestin_assay Comparison Comparison with Reference Compounds Data_Analysis->Comparison

Caption: Experimental Workflow for D4 Agonism.

Detailed Experimental Protocols

The following are generalized protocols for the key functional assays used to characterize the partial agonism of Ro 10-5824. Specific parameters may vary between laboratories.

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

  • Cell Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4.4 receptor (CHO-hD4.4).

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

  • Procedure:

    • CHO-hD4.4 cell membranes are incubated in the assay buffer with varying concentrations of the test compound (e.g., Ro 10-5824) and a fixed concentration of [³⁵S]GTPγS.

    • The incubation is carried out at room temperature for a defined period (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-linear regression analysis is used to determine the EC₅₀ and Eₘₐₓ values from the concentration-response curves.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated D4 receptor, a key step in receptor desensitization and internalization.

  • Cell Line: Human Embryonic Kidney (HEK293) cells co-expressing the human dopamine D4 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

  • Procedure:

    • Cells are plated in microplates and incubated overnight.

    • The cells are then treated with varying concentrations of the test compound.

    • Following incubation, a substrate for the reporter enzyme is added, and the resulting luminescence or fluorescence is measured.

  • Data Analysis: The signal is proportional to the extent of β-arrestin recruitment, and dose-response curves are generated to calculate EC₅₀ and Eₘₐₓ.

cAMP Inhibition Assay

This assay measures the ability of a D4 receptor agonist to inhibit the production of cyclic AMP (cAMP), a downstream effector of the Gαi/o signaling pathway.

  • Cell Line: CHO-K1 cells stably expressing the human dopamine D4 receptor.

  • Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • The cells are then stimulated with forskolin (B1673556) to increase basal cAMP levels.

    • Varying concentrations of the test compound are added simultaneously with or prior to forskolin stimulation.

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the compound concentration to determine the IC₅₀ (for inhibition) and the maximal percentage of inhibition.

Conclusion

This compound is a potent and selective partial agonist at the dopamine D4 receptor. Its partial efficacy, as demonstrated in [³⁵S]GTPγS binding assays, distinguishes it from full agonists and antagonists, suggesting a modulatory role in dopaminergic neurotransmission. The comparative data presented in this guide provides a valuable resource for researchers investigating the therapeutic potential of D4 receptor modulation in various neurological and psychiatric disorders. The detailed protocols and workflow diagrams offer a practical framework for the continued evaluation of this and other novel D4 receptor ligands.

References

A Head-to-Head Comparison of D4 Receptor Partial Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive, data-driven comparison of key D4 receptor partial agonists, tailored for researchers, scientists, and professionals in drug development. The document focuses on presenting objective performance metrics, detailed experimental data, and clear visualizations of associated signaling pathways and experimental workflows.

The dopamine (B1211576) D4 receptor, a G protein-coupled receptor (GPCR), is a significant target in the treatment of various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD)[1]. Partial agonists offer a nuanced therapeutic approach by modulating receptor activity, thereby avoiding the potential overstimulation or complete blockade associated with full agonists and antagonists, respectively[1]. This guide aims to facilitate the selection of appropriate research compounds by presenting a head-to-head comparison of their pharmacological properties.

Quantitative Comparison of D4 Receptor Partial Agonists

The following table summarizes the key quantitative data for several D4 receptor partial agonists. The data includes binding affinity (Ki), potency (EC50), and intrinsic activity (Emax), which are critical parameters for evaluating and comparing the performance of these compounds.

CompoundBinding Affinity (Ki) (nM)Functional AssayPotency (EC50) (nM)Intrinsic Activity (Emax)
A-412997 7.9 (human D4.4)[2][3], 12.1 (rat D4)[2][3]cAMP Inhibition2.761.9% (of dopamine)
β-Arrestin Recruitment47322.5% (of dopamine)
Calcium Flux (rat D4)28.483%
Ro 10-5824 5.2[4][5][35S]GTPγS Binding205[4][5]36% (above basal)[4][5]
FAUC 299 0.52Mitogenesis AssayNot Reported35% (of quinpirole)
FAUC 316 1.0Mitogenesis AssayNot Reported30% (of quinpirole)
F-15063 Not ReportedNot ReportedNot ReportedIdentified as a D4 partial agonist[6][7][8][9][10][11][12]
PIP3EA Not ReportedPenile Erection (in vivo)More potent than PD-168077Less efficacious than apomorphine

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the methods used for characterization, the following diagrams, created using the DOT language, illustrate the signaling pathway of a D4 receptor partial agonist and a typical experimental workflow for its evaluation.

G cluster_membrane Cell Membrane D4R D4 Receptor G_protein Gi/o Protein D4R->G_protein Partial Activation GRK GRK D4R->GRK Phosphorylation beta_arrestin β-Arrestin D4R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion GRK->D4R Internalization Receptor Internalization beta_arrestin->Internalization Partial_Agonist Partial Agonist Partial_Agonist->D4R ATP ATP ATP->AC Downstream_Signaling Downstream Cellular Response (e.g., Neuronal excitability modulation) cAMP->Downstream_Signaling

D4 receptor partial agonist signaling pathway.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Functional Assay Sub-types cluster_2 Phase 2: Data Analysis & Interpretation cluster_3 Phase 3: Downstream Applications Binding Radioligand Binding Assay (Determine Ki) Analysis Data Analysis (Curve fitting, parameter calculation) Binding->Analysis Functional Functional Assays cAMP cAMP Inhibition Assay (Determine EC50, Emax for G-protein pathway) Functional->cAMP beta_arrestin β-Arrestin Recruitment Assay (Determine EC50, Emax for β-arrestin pathway) Functional->beta_arrestin cAMP->Analysis beta_arrestin->Analysis Comparison Head-to-Head Comparison (Affinity, Potency, Efficacy, Bias) Analysis->Comparison In_Vivo In Vivo Studies (e.g., Behavioral models) Comparison->In_Vivo SAR Structure-Activity Relationship (SAR) Studies Comparison->SAR end End: Candidate Selection In_Vivo->end SAR->end start Start: Compound of Interest start->Binding start->Functional

Experimental workflow for D4 partial agonist evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in the field and provide a framework for the characterization of D4 receptor partial agonists.

Radioligand Binding Assay (for determining Ki)

Objective: To determine the binding affinity (Ki) of a test compound for the D4 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: e.g., [3H]-Spiperone or another suitable D4 receptor antagonist.

  • Test compounds (D4 receptor partial agonists).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding determinator: A high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D4 receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a D4 antagonist), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation: Add the cell membrane preparation, radioligand, and either buffer, non-specific binding determinator, or test compound to the appropriate wells. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Inhibition Functional Assay (for determining EC50 and Emax)

Objective: To measure the ability of a D4 receptor partial agonist to inhibit adenylyl cyclase activity and decrease intracellular cyclic AMP (cAMP) levels.

Materials:

  • A cell line stably expressing the human D4 receptor (e.g., CHO or HEK293 cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds (D4 receptor partial agonists).

  • A commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and assay buffer.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Culture: Plate the D4 receptor-expressing cells in a 96-well plate and grow to an appropriate confluency.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound for a short period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This is done in the continued presence of the test compound.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum inhibition of cAMP production, expressed as a percentage of the response to a full agonist like dopamine).

β-Arrestin Recruitment Assay (for determining EC50 and Emax)

Objective: To quantify the recruitment of β-arrestin to the activated D4 receptor upon binding of a partial agonist.

Materials:

  • A specialized cell line engineered for β-arrestin recruitment assays, co-expressing the D4 receptor fused to one component of a reporter system and β-arrestin fused to the complementary component (e.g., DiscoverX PathHunter or similar technology).

  • Test compounds (D4 receptor partial agonists).

  • Assay-specific substrate and detection reagents.

  • A luminometer or appropriate plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells in a 96-well or 384-well plate and incubate to allow for cell attachment.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves a substrate that is converted into a luminescent or fluorescent product by the reconstituted reporter enzyme.

  • Signal Measurement: Read the plate using a luminometer or plate reader to quantify the signal generated by β-arrestin recruitment.

  • Data Analysis:

    • Plot the luminescent signal against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values. The Emax is typically expressed as a percentage of the response induced by a reference full agonist.

References

Synergistic Cognitive Enhancement: A Comparative Analysis of Ro 10-5824 in Combination with Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of preclinical evidence suggests that the selective dopamine (B1211576) D4 receptor partial agonist, Ro 10-5824, exhibits significant potential for enhancing cognitive functions, particularly when used in synergy with certain atypical antipsychotic drugs. This guide provides a comparative analysis of the synergistic effects of Ro 10-5824 with various antipsychotics, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.

Executive Summary

The primary focus of this analysis is the pro-cognitive effects observed when Ro 10-5824 is co-administered with atypical antipsychotics. The central hypothesis is that D4 receptor agonism by Ro 10-5824 can counteract the cognitive deficits associated with schizophrenia and that this effect is modulated by the D4 receptor affinity of the co-administered antipsychotic. Experimental data from a key study utilizing the Object Recognition in Detour (ORD) task in common marmosets demonstrates a significant synergistic improvement in cognitive performance with the combination of Ro 10-5824 and lurasidone (B1662784), an atypical antipsychotic with weak D4 receptor antagonism. In contrast, several other atypical antipsychotics with higher D4 receptor affinity, when administered alone, have been shown to impair performance in the same task. This suggests a potential for a targeted combination therapy approach to address the cognitive symptoms of schizophrenia.

Comparative Efficacy in Cognitive Models

The most direct evidence for the synergistic pro-cognitive effects of Ro 10-5824 comes from a study evaluating its combination with various antipsychotics in a primate model of executive function. The Object Recognition in Detour (ORD) task in common marmosets was employed to assess cognitive flexibility and the ability to overcome prepotent responses.

Quantitative Data from Object Recognition in Detour (ORD) Task

The following table summarizes the effects of Ro 10-5824, various atypical antipsychotics, and their combination on the percentage of correct responses in the ORD task.

Treatment GroupDoseMean Correct (%)Change from Baseline (%)
Vehicle (Control)-~50%-
Ro 10-58240.3 mg/kg, i.m.No significant effect-
Ro 10-58243 mg/kg, i.m.Increased-
Lurasidone3 mg/kg, p.o.No significant effect-
Ro 10-5824 + Lurasidone 0.3 mg/kg + 3 mg/kg Significantly Increased Synergistic Improvement
Haloperidol0.1 mg/kg, p.o.DecreasedNegative
Clozapine3 mg/kg, p.o.DecreasedNegative
Risperidone0.1 mg/kg, p.o.DecreasedNegative
Olanzapine1 mg/kg, p.o.DecreasedNegative

Data derived from US Patent US9827242B2.[1]

These data clearly indicate that while Ro 10-5824 and lurasidone alone at the tested doses had no significant effect on performance, their combination resulted in a marked improvement.[1] Conversely, other established antipsychotics demonstrated a detrimental effect on cognitive performance in this model.[1]

Dopamine D4 Receptor Affinity of Atypical Antipsychotics

The varying effects observed with different antipsychotics may be linked to their affinity for the dopamine D4 receptor. The synergistic effect with lurasidone is notable, given its relatively weak affinity for the D4 receptor.

AntipsychoticDopamine D4 Receptor Affinity (Ki, nM)
ClozapineHigh (e.g., <20 nM)[2]
OlanzapineHigh (e.g., <20 nM)[2]
RisperidoneHigh (e.g., <20 nM)[2]
LurasidoneWeak[3]
AripiprazoleWeak[3]

This table suggests that antipsychotics with high D4 receptor affinity may interfere with the pro-cognitive effects of the D4 agonist Ro 10-5824, potentially through competitive antagonism at the receptor.

Experimental Protocols

Object Recognition in Detour (ORD) Task in Common Marmosets

The ORD task is designed to assess executive function and cognitive flexibility.

Apparatus: A transparent box with an opening on one side is placed in front of the marmoset's cage. A food reward is placed inside the box.

Procedure:

  • Habituation and Training: Marmosets are trained to retrieve the food reward from the box. The task difficulty is manipulated by changing the orientation of the opening, requiring the animal to inhibit the prepotent response of reaching directly for the visible reward and instead detour to the opening.

  • Drug Administration:

    • Ro 10-5824 is dissolved in saline and administered intramuscularly (i.m.).[1]

    • Atypical antipsychotics (lurasidone, haloperidol, clozapine, risperidone, olanzapine) are suspended in 0.5% methylcellulose (B11928114) and administered orally (p.o.).[1]

    • In combination studies, lurasidone is administered first, followed by Ro 10-5824 one hour later. The ORD test is conducted one hour after the administration of the second drug.[1]

  • Testing: The percentage of correct retrievals is recorded. A correct retrieval is defined as the animal successfully obtaining the reward without touching the closed sides of the box.

Signaling Pathways and Synergistic Mechanisms

The synergistic pro-cognitive effects of Ro 10-5824 and lurasidone are likely mediated by the convergence of their downstream signaling pathways. Dopamine D4 and D2 receptors, both members of the D2-like family, are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[4][5] However, they can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6]

Activation of D4 receptors by Ro 10-5824 can stimulate ERK1/2 phosphorylation.[6] Atypical antipsychotics, primarily acting as D2 receptor antagonists, can also influence ERK signaling. The precise mechanism of synergy likely involves a complex interplay where the partial agonism at D4 receptors by Ro 10-5824, combined with the specific D2 receptor blockade profile of an antipsychotic like lurasidone (which has weak D4 affinity), leads to a net potentiation of pro-cognitive signaling in key brain regions like the prefrontal cortex.

Below are diagrams illustrating the individual and proposed synergistic signaling pathways.

D4_Signaling_Pathway Ro105824 Ro 10-5824 D4R Dopamine D4 Receptor Ro105824->D4R (Agonist) G_protein Gi/o Protein D4R->G_protein Activates ERK_pathway MAPK/ERK Pathway D4R->ERK_pathway Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cognition Pro-cognitive Effects ERK_pathway->Cognition

Fig. 1: Ro 10-5824 Signaling Pathway

Antipsychotic_Signaling_Pathway Antipsychotic Atypical Antipsychotic (e.g., Lurasidone) D2R Dopamine D2 Receptor Antipsychotic->D2R (Antagonist) G_protein Gi/o Protein D2R->G_protein Downstream Downstream Effects D2R->Downstream AC Adenylyl Cyclase G_protein->AC cAMP ↑ cAMP (disinhibition) AC->cAMP

Fig. 2: Atypical Antipsychotic (D2 Antagonist) Signaling

Synergistic_Pathway cluster_drugs Pharmacological Intervention cluster_receptors Receptor Level cluster_signaling Intracellular Signaling Ro105824 Ro 10-5824 D4R D4 Receptor Ro105824->D4R  Agonism Lurasidone Lurasidone D2R D2 Receptor Lurasidone->D2R  Antagonism (weak D4 antagonism) ERK_pathway Enhanced MAPK/ERK Pathway Activation D4R->ERK_pathway D2R->ERK_pathway Modulation Cognitive_Enhancement Synergistic Cognitive Enhancement ERK_pathway->Cognitive_Enhancement

Fig. 3: Proposed Synergistic Mechanism

Conclusion and Future Directions

The combination of the selective D4 receptor partial agonist Ro 10-5824 with an atypical antipsychotic exhibiting weak D4 receptor antagonism, such as lurasidone, demonstrates a promising synergistic effect on cognitive enhancement in a preclinical primate model. This suggests that targeting D4 agonism in conjunction with optimized D2 antagonism could be a viable strategy for addressing the cognitive deficits in schizophrenia that are poorly managed by current therapies.

Further research is warranted to explore the synergistic effects of Ro 10-5824 with a broader range of atypical antipsychotics, particularly those with varying D4 receptor affinities. Elucidating the precise molecular mechanisms underlying this synergy, including the specific downstream signaling cascades like the MAPK/ERK pathway, will be crucial for the rational design of novel and more effective therapeutic interventions for the cognitive symptoms of schizophrenia. In vivo studies directly measuring markers of neuronal signaling, such as ERK1/2 phosphorylation, following co-administration of Ro 10-5824 and various antipsychotics are highly encouraged.

References

Ro 10-5824 Dihydrochloride: A Comparative Guide for D4 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ro 10-5824 dihydrochloride (B599025) with other key tool compounds used in Dopamine (B1211576) D4 receptor research. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their experimental needs.

Introduction to D4 Receptor Pharmacology

The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. Its involvement in higher cognitive functions, emotional regulation, and its association with neuropsychiatric disorders such as schizophrenia and ADHD have made it a significant target for drug discovery.[1] Tool compounds with high affinity and selectivity are crucial for elucidating the physiological and pathological roles of the D4 receptor. Ro 10-5824 dihydrochloride has emerged as a valuable selective partial agonist for this purpose.[2]

Comparative Analysis of D4 Receptor Tool Compounds

This section compares this compound with other widely used D4 receptor ligands: the antagonist L-745,870, and the agonists PD-168077 and A-412997.

Binding Affinity and Selectivity

The following table summarizes the binding affinities (Ki) and selectivity profiles of the selected compounds for the human Dopamine D4 receptor versus other dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundD4 Ki (nM)D1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D5 Ki (nM)Selectivity (D2/D4)Selectivity (D3/D4)
Ro 10-5824 5.2[3][4]>5000[3][5]>5000[3][5]1300[3]>5000[3][5]>1000-fold[3][5]~250-fold[3]
L-745,870 0.43[3][5]>10000960[5]2300[5]>10000>2000-fold[3][5]>5000-fold
PD-168077 8.7 - 11.9-10502540->400-fold>300-fold
A-412997 7.9 - 12.1[6][7]>1000[6][7]>1000[6][7]>1000[6][7]>1000[6][7]>80-fold>80-fold
Functional Activity

The functional activity of these compounds at the D4 receptor is detailed below. This includes their potency (EC50 or IC50) and efficacy (agonist, partial agonist, or antagonist).

CompoundFunctional ActivityPotency (EC50/IC50)Efficacy/Intrinsic Activity
Ro 10-5824 Partial Agonist[2]205 nM ([³⁵S]GTPγS)[4]36% above basal[4]
L-745,870 Antagonist[3][5]0.1 - 1 µM (reverses dopamine effects)[3]No significant intrinsic activity[3]
PD-168077 Agonist-Induces synaptic translocation of CaMK II
A-412997 Full Agonist[6][7]28.4 nM (calcium flux)[6][7]0.83[6][7]

Signaling Pathways of the D4 Receptor

Activation of the D4 receptor, a Gi/o-coupled receptor, initiates several downstream signaling cascades. A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The D4 receptor can also modulate mitogen-activated protein kinase (MAPK) signaling pathways and influence the function of other neurotransmitter systems by affecting GABA-A and AMPA receptor activity.[6]

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R D4 Receptor G_protein Gi/o Protein D4R->G_protein Activation MAPK MAPK Pathway D4R->MAPK Activation Ion_Channels Ion Channel Modulation D4R->Ion_Channels Modulation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_protein->AC Inhibition Dopamine Dopamine / Agonist Dopamine->D4R PKA ↓ PKA Activity cAMP->PKA

Figure 1: Simplified D4 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of tool compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the D4 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the D4 receptor by the test compound.

Materials:

  • Cell membranes expressing the human D4 receptor.

  • Radioligand (e.g., [³H]-Spiperone).[9]

  • Test compound (e.g., Ro 10-5824).

  • Non-specific binding control (e.g., Haloperidol).[9]

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.

  • To determine non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of an unlabeled competitor (e.g., Haloperidol).[9]

  • The reaction is incubated to allow binding to reach equilibrium.

  • The mixture is then filtered through the filter plates to separate bound from free radioligand.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • The data is analyzed to calculate the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in the D4 receptor signaling pathway.

Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at the D4 receptor by measuring its effect on cAMP levels.

Materials:

  • Cells stably expressing the human D4 receptor (e.g., CHO-K1 or HEK293).[8][10]

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).[8]

  • Test compound.

  • cAMP detection kit (e.g., HTRF, GloSensor™).[10][11]

Procedure:

  • Cells are plated in a 96-well plate and incubated.

  • For antagonist testing, cells are pre-incubated with the test compound.

  • Cells are then stimulated with forskolin and, for antagonist assays, an agonist like dopamine.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a suitable detection kit.

  • The results are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep binding_assay Radioligand Binding Assay (Determine Ki) compound_prep->binding_assay functional_assay Functional Assay (e.g., cAMP, β-arrestin) compound_prep->functional_assay data_analysis Data Analysis (IC50/EC50, Ki calculation) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Compound Profile data_analysis->conclusion

Figure 2: General Experimental Workflow for Compound Characterization.

Logical Comparison of Tool Compounds

The choice of a tool compound depends on the specific research question. The following diagram illustrates a decision-making process based on the desired experimental outcome.

Compound_Selection_Logic start Research Goal block_receptor Block D4 Receptor Activity? start->block_receptor activate_receptor Activate D4 Receptor? start->activate_receptor block_receptor->activate_receptor No use_l745 Use L-745,870 (Antagonist) block_receptor->use_l745 Yes partial_vs_full Partial or Full Activation? activate_receptor->partial_vs_full Yes use_ro105824 Use Ro 10-5824 (Partial Agonist) partial_vs_full->use_ro105824 Partial use_pd_a4 Use PD-168077 or A-412997 (Full Agonists) partial_vs_full->use_pd_a4 Full

Figure 3: Decision Tree for Selecting a D4 Tool Compound.

Conclusion

This compound is a highly selective D4 receptor partial agonist that serves as an invaluable tool for investigating the nuanced roles of this receptor. Its high selectivity over other dopamine receptor subtypes minimizes off-target effects, providing greater confidence in experimental findings. When compared to other available ligands, Ro 10-5824 offers a distinct pharmacological profile as a partial agonist, making it particularly useful for studies where a submaximal receptor response is desired. The choice between Ro 10-5824 and other tool compounds such as the potent antagonist L-745,870 or the full agonists PD-168077 and A-412997 will ultimately depend on the specific aims of the research. This guide provides the necessary comparative data and experimental context to facilitate an informed decision.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ro 10-5824 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of Ro 10-5824 dihydrochloride (B599025), ensuring the protection of personnel and the environment.

Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle Ro 10-5824 dihydrochloride with appropriate safety measures. According to safety data sheets, while the compound does not meet the criteria for classification as hazardous under EC Directives, caution is still advised.[1]

Key Handling Procedures:

  • Always handle the compound within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a laboratory coat.

  • Avoid direct contact with skin and eyes.[1][2] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Prevent the compound from entering drains or waterways.[1]

Disposal Protocol for this compound

The recommended disposal method for this compound involves collection by a specialized waste disposal company.[1] Adherence to national and local regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.

  • Containment: Place the waste into a clearly labeled, sealed, and suitable container. The container should be robust and compatible with the chemical.

  • Labeling: Label the waste container clearly with the name of the chemical ("this compound") and any relevant hazard information.

  • Storage: Store the sealed container in a designated, secure waste accumulation area away from incompatible materials.

  • Professional Collection: Arrange for the collection of the waste by a licensed and specialized chemical waste disposal company.[1] This ensures that the compound is transported and disposed of in accordance with all applicable regulations.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a fume hood.[1]

  • Contain Spill: Use a suitable absorbent material to contain the spill.[1]

  • Collect Residue: Carefully sweep or wipe up the absorbed material and place it into a designated, sealed container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.

  • Dispose of Cleanup Materials: Treat all cleanup materials as chemical waste and dispose of them according to the procedures outlined above.

Quantitative Data Summary

PropertyValueReference
Chemical Name 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride[1]
CAS Number 189744-94-3[1]
Molecular Formula C17H20N4.2HCl[1]
Molecular Weight 353.29 g/mol [1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.

A Handling this compound B Generate Waste (Unused product, contaminated items) A->B I Spill Occurs A->I C Segregate Chemical Waste B->C D Contain in Labeled, Sealed Container C->D E Store in Designated Waste Area D->E F Arrange for Professional Disposal E->F G Transport to Licensed Facility F->G H Final Disposal (e.g., regulated landfill) G->H J Spill Cleanup Procedure I->J J->C

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ro 10-5824 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental protocols.

Personal Protective Equipment (PPE)

When handling Ro 10-5824 dihydrochloride, all personnel must use the following personal protective equipment to prevent exposure. The specific requirements are detailed in the table below.

PPE CategoryItemSpecification/StandardPurpose
Eye/Face Protection Safety GlassesANSI Z87.1-rated or equivalentProtects eyes from splashes or dust.
Skin Protection Chemical-resistant GlovesStandard BS EN 374:2003 or equivalentPrevents skin contact with the compound. Gloves should be inspected before use and changed regularly.
Lab CoatStandard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection RespiratorUse a suitable respirator if a risk assessment indicates it is necessary.Prevents inhalation of dust or aerosols. To be used in a chemical fume hood.[1]

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood with an independent air supply.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Keep away from sources of ignition.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

Storage:

  • Store in a cool, dry place.

  • For long-term storage as a powder, -20°C is recommended.

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture.

Spill and Disposal Procedures

Spill Management:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as detailed above.

  • Cover the spill with a suitable absorbent material.

  • Carefully sweep the material into an appropriate container for disposal.

  • Do not let the product enter drains.

Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated materials and containers should be treated as chemical waste.

Experimental Protocol: Novel Object Recognition (NOR) Task Workflow

The following is a generalized workflow for a Novel Object Recognition (NOR) task, a common behavioral experiment involving this compound to assess its effects on cognition.

NOR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Ro 10-5824 Solution Preparation D Compound Administration A->D B Animal Acclimation C Habituation Phase B->C C->D E Familiarization Trial (Two Identical Objects) D->E F Retention Interval E->F G Test Trial (Familiar & Novel Object) F->G H Video Recording & Scoring G->H I Calculate Discrimination Index H->I J Statistical Analysis I->J

Caption: Workflow for a Novel Object Recognition (NOR) experiment.

Signaling Pathway of Dopamine D4 Receptor

This compound is a partial agonist for the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR). The simplified signaling pathway is illustrated below.

D4_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion inhibited Ro105824 Ro 10-5824 Ro105824->D4R binds & activates ATP ATP ATP->AC substrate Response Cellular Response (e.g., modulation of ion channel activity) cAMP->Response decreased level leads to

Caption: Simplified Dopamine D4 receptor signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 10-5824 dihydrochloride
Reactant of Route 2
Ro 10-5824 dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.